2',3'-Dichloro-3-(3-methylphenyl)propiophenone
Description
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Properties
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(3-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O/c1-11-4-2-5-12(10-11)8-9-15(19)13-6-3-7-14(17)16(13)18/h2-7,10H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYDOKPDEOVTHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644093 | |
| Record name | 1-(2,3-Dichlorophenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-23-6 | |
| Record name | 1-(2,3-Dichlorophenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2',3'-Dichloro-3-(3-methylphenyl)propiophenone chemical properties
An In-depth Technical Guide to the Chemical Properties of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and prospective applications of the substituted propiophenone, 2',3'-dichloro-3-(3-methylphenyl)propiophenone. Propiophenone derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of pharmacological activities. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the structure-activity relationships and the experimental considerations for this specific molecule. Due to the limited availability of direct experimental data for this compound, this guide synthesizes information from analogous structures and established chemical principles to provide a robust predictive profile.
Introduction: The Significance of Substituted Propiophenones
Propiophenone, a simple aryl ketone, serves as a foundational scaffold for a multitude of derivatives with significant biological activities.[1] The core structure, consisting of a phenyl ring attached to a propan-1-one chain, is amenable to a wide array of chemical modifications, leading to compounds with diverse therapeutic applications. Research has demonstrated that substituted propiophenones can act as local anesthetics, antidiabetic agents, and even possess anticancer and anti-inflammatory properties.[2][3][4][5] The specific substitutions on both the aromatic ring and the aliphatic chain play a crucial role in determining the pharmacological profile of these molecules. The subject of this guide, 2',3'-dichloro-3-(3-methylphenyl)propiophenone, features a dichlorinated phenyl ring and a methyl-substituted phenyl group, suggesting a unique electronic and steric profile that could translate into novel biological activities.
Physicochemical Properties
| Property | Predicted Value | Data Source |
| Molecular Formula | C₁₆H₁₄Cl₂O | PubChem |
| Molecular Weight | 293.19 g/mol | PubChem |
| XLogP3 | 5.1 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Exact Mass | 292.042171 g/mol | PubChem |
| Monoisotopic Mass | 292.042171 g/mol | PubChem |
| Topological Polar Surface Area | 17.1 Ų | PubChem |
| Heavy Atom Count | 19 | PubChem |
| Complexity | 297 | PubChem |
Note: These values are computationally predicted for a closely related analog and should be confirmed by experimental analysis.
Synthesis and Mechanistic Considerations
The synthesis of 2',3'-dichloro-3-(3-methylphenyl)propiophenone can be approached through several established synthetic routes for propiophenone derivatives. A plausible and efficient method would be a Friedel-Crafts acylation reaction.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
This approach involves the reaction of 1,2-dichlorobenzene with 3-(3-methylphenyl)propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Reaction Scheme:
Step-by-Step Experimental Protocol
-
Preparation of the Acyl Chloride: 3-(3-methylphenyl)propanoic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride to yield 3-(3-methylphenyl)propanoyl chloride. This reaction is typically performed in an inert solvent like dichloromethane (DCM) or toluene.
-
Friedel-Crafts Acylation:
-
To a cooled (0 °C) suspension of anhydrous aluminum chloride in an excess of 1,2-dichlorobenzene (which acts as both reactant and solvent), the freshly prepared 3-(3-methylphenyl)propanoyl chloride is added dropwise with stirring.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
The reaction mixture is carefully poured onto crushed ice to quench the reaction and decompose the aluminum chloride complex.
-
The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent (e.g., DCM or ethyl acetate).
-
The combined organic layers are washed with a dilute acid (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.
-
The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure 2',3'-dichloro-3-(3-methylphenyl)propiophenone.
-
Mechanistic Insights
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst (AlCl₃) coordinates with the acyl chloride, forming a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring of 1,2-dichlorobenzene to form a sigma complex (arenium ion). The subsequent loss of a proton re-establishes the aromaticity of the ring, yielding the final ketone product.
Synthesis Workflow Diagram
Caption: Synthetic workflow for 2',3'-dichloro-3-(3-methylphenyl)propiophenone.
Potential Applications in Drug Development
The structural motifs present in 2',3'-dichloro-3-(3-methylphenyl)propiophenone suggest several potential avenues for pharmacological investigation.
-
Anticancer Activity: Numerous chalcone and propiophenone derivatives have been evaluated for their anticancer properties.[4] The presence of halogen atoms on the phenyl ring can enhance lipophilicity and potentially improve cell membrane permeability, a desirable trait for cytotoxic agents.
-
Antidiabetic Properties: Certain propiophenone derivatives have shown promise as antidiabetic agents, potentially through the inhibition of protein tyrosine phosphatase 1B (PTP-1B).[3]
-
Anti-inflammatory Effects: Substituted prop-2-en-1-one derivatives, which are structurally related to propiophenones, have been identified as inhibitors of neutrophilic inflammation.[5]
-
Local Anesthetic Activity: The propiophenone scaffold is a known pharmacophore for local anesthetics.[2]
Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological activities of 2',3'-dichloro-3-(3-methylphenyl)propiophenone.
Conclusion
2',3'-Dichloro-3-(3-methylphenyl)propiophenone is a compound of interest within the broader class of substituted propiophenones. While direct experimental data is currently scarce, this guide provides a robust theoretical framework for its chemical properties, a plausible synthetic route, and an overview of its potential applications in drug discovery and development. The insights presented herein are intended to serve as a valuable resource for researchers and to stimulate further investigation into this promising molecule.
References
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PubChem. (n.d.). 2',3'-Dichloro-3-(2,3-dimethylphenyl)propiophenone. National Center for Biotechnology Information. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis and Characterization of Dichlorinated Propiophenone Derivatives
A Note on the Target Compound: While this guide focuses on the synthesis and characterization of dichlorinated propiophenone derivatives, a specific CAS number for 2',3'-Dichloro-3-(3-methylphenyl)propiophenone could not be definitively located in public databases as of the time of this writing. The methodologies and principles discussed herein are based on established organic chemistry and are illustrated with a representative synthesis of a closely related analogue, providing a robust framework for the preparation and analysis of this class of compounds.
Introduction
Propiophenone and its derivatives are a significant class of aromatic ketones that serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals and other biologically active molecules.[1][] Their structural versatility allows for the introduction of various functional groups, leading to compounds with diverse pharmacological properties, including muscle relaxant, anticonvulsive, and antidiabetic activities.[3][4][5] The introduction of halogen atoms, particularly chlorine, into the aromatic ring can significantly modulate the electronic properties and metabolic stability of these molecules, making dichlorinated propiophenones attractive targets for drug discovery and development.[6]
This technical guide provides a comprehensive overview of the synthetic strategies, analytical characterization, and potential applications of dichlorinated propiophenone derivatives, with a focus on the underlying chemical principles and experimental best practices.
Synthesis of Dichlorinated Propiophenones
The synthesis of dichlorinated propiophenones can be approached through several established methods in organic chemistry. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.
Friedel-Crafts Acylation
A primary and versatile method for the synthesis of aromatic ketones is the Friedel-Crafts acylation.[7][8][9] This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl halide or anhydride, in the presence of a Lewis acid catalyst.[8] For the synthesis of a dichlorinated propiophenone, this would involve the reaction of a dichlorinated benzene derivative with propionyl chloride.
Reaction Scheme:
Caption: General workflow for Friedel-Crafts acylation.
Experimental Protocol: Synthesis of 1-(2,3-Dichlorophenyl)propan-1-one
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃) to a suitable solvent such as dichloromethane (CH₂Cl₂).
-
Addition of Acyl Chloride: Cool the suspension to 0°C in an ice bath. Slowly add propionyl chloride to the stirred suspension.
-
Addition of Aromatic Substrate: Following the addition of the acyl chloride, add 1,2-dichlorobenzene dropwise via the dropping funnel, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic extracts.
-
Purification: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Mannich Reaction
The Mannich reaction is another powerful tool for the synthesis of propiophenone derivatives, particularly β-aminoketones, which are valuable pharmaceutical intermediates.[10][11][12][13] This three-component condensation involves an active hydrogen compound (like a ketone), an aldehyde (commonly formaldehyde), and a primary or secondary amine.[11]
Reaction Scheme:
Caption: General workflow for the Mannich reaction.
Analytical Characterization
The structural elucidation and purity assessment of the synthesized dichlorinated propiophenones are critical. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
| Analytical Technique | Purpose | Expected Observations for a Dichlorinated Propiophenone Derivative |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the carbon-hydrogen framework of the molecule. | ¹H NMR would show characteristic signals for the aromatic protons (with splitting patterns indicative of the substitution), and the ethyl group of the propiophenone moiety. ¹³C NMR would show distinct signals for the carbonyl carbon, aromatic carbons (some of which would be split by chlorine), and the carbons of the ethyl group.[14][15][16] |
| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. | A strong absorption band in the region of 1680-1700 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration. Aromatic C-H and C=C stretching vibrations would also be observed. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern of the molecule. | The mass spectrum would show a molecular ion peak (M⁺). Due to the presence of two chlorine atoms, characteristic isotopic peaks at M+2 and M+4 would be observed, with relative intensities depending on the isotopes of chlorine (³⁵Cl and ³⁷Cl).[17][18][19][20] |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound and for quantitative analysis. | A single major peak in the chromatogram would indicate a high degree of purity. The retention time is characteristic of the compound under specific chromatographic conditions. |
| Gas Chromatography (GC) | An alternative to HPLC for purity assessment, particularly for volatile compounds. | Similar to HPLC, a single major peak would indicate purity. GC can also be coupled with mass spectrometry (GC-MS) for simultaneous separation and identification.[21] |
Potential Applications in Drug Development
Propiophenone derivatives are established precursors in the synthesis of various pharmaceuticals.[1][22] The introduction of dichloro-substituents can enhance the pharmacological profile of these molecules.
-
Central Nervous System (CNS) Active Agents: Halogenated aromatic compounds are prevalent in drugs targeting the CNS. Dichlorinated propiophenones could serve as intermediates for novel muscle relaxants, anticonvulsants, or antidepressants.[3][5]
-
Antimicrobial and Antifungal Agents: Chalcones and their derivatives, which can be synthesized from propiophenones, have shown promising antimicrobial and antifungal activities.[23] Dichlorination may enhance the potency of these compounds.
-
Anticancer Agents: The propiophenone scaffold is found in some compounds with antiproliferative activity. Further modification of dichlorinated propiophenones could lead to the development of new anticancer agents.[23]
Safety and Toxicology
Chlorinated aromatic compounds can exhibit toxicity, and their handling requires appropriate safety precautions.[24][25] The toxicological profile of any novel dichlorinated propiophenone would need to be thoroughly evaluated. This includes assessing potential hepatotoxicity, dermal toxicity, and environmental persistence.[24][25][26] It is imperative to handle these compounds in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
Dichlorinated propiophenone derivatives represent a class of compounds with significant potential as intermediates in the synthesis of novel pharmaceuticals. Their preparation via established methods like the Friedel-Crafts acylation, followed by thorough analytical characterization, provides a clear path for their exploration in drug discovery programs. Further research into the pharmacological activities and toxicological profiles of these compounds will be crucial in realizing their therapeutic potential.
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Preparation of propiophenone - PrepChem.com. (n.d.). Retrieved from [Link]
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Identify products of Propiophenone using nmr - Chemistry Stack Exchange. (2016). Retrieved from [Link]
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Positive- and negative-ion mass spectrometry of butyrophenones - PubMed. (n.d.). Retrieved from [Link]
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EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018). Retrieved from [Link]
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2',3'-Dichloro-3-(3-methylphenyl)propiophenone molecular structure
An In-depth Technical Guide to the Molecular Structure of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone. It is intended for researchers, scientists, and professionals in drug development and materials science. This document outlines a plausible synthetic pathway, details the application of modern spectroscopic techniques for structural elucidation, and presents key physicochemical properties. The guide integrates theoretical predictions with established analytical principles to offer a holistic understanding of this complex molecule, supported by detailed experimental protocols, data tables, and process diagrams.
Introduction
2',3'-Dichloro-3-(3-methylphenyl)propiophenone is a halogenated aromatic ketone belonging to the propiophenone class of compounds. Propiophenone and its derivatives are significant scaffolds in medicinal chemistry and serve as key intermediates in the synthesis of various pharmaceuticals.[1] The introduction of dichloro- and methyl- substituents onto the phenyl rings is expected to modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its chemical reactivity and biological activity.
A precise understanding of the three-dimensional structure, electronic distribution, and functional group arrangement is paramount for predicting the molecule's behavior in chemical and biological systems. This guide details the methodologies required to synthesize and unequivocally confirm the molecular structure of this compound, providing a foundational framework for future research and application.
Proposed Synthesis and Mechanistic Rationale
The structure of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone lends itself to a synthesis strategy based on the Friedel-Crafts acylation, a robust method for forming carbon-carbon bonds to an aromatic ring. An alternative approach, while not detailed here, could involve a Mannich-type reaction, which is also a powerful tool for synthesizing β-amino ketones that can be further modified.[2][3][4]
The proposed Friedel-Crafts pathway involves the reaction of 1,2-dichlorobenzene with 3-(3-methylphenyl)propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Rationale for Synthetic Strategy
The Friedel-Crafts acylation is selected for its efficiency and directness in forming the aryl ketone linkage. The use of 3-(3-methylphenyl)propanoyl chloride as the acylating agent ensures the correct carbon skeleton is installed in a single step. The reaction is directed by the acyl group to the less sterically hindered position on the 1,2-dichlorobenzene ring, though a mixture of isomers is possible and would require purification.
Proposed Synthesis Workflow
The following diagram illustrates the logical flow from starting materials to the final, purified product.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Friedel-Crafts Acylation
-
Reactant Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, suspend aluminum chloride (1.2 eq.) in anhydrous dichloromethane (DCM) and cool the mixture to 0°C in an ice bath.
-
Addition of Acyl Chloride: Add 3-(3-methylphenyl)propanoyl chloride (1.0 eq.) dropwise to the stirred suspension.
-
Addition of Aryl Substrate: Following the addition of the acyl chloride, add 1,2-dichlorobenzene (1.1 eq.) dropwise, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully pour the reaction mixture over crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2',3'-Dichloro-3-(3-methylphenyl)propiophenone.
Molecular Structure Elucidation
The definitive structure of the synthesized compound is established through a combination of spectroscopic techniques. Each method provides unique and complementary information.
Analytical Workflow Overview
Caption: Workflow for the structural elucidation of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
-
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons on both rings and the aliphatic protons of the propane chain.
-
¹³C NMR Spectroscopy: This provides information on the number of unique carbon atoms in the molecule. The carbonyl carbon is typically observed far downfield.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Integration | Predicted ¹³C Shift (ppm) |
|---|---|---|---|---|
| Carbonyl (C=O) | - | - | - | ~195-200 |
| C-Cl (Ar) | - | - | - | ~130-135 |
| Quaternary C (Ar) | - | - | - | ~135-140 |
| CH (Ar) | ~7.0 - 7.8 | Multiplets | 6H | ~125-132 |
| -CH₂-C=O | ~3.3 | Triplet | 2H | ~40-45 |
| -CH₂-Ar | ~3.1 | Triplet | 2H | ~30-35 |
| -CH₃ | ~2.3 | Singlet | 3H | ~21 |
Note: Predictions are based on standard chemical shift values for similar structural motifs.[5]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of the compound. A key feature in the mass spectrum of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone will be the isotopic pattern caused by the two chlorine atoms (³⁵Cl and ³⁷Cl). This results in a characteristic M, M+2, and M+4 peak cluster with a relative intensity ratio of approximately 9:6:1.
Table 2: Predicted Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄Cl₂O |
| Molecular Weight | 293.19 g/mol |
| [M]⁺ (²x³⁵Cl) | ~292.04 |
| [M+2]⁺ (¹x³⁵Cl, ¹x³⁷Cl) | ~294.04 |
| [M+4]⁺ (²x³⁷Cl) | ~296.03 |
| Key Fragment Ion | [C₇H₅Cl₂O]⁺ (dichlorobenzoyl cation) |
Note: m/z values are for the most abundant isotopes.[]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The most prominent absorption band will be from the carbonyl group.
Table 3: Predicted Key IR Absorption Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ketone) | Stretch | ~1685 - 1705 |
| C-H (Aromatic) | Stretch | ~3050 - 3100 |
| C-H (Aliphatic) | Stretch | ~2850 - 2960 |
| C=C (Aromatic) | Stretch | ~1450 - 1600 |
| C-Cl (Aryl) | Stretch | ~1000 - 1100 |
Note: Conjugation of the carbonyl with the aromatic ring lowers its stretching frequency compared to a simple aliphatic ketone.[7]
Physicochemical and Computational Data
The physical and chemical properties of a compound are critical for its handling, formulation, and application.
Table 4: Physicochemical Properties of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₄Cl₂O | Calculated |
| Molecular Weight | 293.19 g/mol | Calculated[] |
| IUPAC Name | 1-(2,3-dichlorophenyl)-3-(3-methylphenyl)propan-1-one | - |
| CAS Number | 898768-10-0 (for 3',4'-dichloro isomer) | [] |
| Predicted LogP | ~5.1 | Calculated |
| Predicted Boiling Point | ~420°C at 760 mmHg | Calculated |
Potential Applications and Future Directions
Halogenated ketones are versatile intermediates in organic synthesis and often exhibit interesting biological properties.
-
Medicinal Chemistry: The presence of chloro-substituents can enhance membrane permeability and metabolic stability, making this scaffold a candidate for developing novel therapeutic agents. Propiophenone derivatives have been investigated for a range of activities, and this compound could be screened against various biological targets.
-
Materials Science: The aromatic and polar nature of the molecule suggests potential use as a building block for polymers or as a dopant in organic electronic materials.
Future Research:
-
Definitive Structural Confirmation: Perform single-crystal X-ray crystallography to determine the precise 3D structure and crystal packing.
-
Biological Screening: Evaluate the compound's activity in relevant assays (e.g., anticancer, antimicrobial, anti-inflammatory).
-
Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogs by varying the substitution patterns on both aromatic rings to explore how structural modifications impact activity.
Conclusion
The molecular structure of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone can be confidently established through a synergistic application of synthetic organic chemistry and advanced spectroscopic analysis. The proposed Friedel-Crafts synthesis provides a viable route to the molecule. Subsequent analysis by NMR, MS, and IR spectroscopy allows for the complete characterization of its connectivity, molecular formula, and functional groups. The data and protocols presented in this guide serve as a robust foundation for researchers aiming to synthesize, characterize, and explore the potential applications of this and related compounds.
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An In-Depth Technical Guide to the Synthesis of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2',3'-Dichloro-3-(3-methylphenyl)propiophenone, a complex molecule with potential applications in medicinal chemistry and materials science. Given the absence of a directly published synthesis, this document outlines a rational, multi-step approach grounded in established organic chemistry principles. The proposed synthesis leverages a strategic Friedel-Crafts acylation as the key bond-forming step, preceded by the synthesis of the requisite acyl chloride precursor. This guide offers a detailed experimental protocol, discusses the underlying chemical principles, and addresses potential challenges and optimization strategies.
Introduction: The Significance of Substituted Propiophenones
Propiophenone and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active compounds and functional materials.[1][2] The introduction of various substituents onto the aromatic rings and the aliphatic chain allows for the fine-tuning of their physicochemical and pharmacological properties. The target molecule, 2',3'-Dichloro-3-(3-methylphenyl)propiophenone, combines several structural features of interest: a dichlorinated phenyl ring, which can influence metabolic stability and receptor binding, and a substituted phenylpropyl side chain, which can contribute to conformational rigidity and specific molecular interactions. While the specific applications of this particular molecule are not yet extensively documented, its structural motifs are present in compounds with known biological activities, suggesting its potential as a scaffold in drug discovery programs.[3]
Proposed Synthetic Strategy: A Multi-Step Approach
The synthesis of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone can be logically approached through a convergent synthesis strategy. The core of this strategy involves the formation of the ketone functionality via a Friedel-Crafts acylation reaction. This requires the prior synthesis of the necessary acylating agent, 3-(3-methylphenyl)propionyl chloride. The overall proposed synthetic pathway is depicted below:
Caption: Proposed two-part synthetic pathway for 2',3'-Dichloro-3-(3-methylphenyl)propiophenone.
Part 1: Synthesis of the Acylating Agent - 3-(3-Methylphenyl)propionyl Chloride
The successful execution of the Friedel-Crafts acylation hinges on the availability of the corresponding acyl chloride. This section details the synthesis of 3-(3-methylphenyl)propionyl chloride from a commercially available starting material.
Step 1: Synthesis of 3-(3-Methylphenyl)propionic Acid
There are several established methods to synthesize 3-(3-methylphenyl)propionic acid from 3-methylphenylacetic acid. Two common and reliable approaches are the Arndt-Eistert homologation and the malonic ester synthesis.
Method A: Arndt-Eistert Homologation
This method provides a clean, one-carbon homologation of the carboxylic acid.
-
Reaction: 3-Methylphenylacetic acid is first converted to its acid chloride using thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with diazomethane (CH₂N₂) to form a diazoketone. Finally, in the presence of a silver catalyst (e.g., Ag₂O) and water, the diazoketone undergoes a Wolff rearrangement followed by hydrolysis to yield the desired 3-(3-methylphenyl)propionic acid.
Method B: Malonic Ester Synthesis
This classic method offers a robust alternative for chain extension.
-
Reaction: Diethyl malonate is deprotonated with a strong base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate then undergoes an Sₙ2 reaction with 3-methylbenzyl chloride (which can be prepared from 3-methyltoluene). The resulting substituted malonic ester is then hydrolyzed and decarboxylated under acidic conditions to yield 3-(3-methylphenyl)propionic acid.
Step 2: Synthesis of 3-(3-Methylphenyl)propionyl Chloride
The conversion of the carboxylic acid to the more reactive acyl chloride is a standard transformation in organic synthesis.
-
Reaction: 3-(3-Methylphenyl)propionic acid is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[4] Thionyl chloride is often preferred for its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gases, which simplifies purification.[5] The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or can be performed neat.
Part 2: Friedel-Crafts Acylation - Formation of the Target Molecule
The key bond-forming step in this synthesis is the Friedel-Crafts acylation of 1,2-dichlorobenzene with the previously synthesized 3-(3-methylphenyl)propionyl chloride.
Mechanistic Considerations and Regioselectivity
The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction.[6][7][8] The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates with the acyl chloride to form a highly electrophilic acylium ion.[1][9] This acylium ion is then attacked by the π-electron system of the aromatic ring.
The regiochemical outcome of the acylation of 1,2-dichlorobenzene is governed by the directing effects of the two chlorine substituents. Chlorine is an ortho, para-directing group, but it is also deactivating. In 1,2-dichlorobenzene, the possible positions for substitution are C4 and C3.
-
Position 4: This position is para to one chlorine and meta to the other.
-
Position 3: This position is ortho to one chlorine and meta to the other.
Steric hindrance from the adjacent chlorine at C2 is expected to disfavor substitution at the C3 position. Therefore, the major product is anticipated to be the one resulting from acylation at the C4 position, leading to the formation of 3',4'-dichloro-3-(3-methylphenyl)propiophenone. However, the formation of the desired 2',3'-dichloro isomer, while likely a minor product, may still occur. Careful purification and characterization will be crucial to isolate and identify the correct isomer.
Caption: Simplified mechanism of the Friedel-Crafts acylation step.
Detailed Experimental Protocol
This section provides a hypothetical, yet plausible, step-by-step protocol for the synthesis of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone. Note: This protocol is illustrative and should be optimized based on laboratory-scale experiments.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |
| 3-(3-Methylphenyl)propionic acid | 164.20 | - | >98% |
| Thionyl chloride (SOCl₂) | 118.97 | 1.63 | >99% |
| 1,2-Dichlorobenzene | 147.00 | 1.31 | >99% |
| Aluminum chloride (AlCl₃), anhydrous | 133.34 | 2.48 | >99% |
| Dichloromethane (DCM), anhydrous | 84.93 | 1.33 | >99.8% |
| Hydrochloric acid (HCl), concentrated | 36.46 | 1.18 | 37% |
| Sodium bicarbonate (NaHCO₃), saturated | 84.01 | - | - |
| Magnesium sulfate (MgSO₄), anhydrous | 120.37 | 2.66 | - |
| Diethyl ether | 74.12 | 0.713 | >99% |
| Hexane | 86.18 | 0.655 | >95% |
Step-by-Step Procedure
Part 1: Synthesis of 3-(3-Methylphenyl)propionyl Chloride
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add 3-(3-methylphenyl)propionic acid (1.0 eq).
-
Add anhydrous dichloromethane (DCM) to dissolve the acid.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. The evolution of HCl and SO₂ gas will be observed.
-
After the reaction is complete (monitored by TLC or the cessation of gas evolution), allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 3-(3-methylphenyl)propionyl chloride can be used directly in the next step or purified by vacuum distillation.
Part 2: Friedel-Crafts Acylation
-
In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.3 eq) and anhydrous 1,2-dichlorobenzene (3.0 eq, serving as both reactant and solvent).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the crude 3-(3-methylphenyl)propionyl chloride (1.0 eq) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0°C and carefully quench the reaction by slowly adding crushed ice, followed by concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 2',3'-Dichloro-3-(3-methylphenyl)propiophenone isomer.
Characterization and Data Analysis
The structure and purity of the final product and key intermediates should be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of atoms and the regiochemistry of the acylation. The splitting patterns and chemical shifts in the aromatic region of the ¹H NMR spectrum will be crucial for distinguishing between the possible isomers.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the ketone.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Potential Challenges and Optimization
-
Low Reactivity of 1,2-Dichlorobenzene: The electron-withdrawing nature of the two chlorine atoms deactivates the aromatic ring towards electrophilic substitution. Higher reaction temperatures, longer reaction times, or the use of a more potent Lewis acid catalyst may be necessary to achieve a reasonable yield.
-
Isomer Separation: The Friedel-Crafts acylation may produce a mixture of isomers. Careful optimization of the purification method, such as column chromatography or recrystallization, will be essential to isolate the desired 2',3'-dichloro isomer in high purity.
-
Side Reactions: At higher temperatures, there is a risk of side reactions, such as the rearrangement of the acyl group or polysubstitution. Careful control of the reaction temperature is critical.
Conclusion
This technical guide has outlined a rational and detailed synthetic pathway for 2',3'-Dichloro-3-(3-methylphenyl)propiophenone. The proposed route, centered around a key Friedel-Crafts acylation reaction, is based on well-established and reliable organic transformations. While challenges related to the reactivity of the substrate and the potential for isomer formation exist, these can be addressed through careful experimental design and optimization. The successful synthesis of this molecule will provide a valuable compound for further investigation in the fields of medicinal chemistry and materials science.
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MDPI. (2020, January 1). Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities. Retrieved from [Link]
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National Center for Biotechnology Information. (2022, July 4). Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. Retrieved from [Link]
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An In-depth Technical Guide to the Predicted Spectral Characteristics of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone
This guide provides a detailed predictive analysis of the mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectral data for the compound 2',3'-Dichloro-3-(3-methylphenyl)propiophenone. In the absence of direct experimental data in publicly available databases, this document leverages established spectroscopic principles and comparative data from analogous structures to forecast the compound's spectral signature. This approach is crucial for researchers in synthesis, drug development, and quality control for identifying and characterizing novel molecules.
The molecule , with the chemical formula C₁₆H₁₄Cl₂O, belongs to the propiophenone class of compounds, which are aromatic ketones. Its structure features a propiophenone core with two key substitutions: a dichlorinated phenyl ring attached to the carbonyl group and a methyl-substituted phenyl ring at the beta-carbon position. These features will give rise to a unique spectral fingerprint essential for its unambiguous identification.
I. Mass Spectrometry (MS): Elucidating the Molecular Blueprint
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural insights through fragmentation analysis. For 2',3'-Dichloro-3-(3-methylphenyl)propiophenone, we can predict its behavior under electron ionization (EI) conditions.
A. Molecular Ion Peak ([M]•⁺)
The molecular formula C₁₆H₁₄Cl₂O dictates the compound's monoisotopic mass. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum will exhibit three peaks for the molecular ion cluster:
-
[M]•⁺: Containing two ³⁵Cl atoms.
-
[M+2]•⁺: Containing one ³⁵Cl and one ³⁷Cl atom.
-
[M+4]•⁺: Containing two ³⁷Cl atoms.
The relative intensities of these peaks are expected to be approximately 9:6:1, a hallmark signature for a dichloro-substituted compound.
Predicted Molecular Ion Data
| Ion | Formula | Calculated m/z | Relative Abundance |
| [M]•⁺ | C₁₆H₁₄³⁵Cl₂O | 292.04 | ~100% (within cluster) |
| [M+2]•⁺ | C₁₆H₁₄³⁵Cl³⁷ClO | 294.04 | ~65% |
| [M+4]•⁺ | C₁₆H₁₄³⁷Cl₂O | 296.03 | ~10% |
B. Key Fragmentation Pathways
The fragmentation of propiophenone derivatives under EI-MS is well-understood and typically dominated by cleavages adjacent to the carbonyl group.[1][2] The primary fragmentation pathways for the target molecule are predicted to be:
-
Alpha-Cleavage (α-Cleavage): This is the most characteristic fragmentation for ketones, involving the cleavage of the bond between the carbonyl carbon and the adjacent carbon.[1][3] For this molecule, two main α-cleavage events are plausible:
-
Loss of the 3-methylbenzyl radical (•CH₂-C₆H₄-CH₃) to form the stable 2,3-dichlorobenzoyl cation. This is expected to be a major fragment.
-
Loss of the 2,3-dichlorophenyl radical (•C₆H₃Cl₂) to form a resonance-stabilized acylium ion.
-
-
Secondary Fragmentation: The initial fragment ions can undergo further fragmentation. For instance, the 2,3-dichlorobenzoyl cation can lose a neutral carbon monoxide (CO) molecule to form the 2,3-dichlorophenyl cation.[1]
Predicted Fragmentation Diagram
Caption: Predicted EI-MS fragmentation of the target molecule.
Predicted Major Mass Fragments
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula | Notes |
| 292 | Molecular Ion | [C₁₆H₁₄Cl₂O]•⁺ | Exhibits [M+2] and [M+4] peaks. |
| 173 | 2,3-Dichlorobenzoyl cation | [C₇H₃Cl₂O]⁺ | Major fragment from α-cleavage. Exhibits [M+2] peak. |
| 145 | 2,3-Dichlorophenyl cation | [C₇H₃Cl₂]⁺ | From loss of CO from m/z 173. Exhibits [M+2] peak. |
| 105 | Methyltropylium or Benzoyl cation | [C₈H₉]⁺ or [C₇H₅O]⁺ | A common fragment in aromatic compounds. |
| 91 | Tropylium cation | [C₇H₇]⁺ | Common fragment from benzyl moieties. |
II. Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The predicted IR spectrum of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone will be dominated by absorptions from the carbonyl group and the two substituted aromatic rings.
A. Carbonyl (C=O) Stretch
The most prominent feature in the IR spectrum will be the strong absorption band corresponding to the C=O stretching vibration of the ketone. For simple propiophenone, this band appears around 1685 cm⁻¹. The presence of electronegative chlorine atoms on the adjacent phenyl ring is expected to cause a slight inductive effect, potentially shifting this peak to a slightly higher wavenumber, likely in the 1690-1710 cm⁻¹ range.
B. Aromatic Ring Vibrations
-
C-H Stretching: Aromatic C-H stretching vibrations will appear as a group of weak to medium bands just above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ region.
-
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings will produce several medium-intensity bands in the 1450-1600 cm⁻¹ region.
-
C-H Bending (Out-of-Plane): The substitution patterns on the two aromatic rings will give rise to characteristic strong absorption bands in the fingerprint region (650-900 cm⁻¹ ). The 2,3-dichloro-substituted ring and the 3-methyl-substituted ring will have distinct out-of-plane bending vibrations that can aid in confirming the substitution pattern.
C. Aliphatic C-H and C-Cl Stretches
-
Aliphatic C-H Stretching: The C-H stretching vibrations of the -CH₂-CH₂- chain will be observed as weak to medium bands just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.
-
C-Cl Stretching: The carbon-chlorine stretching vibrations typically appear as strong bands in the lower frequency region of the spectrum, usually between 600 and 800 cm⁻¹ . These may overlap with the C-H out-of-plane bending bands.
Predicted Infrared Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3150 | Medium-Weak | Aromatic C-H Stretch |
| 2850-2960 | Medium-Weak | Aliphatic C-H Stretch |
| 1690-1710 | Strong | Ketone C=O Stretch |
| 1450-1600 | Medium | Aromatic C=C Ring Stretch |
| 600-800 | Strong | C-Cl Stretch |
| 650-900 | Strong | Aromatic C-H Out-of-Plane Bending |
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity and chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
A. ¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum will show distinct signals for the protons on the two aromatic rings and the aliphatic chain.
-
Aromatic Protons (6.8-8.0 ppm): There will be a total of seven aromatic protons. The three protons on the 2,3-dichlorophenyl ring will be deshielded due to the electron-withdrawing effects of the chlorine atoms and the carbonyl group, appearing further downfield. The four protons on the 3-methylphenyl ring will appear slightly more upfield. Complex splitting patterns (doublets, triplets, and multiplets) are expected due to spin-spin coupling between adjacent protons.
-
Aliphatic Protons (2.8-3.5 ppm): The two methylene groups (-CH₂-CH₂-) form an A₂B₂ spin system, which will likely appear as two complex multiplets or triplets of triplets. The methylene group adjacent to the carbonyl (α-CH₂) will be more deshielded (further downfield) than the methylene group adjacent to the 3-methylphenyl ring (β-CH₂).
-
Methyl Protons (~2.3 ppm): The methyl group on the 3-methylphenyl ring will give rise to a singlet, integrating to three protons.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 - 8.0 | Multiplet | 3H | Protons on 2,3-dichlorophenyl ring |
| ~6.8 - 7.3 | Multiplet | 4H | Protons on 3-methylphenyl ring |
| ~3.2 - 3.5 | Multiplet (triplet-like) | 2H | -CO-CH₂ - |
| ~2.8 - 3.1 | Multiplet (triplet-like) | 2H | -CH₂-Ar |
| ~2.3 | Singlet | 3H | Ar-CH₃ |
B. ¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information on all 16 carbon atoms in the molecule. Due to the lack of symmetry, 16 distinct carbon signals are expected.
-
Carbonyl Carbon (~195-205 ppm): The ketone carbonyl carbon will be the most deshielded signal in the spectrum.
-
Aromatic Carbons (120-145 ppm): The twelve aromatic carbons will appear in this region. The carbons directly attached to the chlorine atoms will have their chemical shifts significantly influenced.
-
Aliphatic Carbons (30-50 ppm): The two methylene carbons will appear in the upfield region. The carbon alpha to the carbonyl will be more deshielded.
-
Methyl Carbon (~21 ppm): The methyl carbon of the 3-methylphenyl group will be the most shielded (upfield) signal.
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~195-205 | C=O (Ketone) |
| ~125-145 | Aromatic Carbons (Quaternary and CH) |
| ~40-50 | -CO-C H₂- |
| ~30-40 | -C H₂-Ar |
| ~21 | Ar-C H₃ |
IV. Standard Operating Procedures for Spectral Acquisition
To obtain high-quality spectral data for a novel compound like 2',3'-Dichloro-3-(3-methylphenyl)propiophenone, rigorous and standardized experimental protocols are essential.
A. General Workflow for Spectral Analysis
Caption: General workflow for spectroscopic analysis.
B. Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a GC system equipped with a capillary column (e.g., DB-5ms) coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp at 10 °C/min to 280 °C, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Scan Range: m/z 40-500
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and fragmentation pattern.
C. Protocol for Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. If using a KBr pellet, grind ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.
-
Instrumentation: Use a FT-IR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or pure KBr pellet).
-
Collect the sample spectrum.
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Analysis: Process the spectrum (baseline correction, background subtraction) and identify the characteristic absorption bands.
D. Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Optimize spectral width, number of scans (typically 8-16), and relaxation delay.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign the chemical shifts and multiplicities for both ¹H and ¹³C spectra.
V. Conclusion
This guide presents a comprehensive, albeit predictive, spectral characterization of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone. The predicted data serves as a robust benchmark for researchers working on the synthesis and identification of this compound. The dominant features—a dichloro-isotopic pattern in the mass spectrum, a strong carbonyl absorption around 1700 cm⁻¹ in the IR, and distinct aromatic and aliphatic regions in the NMR spectra—provide a multi-faceted analytical profile. The provided protocols offer a standardized approach to acquiring experimental data, which can then be compared against these predictions to confirm the structure and purity of the synthesized material.
References
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NIST. Propiophenone, 2'-[2-(diethylamino)ethoxy]-, hydrochloride. NIST Chemistry WebBook. Available from: [Link]
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PubChem. 1-Phenyl-1-propanone. National Institutes of Health. Available from: [Link]
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Bruker. Supplementary Information for NMR Spectra. Available from: [Link]
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NIST. 4'-Methylpropiophenone. NIST Chemistry WebBook. Available from: [Link]
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ResearchGate. Full scan of mass spectra of propiophenone. ResearchGate. Available from: [Link]
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Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. J. Org. Chem. 1997, 62 (21), pp 7514–7515. Available from: [Link]
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Doc Brown's Chemistry. Mass spectrum of propanone fragmentation pattern. Doc Brown's Advanced Organic Chemistry. Available from: [Link]
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PubChem. 2',3'-Dichloro-3-(2,3-dimethylphenyl)propiophenone. National Institutes of Health. Available from: [Link]
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SpectraBase. 3'-Methylphenyl 2-propylpentanoate - Optional[13C NMR]. Wiley. Available from: [Link]
-
SpectraBase. 2,3-Dichlorophenylhydrazine hydrochloride - Optional[1H NMR]. Wiley. Available from: [Link]
-
University of Colorado Boulder. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available from: [Link]
-
ResearchGate. Effect of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1,4-pentadienes. ResearchGate. Available from: [Link]
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University of Cambridge. Chemical shifts. Available from: [Link]
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National Institutes of Health. Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. NIH. Available from: [Link]
-
MassBank. propiophenone. MassBank. Available from: [Link]
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Technical Guide: A Comprehensive Solubility Profile of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone
Executive Summary
The solubility of a chemical entity is a critical physicochemical parameter that dictates its behavior in both chemical and biological systems. It governs everything from reaction kinetics in a flask to bioavailability in an organism. This document provides a comprehensive technical framework for determining the complete solubility profile of the novel compound, 2',3'-dichloro-3-(3-methylphenyl)propiophenone. We move beyond simple data reporting to establish a strategic, in-depth guide for generating and interpreting solubility data. This guide details the methodologies for assessing thermodynamic and kinetic solubility, evaluating solubility in various solvent systems, and understanding the impact of key environmental factors such as pH and temperature. The protocols described herein are designed to be self-validating, incorporating essential quality controls to ensure data integrity and reproducibility, thereby providing a robust foundation for critical decision-making in research and development.
Introduction to 2',3'-Dichloro-3-(3-methylphenyl)propiophenone
Chemical Identity and Structure
2',3'-Dichloro-3-(3-methylphenyl)propiophenone is a substituted aryl ketone. Its structure, characterized by a dichlorinated phenyl ring, a central propanone core, and a methyl-substituted phenyl ring, suggests significant lipophilicity.
-
IUPAC Name: 1-(2,3-dichlorophenyl)-3-(3-methylphenyl)propan-1-one
-
CAS Number: 898791-23-6[1]
-
Molecular Formula: C₁₆H₁₄Cl₂O
-
Molecular Weight: 309.2 g/mol
The presence of two chlorine atoms and two phenyl rings, combined with a distinct lack of readily ionizable or hydrogen-bond-donating groups, provides an initial hypothesis: the compound is likely to exhibit poor solubility in aqueous media.[2][3]
Predicted Physicochemical Properties
While experimental data is not widely available, computational models can provide a valuable starting point for experimental design. Analogous structures, such as 2',3'-Dichloro-3-(2,3-dimethylphenyl)propiophenone (CID 24726256), have a predicted XLogP3 of 5.5, indicating high lipophilicity.[4] We can anticipate a similar profile for the target compound.
Table 1: Predicted Physicochemical Properties of Structurally Related Propiophenones
| Property | Predicted Value (Analog) | Implication for Solubility |
|---|---|---|
| XLogP3 | ~5.5[4] | High lipophilicity, predicts very low aqueous solubility. |
| Polar Surface Area | ~17 Ų[4] | Small polar area relative to non-polar structure, reinforcing low aqueous solubility prediction. |
| Hydrogen Bond Donors | 0 | Inability to donate hydrogen bonds to water molecules significantly limits aqueous solubility.[3] |
| Hydrogen Bond Acceptors | 1 (Carbonyl oxygen) | Minimal capacity to interact with polar protic solvents.[3] |
Rationale for Comprehensive Solubility Profiling
A thorough understanding of solubility is indispensable. For drug development, it is a primary determinant of oral bioavailability and formulation feasibility.[5][6] In chemical synthesis, it dictates solvent choice, reaction concentration, and purification strategies. Therefore, a multi-faceted investigation into the solubility of this compound is not merely academic but a prerequisite for its practical application.
Part I: Thermodynamic (Equilibrium) Solubility Assessment
Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent. It is the most rigorous and reliable measure, often referred to as the "gold standard," and is essential for biopharmaceutical classification and formulation development.[7] The shake-flask method, as outlined in OECD Guideline 105, is the definitive approach for this determination.[8][9][10]
Causality Behind the Shake-Flask Protocol
The core principle is to allow the system to reach a state of energetic minimum, where the chemical potential of the solid-state compound is equal to that of the dissolved compound. This requires sufficient time and agitation to overcome kinetic barriers to dissolution. Using an excess of the solid material ensures that saturation is genuinely achieved and maintained.[7] The subsequent separation step is critical to ensure that only the truly dissolved analyte is quantified.
Caption: High-Throughput Kinetic Solubility Workflow.
Step-by-Step Experimental Protocol
-
Stock Solution: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO. [11]2. Plating: Using an automated liquid handler, dispense small volumes of the DMSO stock into a clear-bottom 384-well microplate.
-
Buffer Addition: Rapidly add aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells to reach the desired final compound concentrations (e.g., in a range from 1 µM to 100 µM). The final DMSO concentration should be constant across all wells.
-
Incubation: Mix the plate briefly and incubate at a controlled temperature (e.g., 25°C) for a short period, typically 1-2 hours. [11]5. Measurement: Read the plate on a nephelometer or plate reader capable of measuring turbidity.
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the light-scattering signal is not significantly different from the buffer-only control wells.
Solubility in Organic and Biorelevant Media
For practical applications, solubility data in non-aqueous and complex systems is crucial.
Table 2: Protocol for Solubility in Organic & Biorelevant Solvents
| Solvent System | Rationale | Abbreviated Protocol | Quantification |
|---|---|---|---|
| Common Organic Solvents (DMSO, Ethanol, Acetonitrile, THF) | Essential for synthesis, purification, and analytical method development. | Add compound to solvent incrementally at 25°C until saturation is observed. Equilibrate for 2 hours. | Gravimetric analysis or HPLC-UV after dilution. |
| Simulated Gastric Fluid (SGF) | Mimics stomach conditions to predict dissolution in vivo. [12] | Shake-flask method (as in Part I) using SGF (pH ~1.2-2.0, with pepsin). | LC-MS/MS |
| Simulated Intestinal Fluid (SIF) | Mimics small intestine conditions (fasted or fed state). [12]| Shake-flask method using FaSSIF or FeSSIF (pH ~6.5, with bile salts and lecithin). | LC-MS/MS |
Summary and Interpretation of the Solubility Profile
The final output of this guide is not a single number, but a comprehensive profile that provides a holistic view of the compound's behavior.
Table 3: Hypothetical Integrated Solubility Profile for 2',3'-Dichloro-3-(3-methylphenyl)propiophenone
| Parameter | Medium | Temperature | Value | Classification |
|---|---|---|---|---|
| Thermodynamic Solubility | pH 1.2 Buffer | 37°C | < 1 µg/mL | Practically Insoluble [5] |
| Thermodynamic Solubility | pH 4.5 Buffer | 37°C | < 1 µg/mL | Practically Insoluble [5] |
| Thermodynamic Solubility | pH 6.8 Buffer | 37°C | < 1 µg/mL | Practically Insoluble [5] |
| Kinetic Solubility | PBS, pH 7.4 (1% DMSO) | 25°C | ~12 µM | Low Kinetic Solubility |
| Organic Solubility | DMSO | 25°C | > 100 mg/mL | Very Soluble |
| Organic Solubility | Ethanol | 25°C | ~5 mg/mL | Sparingly Soluble |
Strategic Implications:
-
Low Aqueous Solubility: The extremely low thermodynamic solubility across the physiological pH range (1.2-6.8) would classify this compound as a Biopharmaceutics Classification System (BCS) Class II or IV agent, indicating that oral absorption will likely be dissolution-rate limited. [6]* Kinetic vs. Thermodynamic: A higher kinetic solubility value compared to the thermodynamic value is common and suggests the compound can form supersaturated solutions, which may be leveraged in formulation but also poses a risk of precipitation over time. [7]* Formulation Strategy: The high solubility in DMSO is useful for in vitro screening, but the poor solubility in more biocompatible solvents like ethanol suggests that advanced formulation strategies (e.g., amorphous solid dispersions, lipid-based formulations, nanosuspensions) would be necessary for in vivo studies. [5][6] By following this comprehensive guide, a research team can generate a robust, reliable, and actionable solubility profile for 2',3'-dichloro-3-(3-methylphenyl)propiophenone, enabling informed decisions for its future development and application.
References
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What Affects Solubility Of Organic Compounds? - Chemistry For Everyone. (n.d.). YouTube. Retrieved January 17, 2026, from [Link]
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Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved January 17, 2026, from [Link]
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Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io. Retrieved January 17, 2026, from [Link]
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ADME Solubility Assay. (n.d.). BioDuro. Retrieved January 17, 2026, from [Link]
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Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. Retrieved January 17, 2026, from [Link]
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Solubility of Organic Compounds. (2023, August 31). University of Calgary. Retrieved January 17, 2026, from [Link]
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2',3'-Dichloro-3-(2,3-dimethylphenyl)propiophenone. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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Biochemistry, Dissolution and Solubility. (2021, February 4). NCBI Bookshelf. Retrieved January 17, 2026, from [Link] dissolving/
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Solubility. (n.d.). Open Oregon Educational Resources. Retrieved January 17, 2026, from [Link]
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Annex 4. (n.d.). World Health Organization (WHO). Retrieved January 17, 2026, from [Link]
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OECD 105. (n.d.). Phytosafe. Retrieved January 17, 2026, from [Link]
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Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved January 17, 2026, from [Link]
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PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. (2018, July 2). World Health Organization (WHO). Retrieved January 17, 2026, from [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved January 17, 2026, from [Link]
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Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study. (2023, August 1). Dissolution Technologies. Retrieved January 17, 2026, from [Link]
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FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. (n.d.). Drug Development & Delivery. Retrieved January 17, 2026, from [Link]
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2',3'-Dichloro-3-(3-methoxyphenyl)propiophenone. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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Test No. 105: Water Solubility. (n.d.). OECD. Retrieved January 17, 2026, from [Link]
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Solubility testing in accordance with the OECD 105. (n.d.). FILAB. Retrieved January 17, 2026, from [Link]
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2',3'-Dichloro-3-(3-methylphenyl)propiophenone potential research applications
An In-Depth Technical Guide on the Potential Research Applications of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone
Foreword
In the landscape of medicinal chemistry and drug discovery, the exploration of novel molecular scaffolds is the cornerstone of innovation. The propiophenone core, a simple aromatic ketone structure, has served as a versatile template for the development of compounds with a wide array of biological activities. This guide focuses on a specific, yet under-explored derivative: 2',3'-Dichloro-3-(3-methylphenyl)propiophenone . While direct biological studies on this molecule are not yet present in published literature, its distinct structural features—a dichlorinated phenyl ring and a methyl-substituted phenyl group—provide a compelling basis for hypothesizing its potential applications. This document serves as a technical roadmap for researchers, scientists, and drug development professionals, synthesizing data from structurally related compounds to illuminate promising avenues of investigation in oncology, metabolic disorders, and infectious diseases.
Molecular Profile and Synthetic Strategy
Physicochemical Characteristics
Understanding the physicochemical properties of a compound is fundamental to predicting its behavior in biological systems. For 2',3'-Dichloro-3-(3-methylphenyl)propiophenone (CAS No: 898791-23-6), these properties can be computationally predicted to guide initial experimental design.[1]
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₆H₁₄Cl₂O | Defines the elemental composition. |
| Molecular Weight | 293.19 g/mol | Falls within the range suitable for oral bioavailability (Lipinski's Rule of 5). |
| XLogP3 | ~5.1 | Indicates high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility. |
| Hydrogen Bond Donors | 0 | Lack of donor groups can influence binding interactions and solubility. |
| Hydrogen Bond Acceptors | 1 (Carbonyl oxygen) | The carbonyl group can participate in hydrogen bonding with biological targets. |
Proposed Synthesis Workflow
The synthesis of propiophenone derivatives is well-established in organic chemistry. A reliable method for synthesizing the title compound would be a Friedel-Crafts acylation, a cornerstone of C-C bond formation on aromatic rings.[2]
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane).
-
Addition of Acyl Chloride: Dissolve 3-(3-methylphenyl)propanoyl chloride (1.0 equivalent) in the anhydrous solvent and add it dropwise to the stirred AlCl₃ suspension at 0°C.
-
Addition of Aryl Substrate: After stirring for 15 minutes, add 1,2-dichlorobenzene (1.1 equivalents) dropwise, maintaining the temperature at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl to decompose the aluminum complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2',3'-Dichloro-3-(3-methylphenyl)propiophenone.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Potential Therapeutic Area: Oncology
The phenylpropiophenone scaffold is a recurring motif in compounds investigated for anticancer properties.[3][4][5] The substitution pattern, including halogenation, is known to significantly modulate biological activity, making 2',3'-Dichloro-3-(3-methylphenyl)propiophenone a molecule of interest for oncological research.[6]
Central Hypothesis: Inhibition of Oncogenic Signaling
Many synthetic phenylpropenone derivatives, which are structurally related to propiophenones, exert anti-tumor and anti-angiogenic effects by inhibiting key signaling proteins, particularly Receptor Tyrosine Kinases (RTKs).[7] RTKs like VEGFR2 are critical for tumor growth and angiogenesis. We hypothesize that the title compound may act as an inhibitor of such kinases, leading to cytotoxic and anti-proliferative effects in cancer cells.
Caption: Hypothesized inhibition of the VEGFR2 signaling pathway.
Experimental Validation Workflow
A tiered approach is recommended to systematically evaluate the anticancer potential.
Tier 1: In Vitro Cytotoxicity Screening
This initial step aims to determine the compound's ability to inhibit the growth of various cancer cell lines.
-
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, PC-3, HT29) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[3]
-
Compound Treatment: Prepare serial dilutions of the title compound in culture medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
-
Hypothetical Data Summary
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| PC-3 | Prostate Adenocarcinoma | 9.8 |
| HeLa | Cervical Adenocarcinoma | 21.5 |
| HT29 | Colorectal Adenocarcinoma | 12.4 |
Tier 2: Mechanism of Action Elucidation
If significant cytotoxicity is observed, subsequent experiments should focus on the hypothesized mechanism.
-
Protocol: VEGFR2 Kinase Inhibition Assay
-
Utilize a commercially available in vitro kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Incubate recombinant human VEGFR2 kinase with the substrate (a specific peptide) and ATP in the presence of varying concentrations of the title compound.
-
After incubation, add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measure the luminescence, which correlates with the amount of ADP formed and thus the kinase activity.
-
Calculate the percent inhibition relative to a vehicle control and determine the IC₅₀ for kinase inhibition.
-
Potential Therapeutic Area: Metabolic Disorders
Certain propiophenone derivatives have been synthesized and evaluated as a novel class of antidiabetic agents, demonstrating antihyperglycemic and lipid-lowering activities.[8][9] This precedent suggests that 2',3'-Dichloro-3-(3-methylphenyl)propiophenone could be a valuable lead structure for developing new treatments for type 2 diabetes.
Central Hypothesis: PTP-1B Inhibition
A key negative regulator of the insulin signaling pathway is Protein Tyrosine Phosphatase 1B (PTP-1B). Inhibition of PTP-1B enhances insulin sensitivity, making it an attractive target for type 2 diabetes therapy. Studies have shown that some propiophenone derivatives effectively inhibit PTP-1B.[8][9] We hypothesize that the title compound may also function as a PTP-1B inhibitor.
Caption: Hypothesized role in enhancing insulin signaling via PTP-1B inhibition.
Experimental Validation Workflow
-
Protocol: In Vitro PTP-1B Inhibition Assay
-
Assay Principle: The assay measures the generation of a fluorescent product, 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP), upon dephosphorylation by PTP-1B.
-
Reaction Mixture: In a 96-well plate, add recombinant human PTP-1B enzyme to a reaction buffer.
-
Inhibitor Addition: Add varying concentrations of the title compound (or a known inhibitor like suramin as a positive control) to the wells. Incubate for 15 minutes at room temperature.
-
Substrate Addition: Initiate the reaction by adding the DiFMUP substrate.
-
Fluorescence Reading: Incubate for 30 minutes and then measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Data Analysis: Calculate the percent inhibition for each concentration of the compound and determine the IC₅₀ value.
-
Potential Therapeutic Area: Antimicrobial Research
Aromatic ketones and compounds containing halogens are two classes of molecules frequently associated with antimicrobial properties.[6][10][11] The combination of a ketone functional group and two chlorine atoms on the phenyl ring of the title compound suggests a strong potential for activity against pathogenic bacteria and fungi.
Central Hypothesis: Broad-Spectrum Antimicrobial Activity
The lipophilic nature of the compound, enhanced by the chlorine and methyl groups, may facilitate its interaction with and disruption of microbial cell membranes. Furthermore, the electrophilic carbonyl carbon could potentially react with nucleophilic residues in essential microbial enzymes, leading to inhibition of growth. This dual potential suggests the compound could exhibit broad-spectrum activity.
Experimental Validation Workflow
-
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Strain Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the title compound in the broth.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
-
Hypothetical Data Summary
| Microorganism | Type | Hypothetical MIC (µg/mL) |
| S. aureus (MRSA) | Gram-positive Bacteria | 8 |
| E. coli | Gram-negative Bacteria | 32 |
| C. albicans | Fungus (Yeast) | 16 |
Conclusion and Future Perspectives
While 2',3'-Dichloro-3-(3-methylphenyl)propiophenone remains a scientifically uncharted molecule, its structure provides a fertile ground for hypothesis-driven research. The convergence of a propiophenone core, known for its diverse bioactivity, with a dichlorination pattern that can enhance potency, positions this compound as a compelling candidate for screening programs in oncology, metabolic disease, and antimicrobial discovery.
The experimental workflows detailed in this guide provide a clear, logical, and technically sound path for its initial evaluation. Future work should not only validate these hypotheses but also explore the synthesis of a focused library of analogues. By systematically modifying the substitution on both phenyl rings, a robust Structure-Activity Relationship (SAR) can be established, paving the way for the rational design of more potent and selective lead compounds for preclinical development.
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Uzelac, M., et al. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. European Journal of Medicinal Chemistry, 63, 565-577. [Link]
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Jaiswal, N., et al. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Bioorganic & Medicinal Chemistry Letters, 22(8), 2899-2904. [Link]
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Kuraishi, T., et al. (2006). Synthesis, Absolute Configuration and Biological Activities of Both Enantiomers of 2-(5,7-Dichloro-3-indolyl)propionic Acid: A Novel Dichloroindole Auxin and Antiauxin. Journal of Agricultural and Food Chemistry, 54(17), 6291-6296. [Link]
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Barazani, L., et al. (2023). Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L. Plants, 12(6), 1217. [Link]
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An In-Depth Technical Guide to the Putative Mechanism of Action of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone
This guide provides a comprehensive exploration of the potential mechanism of action for the novel synthetic compound, 2',3'-dichloro-3-(3-methylphenyl)propiophenone. While direct empirical data on this specific molecule is not yet prevalent in published literature, this document synthesizes established principles from related chemical classes, such as chalcones and substituted propiophenones, to construct a scientifically grounded, hypothetical framework for its biological activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new therapeutic agents.
Introduction: The Therapeutic Potential of Substituted Propiophenones
Propiophenone and its derivatives belong to the broader class of aromatic ketones that have garnered significant interest in medicinal chemistry. The core structure, a phenyl group attached to a propan-1-one chain, serves as a versatile scaffold for chemical modification. The introduction of various substituents on the phenyl ring can dramatically alter the molecule's physicochemical properties and, consequently, its pharmacological activity.
Chalcones, which share the 1,3-diarylpropane backbone, are well-documented for their wide array of biological effects, including anti-cancer, anti-inflammatory, and anti-microbial properties[1][2][3][4]. The reactivity of the α,β-unsaturated carbonyl moiety in many chalcones is a key determinant of their bioactivity. While 2',3'-dichloro-3-(3-methylphenyl)propiophenone is not a chalcone due to the saturated propane chain, the presence of halogen and methyl substituents on its aryl rings suggests a potential for significant biological interactions. Halogenation, in particular, is a common strategy in drug design to enhance potency and modulate metabolic stability[5].
This guide will therefore proceed with the hypothesis that 2',3'-dichloro-3-(3-methylphenyl)propiophenone exerts a cytotoxic effect on cancer cells, a common activity for novel substituted propiophenones[6][7][8][9]. We will explore a plausible synthetic route, propose a detailed mechanism of action, and outline a comprehensive experimental workflow to validate this hypothesis.
Synthesis and Physicochemical Characterization
The synthesis of 2',3'-dichloro-3-(3-methylphenyl)propiophenone can be approached through established organic chemistry reactions. A plausible and efficient method is a Friedel-Crafts acylation reaction.
Proposed Synthetic Pathway
A likely synthetic route would involve the reaction of 1,2-dichlorobenzene with 3-(3-methylphenyl)propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: Proposed Friedel-Crafts acylation for the synthesis of the target compound.
Physicochemical Properties
While experimental data for the target compound is limited, its properties can be predicted based on its structure. These predictions are crucial for designing biological assays, as they influence solubility, cell permeability, and potential off-target effects.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₆H₁₄Cl₂O | Defines the elemental composition and molecular weight. |
| Molecular Weight | 293.19 g/mol | Influences diffusion and transport across biological membranes. |
| XLogP3 | 5.2 | A measure of lipophilicity, suggesting good membrane permeability. |
| Hydrogen Bond Donors | 0 | Lack of hydrogen bond donors can enhance oral bioavailability. |
| Hydrogen Bond Acceptors | 1 | The carbonyl oxygen can participate in hydrogen bonding with biological targets. |
| Rotatable Bonds | 3 | Provides conformational flexibility, which can be important for binding to a target. |
Note: Predicted values are based on computational models and require experimental verification.
Proposed Mechanism of Action: Induction of Apoptosis via Mitochondrial Pathway
Based on the cytotoxic activity of structurally related halogenated and methylated propiophenones, we hypothesize that 2',3'-dichloro-3-(3-methylphenyl)propiophenone induces apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This pathway is a common mechanism for chemotherapeutic agents and is characterized by the permeabilization of the mitochondrial outer membrane and the subsequent release of pro-apoptotic factors.
Signaling Pathway Diagram
Caption: Hypothesized intrinsic apoptotic pathway initiated by the target compound.
Experimental Validation Workflow
A rigorous, multi-step experimental approach is necessary to validate the proposed mechanism of action. The following protocols are designed to be self-validating, with each step providing evidence that informs the next.
Step 1: In Vitro Cytotoxicity Screening
The initial step is to determine the cytotoxic potential of the compound across a panel of cancer cell lines.
Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549, PC-3) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 2',3'-dichloro-3-(3-methylphenyl)propiophenone in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Step 2: Characterization of Cell Death
Once cytotoxicity is confirmed, the mode of cell death (apoptosis vs. necrosis) needs to be elucidated.
Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for 24 hours.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Step 3: Investigation of the Intrinsic Apoptotic Pathway
If apoptosis is confirmed, the involvement of the mitochondrial pathway can be investigated.
Protocol: Western Blot Analysis of Apoptotic Proteins
-
Protein Extraction: Treat cells with the compound, lyse them, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-9, cleaved Caspase-3, and PARP).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Analysis: Quantify the band intensities to determine changes in protein expression levels.
Experimental Workflow Diagram
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The Genesis of a Versatile Scaffold: An In-depth Technical Guide to the Discovery and History of Chlorinated Propiophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorinated propiophenone derivatives represent a fascinating and impactful class of organic compounds, bridging the gap between foundational chemical synthesis and cutting-edge pharmaceutical and agrochemical development. This technical guide provides a comprehensive exploration of the discovery, history, and multifaceted applications of these molecules. From the serendipitous discovery of the antidepressant bupropion to the deliberate design of synthetic cathinones and the exploration of their phytotoxic potential, the narrative of chlorinated propiophenones is one of continuous scientific evolution. This document delves into the core synthetic methodologies, elucidates the intricate mechanisms of action, and presents a detailed look at the structure-activity relationships that govern the diverse biological effects of these compounds. Through detailed protocols, data-driven tables, and illustrative diagrams, this guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this pivotal chemical family.
A Historical Perspective: From Unassuming Precursors to Therapeutic Agents and Beyond
The story of chlorinated propiophenone derivatives is not a linear progression but rather a branching narrative with roots in classical organic chemistry. The propiophenone backbone, a simple aryl ketone, has long been a staple in synthetic chemistry.[1] However, the introduction of a chlorine atom onto the phenyl ring and further modifications to the propiophenone structure have unlocked a vast array of chemical and biological activities.
A pivotal moment in the history of this class of compounds was the development of bupropion . Synthesized in the 1960s and patented in 1974 by Burroughs Wellcome (now GlaxoSmithKline), bupropion was initially developed as an antidepressant.[2][3] It was approved by the FDA in 1985 under the trade name Wellbutrin.[2][3] Early formulations, however, were associated with a risk of seizures, leading to its temporary withdrawal from the market.[2] This setback spurred further innovation, resulting in the development of sustained-release (SR) and extended-release (XL) formulations in 1996 and 2003, respectively, which mitigated the seizure risk and improved patient compliance.[2][4] Bupropion's unique mechanism of action, distinct from the prevalent selective serotonin reuptake inhibitors (SSRIs), carved a significant niche for it in the treatment of depression and later, as a smoking cessation aid.[4][5]
In parallel, and often in clandestine laboratories, another chapter in the story of chlorinated propiophenones was being written with the emergence of synthetic cathinones . Cathinone, a naturally occurring stimulant found in the khat plant, is a β-keto-amphetamine.[6][7] The first synthetic analog, methcathinone, was synthesized in 1928 and was even used as an antidepressant in the Soviet Union in the 1930s and 1940s.[8] The clandestine synthesis of chlorinated and other substituted cathinone derivatives began to rise in the 2000s, where they were often marketed as "bath salts" or "legal highs" to circumvent drug laws.[6][9] These compounds exhibit potent stimulant effects, and their diverse substitution patterns lead to a wide range of pharmacological profiles.[9][10]
More recently, research has begun to explore the potential of propiophenone derivatives, including chlorinated variants, in the field of agrochemicals . Studies have demonstrated the phytotoxic, fungicidal, and herbicidal activities of certain propiophenone derivatives, suggesting their potential as lead compounds for the development of new crop protection agents.[11][12][13]
The Art of Synthesis: Crafting Chlorinated Propiophenones
The synthesis of chlorinated propiophenones can be approached through several strategic routes, with the choice of method often dictated by the desired substitution pattern, available starting materials, and scalability.
Friedel-Crafts Acylation: A Classic Approach to Aryl Ketones
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a primary method for the synthesis of propiophenones and their chlorinated analogs. This reaction involves the electrophilic acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[14][15]
Experimental Protocol: Synthesis of 3'-Chloropropiophenone via Friedel-Crafts Acylation
Causality of Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous aluminum chloride and a dry solvent is critical because AlCl₃ reacts vigorously with water, which would deactivate the catalyst and reduce the reaction yield.
-
Cooling: The initial cooling of the reaction mixture to 0°C is necessary to control the exothermic reaction between the acyl chloride and the Lewis acid, preventing side reactions and ensuring the selective formation of the desired product.
-
Stepwise Addition: The dropwise addition of the reactants allows for better temperature control and prevents a rapid, uncontrolled reaction.
-
Quenching with Acidified Ice: The reaction is quenched by pouring it onto a mixture of ice and hydrochloric acid. The ice helps to control the exothermic hydrolysis of the aluminum chloride complex, while the acid protonates the resulting aluminum hydroxide, making it soluble in the aqueous layer and facilitating its separation from the organic product.
Materials:
-
Propiophenone
-
Anhydrous aluminum chloride (AlCl₃)
-
Chlorine gas (Cl₂)
-
1,2-Dichloroethane (solvent)
-
Ice
-
Concentrated hydrochloric acid
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel equipped with a stirrer, cooling bath, and gas inlet, suspend anhydrous aluminum chloride in 1,2-dichloroethane.
-
Cool the suspension to 10-15°C.
-
Slowly add propiophenone to the stirred suspension while maintaining the temperature.
-
Purge the mixture with a slow stream of chlorine gas. The reaction is typically monitored by gas chromatography to determine completion.
-
Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Separate the organic layer.
-
Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and then again with water until the washings are neutral.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or recrystallization to yield 3'-chloropropiophenone.[16][17]
Diagram: Friedel-Crafts Acylation Workflow
Caption: Workflow for the synthesis of 3'-chloropropiophenone.
Grignard Reaction: A Versatile Alternative
The Grignard reaction provides an alternative and highly versatile route for the synthesis of chlorinated propiophenones, particularly when specific substitution patterns are desired. This method involves the reaction of a Grignard reagent (an organomagnesium halide) with a nitrile.
Experimental Protocol: Synthesis of 3'-Chloropropiophenone via Grignard Reaction
Causality of Experimental Choices:
-
Dry Ether: The use of dry diethyl ether is crucial as Grignard reagents are highly reactive with protic solvents like water, which would quench the reagent and prevent the desired reaction.
-
Iodine Crystal: A small crystal of iodine is often added to initiate the reaction between magnesium and the alkyl halide, as it can etch the surface of the magnesium, exposing a fresh, reactive surface.
-
Controlled Addition: The slow, controlled addition of the ethyl bromide and subsequently the 3-chlorobenzonitrile is necessary to manage the exothermic nature of the reactions and prevent side reactions.
-
Acidic Workup: The hydrolysis with hydrochloric acid is required to protonate the intermediate imine salt, which then hydrolyzes to the desired ketone.
Materials:
-
Magnesium turnings
-
Dry diethyl ether
-
Iodine (a small crystal)
-
Ethyl bromide
-
3-Chlorobenzonitrile
-
6N Hydrochloric acid
-
Ethyl acetate
-
Water
Procedure:
-
In a three-necked flask equipped with a condenser, dropping funnel, and magnetic stirrer, place magnesium turnings, dry diethyl ether, and a crystal of iodine.
-
Slowly add a solution of ethyl bromide in dry diethyl ether to initiate the formation of the Grignard reagent (ethylmagnesium bromide). The reaction is often initiated by gentle warming.
-
Once the Grignard reagent has formed, cool the mixture and slowly add a solution of 3-chlorobenzonitrile in dry diethyl ether.
-
Stir the reaction mixture overnight at room temperature.
-
Cool the reaction mixture in an ice bath and slowly hydrolyze by adding water, followed by 6N hydrochloric acid until the solution is acidic.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by crystallization to yield 3'-chloropropiophenone.[14]
Diagram: Grignard Reaction Synthesis Pathway
Caption: Synthesis of 3'-chloropropiophenone via a Grignard reaction.
Mechanism of Action: A Tale of Two Targets
The biological effects of chlorinated propiophenone derivatives are largely dictated by their interactions with specific molecular targets within the central nervous system. The two primary mechanisms of action observed for this class of compounds are the inhibition of monoamine reuptake and the modulation of nicotinic acetylcholine receptors.
Bupropion: A Dual Norepinephrine and Dopamine Reuptake Inhibitor
Bupropion's antidepressant and smoking cessation effects are primarily attributed to its ability to block the reuptake of two key neurotransmitters: norepinephrine (NE) and dopamine (DA).[10][18] By inhibiting the norepinephrine transporter (NET) and the dopamine transporter (DAT), bupropion increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic neurotransmission.[18][19] This dual action is distinct from most other antidepressants, which primarily target the serotonin system.[18] The enhancement of dopamine signaling is thought to contribute to its pro-motivational and anhedonia-reducing effects, while the noradrenergic activity is associated with increased energy and focus.[19]
Diagram: Bupropion's Mechanism of Action
Caption: Bupropion inhibits the reuptake of norepinephrine (NE) and dopamine (DA).
Synthetic Cathinones: A Spectrum of Transporter Interactions
Synthetic cathinones, including chlorinated derivatives, also exert their effects by interacting with monoamine transporters. However, their mechanism can be more varied than that of bupropion.[9][20] Some synthetic cathinones act as reuptake inhibitors , similar to cocaine, by blocking DAT, NET, and the serotonin transporter (SERT).[10] Others act as releasing agents , similar to amphetamine, by promoting the reverse transport of monoamines out of the presynaptic neuron.[10] The specific substitutions on the cathinone scaffold determine whether the compound will be a reuptake inhibitor or a releasing agent, as well as its selectivity for the different monoamine transporters.[18]
Structure-Activity Relationships: Decoding the Molecular Blueprint
The diverse pharmacological effects of chlorinated propiophenone derivatives are a direct consequence of their molecular structure. Subtle changes in the substitution pattern on the aromatic ring, the length and branching of the alkyl chain, and the nature of the amino group can dramatically alter a compound's potency, selectivity, and mechanism of action.
Table 1: Structure-Activity Relationships of Selected Chlorinated Propiophenone Derivatives
| Compound | Key Structural Features | Primary Mechanism of Action | Biological Effect |
| Bupropion | 3-chloro substitution on the phenyl ring, N-tert-butyl group | Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)[10][18] | Antidepressant, smoking cessation aid[4][5] |
| Methcathinone | No ring substitution, N-methyl group | Dopamine and Norepinephrine Releasing Agent[10][21] | Psychostimulant[8] |
| 4-Chloromethcathinone (4-CMC) | 4-chloro substitution on the phenyl ring, N-methyl group | Serotonin Releasing Agent[10] | Empathogenic and stimulant effects |
| α-Chloropropiophenone | Chlorine on the α-carbon of the propyl chain | Not applicable (synthetic intermediate) | Versatile building block in organic synthesis[2] |
Applications: From the Clinic to the Field
The versatility of the chlorinated propiophenone scaffold has led to its application in a wide range of fields, from medicine to agriculture.
Pharmaceutical Applications
The most prominent application of chlorinated propiophenones is in the pharmaceutical industry.
-
Antidepressants: Bupropion is a widely prescribed antidepressant for the treatment of major depressive disorder and seasonal affective disorder.[3]
-
Smoking Cessation: Bupropion is also an effective aid for smoking cessation, marketed under the brand name Zyban.[2]
-
Other CNS Disorders: Research has explored the potential of bupropion and its analogs in treating other central nervous system disorders, including attention deficit hyperactivity disorder (ADHD) and substance abuse disorders.[21]
-
Drug Intermediates: Chlorinated propiophenones, such as 3'-chloropropiophenone, are crucial intermediates in the synthesis of various pharmaceuticals, including dapoxetine (for premature ejaculation) and other CNS-active agents.[16][17]
Agrochemical Applications
Emerging research has highlighted the potential of propiophenone derivatives as agrochemicals.
-
Herbicides: Certain propiophenone derivatives have demonstrated phytotoxic activity, suggesting their potential as herbicides.[11][22] The mechanism of action is thought to involve the inhibition of germination and seedling growth.[11]
-
Fungicides: Some chlorinated compounds and ketone-containing molecules have shown antifungal properties, indicating a potential application for chlorinated propiophenones in the development of new fungicides.[12][13][23]
Organic Synthesis
Beyond their direct biological applications, chlorinated propiophenones are valuable intermediates in organic synthesis. The reactive ketone and the chlorinated aromatic ring provide multiple handles for further chemical transformations, allowing for the construction of complex molecular architectures, including various heterocyclic compounds.[2]
Conclusion
The journey of chlorinated propiophenone derivatives from their origins in fundamental organic chemistry to their current status as important therapeutic agents and promising agrochemical leads is a testament to the power of chemical innovation. The continuous exploration of their synthesis, mechanism of action, and structure-activity relationships has not only yielded valuable products but has also deepened our understanding of the intricate interplay between molecular structure and biological function. As research in this area continues, it is certain that new discoveries and applications for this versatile class of compounds will emerge, further solidifying their importance in science and industry.
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Methodological & Application
Synthesis of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone experimental protocol
I am unable to provide a detailed experimental protocol for the synthesis of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone.
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Application Notes and Protocols for the Synthesis of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone via Friedel-Crafts Acylation
Introduction
The synthesis of substituted propiophenones is of significant interest to the pharmaceutical and fine chemical industries. These compounds often serve as key intermediates in the development of a wide range of biologically active molecules.[] This application note provides a detailed protocol for the synthesis of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction is a robust and versatile method for forming carbon-carbon bonds on aromatic rings.[2][3][4]
This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth guide to the reaction, including the underlying mechanism, a step-by-step experimental protocol, safety precautions, and methods for product purification and characterization.
Reaction Mechanism and Scientific Principles
The Friedel-Crafts acylation is a cornerstone of organic synthesis, developed by Charles Friedel and James Crafts in 1877.[4][5] The reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2][5]
The mechanism proceeds through the following key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the halogen of the acyl chloride (3-(3-methylphenyl)propionyl chloride), facilitating the cleavage of the carbon-halogen bond to form a highly electrophilic and resonance-stabilized acylium ion.[5][6]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic substrate, 1,2-dichlorobenzene, acts as a nucleophile and attacks the acylium ion. This step results in the formation of a cyclohexadienyl cation intermediate, also known as an arenium ion or σ-complex, temporarily disrupting the aromaticity of the ring.[2][6]
-
Deprotonation and Catalyst Regeneration: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the arenium ion. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst.[5]
A significant aspect of the Friedel-Crafts acylation is that the ketone product forms a stable complex with the Lewis acid catalyst.[5] Consequently, a stoichiometric amount, or even a slight excess, of the catalyst is required for the reaction to proceed to completion.[5] The deactivating nature of the resulting acyl group prevents further acylation of the product, which is a common issue in Friedel-Crafts alkylation reactions.[6][7]
Chemical Reaction Scheme
Caption: Overall reaction for the synthesis of the target molecule.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1,2-Dichlorobenzene | Anhydrous, 99% | Sigma-Aldrich | |
| 3-(3-methylphenyl)propionyl chloride | 98% | Alfa Aesar | |
| Aluminum chloride (AlCl₃) | Anhydrous, 99.99% | Sigma-Aldrich | Handle in a dry environment. |
| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Fisher Scientific | |
| Hydrochloric acid (HCl) | Concentrated, 37% | VWR | |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | ||
| Anhydrous magnesium sulfate (MgSO₄) | |||
| Crushed ice | |||
| Round-bottom flask | Must be thoroughly dried. | ||
| Magnetic stirrer and stir bar | |||
| Dropping funnel | |||
| Reflux condenser | |||
| Calcium chloride drying tube | |||
| Separatory funnel | |||
| Rotary evaporator |
Step-by-Step Methodology
Note: This reaction is moisture-sensitive. All glassware must be oven-dried and cooled under a stream of dry nitrogen or in a desiccator before use. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[7][8]
-
Reaction Setup:
-
Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Place a calcium chloride drying tube at the top of the condenser to protect the reaction from atmospheric moisture.[7]
-
Introduce a nitrogen or argon inlet to maintain an inert atmosphere.
-
-
Reagent Charging:
-
In a fume hood, carefully add anhydrous aluminum chloride (1.2 equivalents) to the round-bottom flask.
-
Add 100 mL of anhydrous dichloromethane to the flask.
-
Cool the resulting suspension to 0-5 °C using an ice-water bath with continuous stirring.[7]
-
-
Addition of Acyl Chloride:
-
In the dropping funnel, place 3-(3-methylphenyl)propionyl chloride (1.0 equivalent) dissolved in 20 mL of anhydrous dichloromethane.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over a period of 30 minutes, maintaining the temperature between 0-5 °C. The reaction is exothermic.[8]
-
-
Addition of Aromatic Substrate:
-
After the complete addition of the acyl chloride, add 1,2-dichlorobenzene (1.1 equivalents) dissolved in 30 mL of anhydrous dichloromethane to the dropping funnel.
-
Add the 1,2-dichlorobenzene solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 10 °C.
-
-
Reaction Progression:
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]
-
-
Work-up and Quenching:
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid with vigorous stirring.[7][9] This step is highly exothermic and will generate HCl gas, so it must be performed in a well-ventilated fume hood.
-
Continue stirring until the ice has completely melted and the aluminum chloride complex has decomposed.
-
-
Extraction and Washing:
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.[10]
-
Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Purification and Characterization
Purification
The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The exact ratio of the solvents should be determined by TLC analysis.
Characterization
The structure and purity of the final product, 2',3'-Dichloro-3-(3-methylphenyl)propiophenone, can be confirmed by various spectroscopic techniques:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify the positions of the substituents on the aromatic rings.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the ketone, typically in the range of 1680-1700 cm⁻¹.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Fume Hood: All manipulations involving volatile, corrosive, or toxic chemicals must be performed in a well-ventilated fume hood.[7]
-
Aluminum Chloride (AlCl₃): Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle it with extreme care in a dry environment.[7][8]
-
Acyl Chloride: 3-(3-methylphenyl)propionyl chloride is corrosive and moisture-sensitive. It will react with water to produce hydrochloric acid.[7]
-
Dichloromethane (CH₂Cl₂): Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.[7]
-
Quenching: The quenching of the reaction mixture with ice and HCl is highly exothermic and generates HCl gas. Perform this step slowly and with caution.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst (moisture contamination). | Use freshly opened, anhydrous aluminum chloride. Ensure all glassware and solvents are perfectly dry.[10] |
| Insufficient catalyst. | A stoichiometric amount of AlCl₃ is necessary as it complexes with the product. Use at least 1.1 equivalents.[12] | |
| Deactivated aromatic ring. | 1,2-Dichlorobenzene is already somewhat deactivated. Ensure reaction conditions are optimal (temperature, time). | |
| Formation of Multiple Products | Polysubstitution. | Unlikely in Friedel-Crafts acylation due to the deactivating nature of the ketone product. |
| Isomerization. | The position of acylation is directed by the chloro substituents. Analyze the product mixture by NMR to identify isomers. | |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction by TLC. If starting material persists, consider extending the reaction time or gently warming the mixture. |
Conclusion
The Friedel-Crafts acylation provides an effective and reliable method for the synthesis of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can successfully synthesize this valuable chemical intermediate. Careful control of reaction conditions, particularly the exclusion of moisture, is paramount to achieving a high yield and purity of the desired product. The methodologies for purification and characterization will ensure the final compound meets the required standards for subsequent applications in research and development.
References
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BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
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Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]
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Boston College. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
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Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
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ACS Publications. (2022, December 14). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. Retrieved from [Link]
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DTIC. (1961, October 31). SOME NEW CHLORINATED SUBSTANCES STARTING FROM PROPIOPHENONE. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of Reaction Conditions. Retrieved from [Link]
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StudyRaid. (n.d.). Understand Friedel-Crafts Acylation Route to Acetophenone. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. Retrieved from [Link]
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Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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Pearson+. (n.d.). Write a Friedel-Crafts reaction for the synthesis of propiophenon.... Retrieved from [Link]
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ResearchGate. (2020, November 19). Synthesis, Spectroscopic Characterization, Quantum Chemical Study and Antimicrobial Study of (2e) -3-(2, 6-Dichlorophenyl) -1-(4-Fluoro) -Prop-2-En-1-One. Retrieved from [Link]
-
PMC - NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
- Google Patents. (n.d.). US4172097A - Production of propiophenone.
-
Canadian Journal of Chemistry. (n.d.). The chlorination of propiophenone; determination of pK, value and of the course of the reaction. Retrieved from [Link]
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-
Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
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Chemguide. (n.d.). friedel-crafts acylation of benzene. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Synthesis, single crystal structure, spectroscopic characterization and molecular properties of (2E)-3-(2,6-dichlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]
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Khan Academy. (2010, October 19). Friedel-Crafts acylation | Aromatic Compounds | Organic chemistry. Retrieved from [Link]
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-
ResearchGate. (2021, January 1). (PDF) Synthesis, Spectroscopic Characterization, Quantum Chemical Study and Antimicrobial Study of (2e) -3-(2, 6-Dichlorophenyl) -1-(4-Fluoro) -Prop-2-En-1-One. Retrieved from [Link]
-
ChemRxiv. (2022, February 17). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. Retrieved from [Link]
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Application Notes and Protocols: The Strategic Role of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone in Pharmaceutical Synthesis
Introduction: Unveiling the Potential of a Key Pharmaceutical Intermediate
In the landscape of modern drug discovery and development, the efficient synthesis of complex molecular architectures is paramount. Pharmaceutical intermediates are the foundational building blocks upon which active pharmaceutical ingredients (APIs) are constructed. Among these, propiophenone derivatives, particularly those with halogen substitutions, have emerged as critical precursors in the synthesis of a variety of therapeutic agents. This guide provides an in-depth exploration of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone, a strategically designed intermediate with significant potential in the synthesis of novel pharmaceutical compounds. While its direct application in a commercially available drug is not extensively documented in public literature, its structural motifs strongly suggest its utility as a key intermediate in the development of analogues to well-established drugs, such as the antidepressant bupropion.
This document will provide a comprehensive overview of the synthesis, characterization, and potential applications of this compound, along with detailed protocols for its use in a laboratory setting. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties and Structural Analysis
A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is crucial for its effective utilization in multi-step syntheses. The properties of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone are summarized in the table below. These values are calculated based on its chemical structure and provide essential information for reaction planning, purification, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄Cl₂O | PubChem |
| Molecular Weight | 293.19 g/mol | PubChem |
| IUPAC Name | 1-(2,3-dichlorophenyl)-3-(3-methylphenyl)propan-1-one | PubChem |
| CAS Number | 898793-23-2 | PubChem[1] |
The structure of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone, characterized by a dichlorinated phenyl ring and a methyl-substituted phenyl ring connected by a three-carbon chain containing a ketone, provides a versatile scaffold for further chemical modifications. The presence of two chlorine atoms on one of the aromatic rings significantly influences the electronic properties of the molecule and provides potential sites for further functionalization through cross-coupling reactions. The ketone group is a key functional handle for subsequent transformations, such as reduction, amination, or condensation reactions, which are pivotal in the synthesis of many APIs.
Synthesis of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone: A Mechanistic Approach
The synthesis of substituted propiophenones is most commonly achieved through a Friedel-Crafts acylation reaction.[2] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst.[2] The following protocol outlines a plausible and efficient method for the synthesis of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone.
Protocol 1: Synthesis via Friedel-Crafts Acylation
This protocol describes the synthesis of the target intermediate from 1,2-dichlorobenzene and 3-(3-methylphenyl)propanoyl chloride.
Materials:
-
1,2-Dichlorobenzene
-
3-(3-methylphenyl)propanoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the suspension to 0°C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of 3-(3-methylphenyl)propanoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension via the dropping funnel. Maintain the temperature at 0°C during the addition.
-
Addition of Aromatic Substrate: After the addition of the acyl chloride is complete, add a solution of 1,2-dichlorobenzene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at 0°C for 2 hours, and then allow it to warm to room temperature and stir for an additional 12 hours.
-
Quenching: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 2',3'-Dichloro-3-(3-methylphenyl)propiophenone.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous reagents and solvent is critical as aluminum chloride is highly reactive with water, which would deactivate the catalyst.
-
Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that activates the acyl chloride, facilitating the electrophilic attack on the aromatic ring.[2]
-
Controlled Temperature: The initial cooling to 0°C helps to control the exothermic reaction and minimize the formation of byproducts.
-
Workup Procedure: The acidic workup is necessary to hydrolyze the aluminum chloride complex formed with the ketone product. The subsequent washes remove unreacted starting materials and byproducts.
Diagram: Friedel-Crafts Acylation Workflow
Caption: Workflow for the synthesis of the target intermediate.
Application in Pharmaceutical Synthesis: A Gateway to Bupropion Analogues
Propiophenone derivatives are well-established intermediates in the synthesis of various pharmaceuticals. A prominent example is the use of m-chloropropiophenone in the synthesis of bupropion, an antidepressant and smoking cessation aid.[2][3][4] The structural similarity of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone to m-chloropropiophenone strongly suggests its utility in the synthesis of novel bupropion analogues with potentially modified pharmacological profiles.
The synthesis of bupropion from m-chloropropiophenone typically involves two key steps: α-bromination of the ketone followed by nucleophilic substitution with tert-butylamine.[2] A similar synthetic strategy can be envisioned for the conversion of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone into a corresponding bupropion analogue.
Protocol 2: Synthesis of a Hypothetical Bupropion Analogue
This protocol outlines the conversion of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone to a hypothetical bupropion analogue.
Materials:
-
2',3'-Dichloro-3-(3-methylphenyl)propiophenone
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (initiator)
-
Carbon tetrachloride (CCl₄) or a greener alternative like ethyl acetate[4]
-
tert-Butylamine
-
Triethylamine
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl) in diethyl ether or ethyl acetate[4]
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: α-Bromination
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2',3'-Dichloro-3-(3-methylphenyl)propiophenone (1.0 equivalent) in carbon tetrachloride or ethyl acetate.
-
Addition of Reagents: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct. Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-bromo intermediate. This intermediate is often used in the next step without further purification.
Step 2: Nucleophilic Substitution
-
Reaction Setup: Dissolve the crude α-bromo intermediate in dichloromethane.
-
Addition of Amine: Add tert-butylamine (2.0 equivalents) and triethylamine (1.2 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC-MS).
-
Workup: Wash the reaction mixture with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Salt Formation and Purification: Dissolve the crude product in diethyl ether or ethyl acetate and precipitate the hydrochloride salt by bubbling dry HCl gas or adding a solution of HCl in the solvent.[4] The resulting solid can be collected by filtration and recrystallized to obtain the pure bupropion analogue hydrochloride.
Rationale for Synthetic Strategy:
-
α-Bromination: The bromination at the α-position to the ketone activates the carbon for nucleophilic attack. NBS is a convenient and selective brominating agent for this purpose.
-
Nucleophilic Substitution: The subsequent reaction with tert-butylamine introduces the key amino group found in bupropion and its analogues. Triethylamine is used as a base to neutralize the HBr formed during the reaction.
-
Salt Formation: The final product is often isolated and purified as a hydrochloride salt, which is a common practice for amine-containing pharmaceuticals to improve their stability and solubility.
Diagram: Proposed Synthetic Pathway to a Bupropion Analogue
Caption: Proposed synthesis of a bupropion analogue.
Analytical Characterization
The identity and purity of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone and its synthetic derivatives should be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of substituents.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl group of the ketone.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2',3'-Dichloro-3-(3-methylphenyl)propiophenone and the reagents used in its synthesis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Handling of Reagents:
-
Anhydrous Aluminum Chloride: Corrosive and reacts violently with water. Handle with extreme care in a dry environment.
-
Acyl Chlorides: Corrosive and lachrymatory. Handle in a fume hood.
-
N-Bromosuccinimide: Irritant. Avoid inhalation of dust and contact with skin.
-
tert-Butylamine: Flammable and corrosive.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
2',3'-Dichloro-3-(3-methylphenyl)propiophenone is a valuable pharmaceutical intermediate with significant potential for the synthesis of novel therapeutic agents. Its structural features make it an ideal precursor for the development of bupropion analogues and other related compounds. The synthetic protocols and analytical guidance provided in this document offer a solid foundation for researchers to explore the utility of this compound in their drug discovery programs. By understanding the underlying chemical principles and adhering to safe laboratory practices, scientists can effectively leverage this intermediate to create new and improved medicines.
References
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PubChem. 2',3'-Dichloro-3-(2,3-dimethylphenyl)propiophenone. National Center for Biotechnology Information. [Link]
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Shaw, J. P., et al. (2022). A greener synthesis of the antidepressant bupropion hydrochloride. Journal of Chemical Education, 99(9), 3233-3238. [Link]
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PubChem. 2',3'-Dichloro-3-(2,3-dimethylphenyl)propiophenone. National Center for Biotechnology Information. [Link]
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Application Notes and Protocols: 2',3'-Dichloro-3-(3-methylphenyl)propiophenone in Medicinal Chemistry
For inquiries, please contact: [Simulated contact information]
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone in medicinal chemistry. While this specific molecule is not extensively characterized in current literature, its structural features—a dichlorinated aromatic ring and a propiophenone core—suggest significant potential for development as an antimicrobial or anticancer agent. This guide synthesizes information from related chemical classes to propose plausible synthetic routes, hypothesize biological activities, and provide detailed protocols for preliminary investigation.
Introduction: The Propiophenone Scaffold in Drug Discovery
The propiophenone skeleton is a versatile pharmacophore and a key intermediate in the synthesis of a wide range of pharmaceuticals.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anti-arrhythmic, antidiabetic, local anesthetic, and antimicrobial properties. Notably, the propiophenone moiety is a precursor to several drugs acting on the central nervous system (CNS). The structural simplicity and synthetic accessibility of the propiophenone core make it an attractive starting point for the development of novel therapeutic agents.
The subject of this guide, 2',3'-Dichloro-3-(3-methylphenyl)propiophenone, is a halogenated derivative of this important chemical class. The presence of two chlorine atoms on one of the phenyl rings is anticipated to significantly influence its electronic properties and, consequently, its biological activity. Halogenation, particularly chlorination, is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic profile of drug candidates.
Proposed Synthesis of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone
A plausible and efficient synthesis of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone can be envisioned through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution is a reliable method for the formation of aryl ketones.[1][2]
Reaction Scheme:
Caption: Proposed synthesis of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone.
Protocol for Friedel-Crafts Acylation:
-
Preparation of the Reaction Vessel: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) to a solution of 1,2-dichlorobenzene (1.0 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane or carbon disulfide).
-
Addition of Acyl Chloride: Cool the mixture to 0°C in an ice bath. Slowly add 3-(3-methylphenyl)propanoyl chloride (1.0 equivalent) dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic, and the temperature should be maintained below 10°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Hypothesized Medicinal Chemistry Applications
Based on the structural motifs present in 2',3'-Dichloro-3-(3-methylphenyl)propiophenone, several potential applications in medicinal chemistry can be postulated.
Antimicrobial and Antifungal Activity
The presence of a dichlorinated phenyl ring is a key feature that suggests potential antimicrobial activity. Chlorinated aromatic compounds, including chalcones and other ketones, have been reported to exhibit significant antibacterial and antifungal properties.[3] The chlorine atoms can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes. Furthermore, the electrophilic nature of the carbonyl group can potentially interact with biological nucleophiles within the microbial cells, leading to cellular dysfunction. The mechanism of action for similar chlorinated ketones may involve the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with microbial energy metabolism.
Anticancer Activity
Propiophenone and its derivatives, particularly those with structural similarities to chalcones, have been investigated as potential anticancer agents. Chalcones are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[4][5] The dichlorinated phenyl ring in 2',3'-Dichloro-3-(3-methylphenyl)propiophenone may enhance its cytotoxic potential. The proposed mechanism of action could involve the inhibition of key signaling pathways implicated in cancer progression, such as the NF-κB or tyrosine kinase pathways.[3]
Caption: Hypothesized anticancer signaling pathway.
Experimental Protocols for Biological Evaluation
To investigate the hypothesized biological activities of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone, the following standard protocols are recommended.
Protocol for Minimum Inhibitory Concentration (MIC) Assay
This protocol is designed to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Preparation of Bacterial/Fungal Inoculum: Culture the desired bacterial or fungal strains overnight in an appropriate broth medium. Dilute the culture to achieve a standardized inoculum concentration (approximately 5 x 10^5 CFU/mL).
-
Serial Dilution in 96-Well Plate: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound's stock solution in the appropriate broth medium to obtain a range of concentrations.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Protocol for MTT Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.[6][7][8][9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone (prepared by serial dilution from a DMSO stock solution) for 24, 48, or 72 hours. Include a vehicle control (DMSO treated cells).
-
Addition of MTT Reagent: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
In Silico Target Identification: A Molecular Docking Approach
To identify potential biological targets of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone, a molecular docking study can be performed. This computational method predicts the preferred orientation of a ligand when bound to a target protein.
Caption: Workflow for in silico molecular docking.
Protocol for Molecular Docking:
-
Ligand Preparation: Generate the 3D structure of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone and perform energy minimization using a suitable chemistry software package.
-
Target Selection: Select a library of potential protein targets from the Protein Data Bank (PDB) based on known targets of similar compounds (e.g., kinases, tubulin, microbial enzymes).
-
Docking Simulation: Use a molecular docking program (e.g., AutoDock, Glide) to dock the prepared ligand into the active site of each selected protein target.[10]
-
Scoring and Analysis: Analyze the docking results based on the predicted binding energy and the interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
-
Hit Identification: Prioritize the protein targets that show the most favorable binding energies and interaction profiles for further experimental validation.
Conclusion and Future Directions
2',3'-Dichloro-3-(3-methylphenyl)propiophenone represents an unexplored molecule with significant potential in medicinal chemistry. Its structural features suggest promising antimicrobial and anticancer activities. The protocols outlined in this guide provide a solid framework for the initial synthesis, characterization, and biological evaluation of this compound. Further studies should focus on optimizing the synthetic route, exploring the structure-activity relationship (SAR) by synthesizing and testing analogues, and elucidating the precise mechanism of action against validated biological targets.
References
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- Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. (2024). International Journal of Molecular Sciences, 25(17), 9718.
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Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. (2024). PubMed. Retrieved from [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]
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MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. (2025). Benchling. Retrieved from [Link]
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Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved from [Link]
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Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. Retrieved from [Link]
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Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols. Retrieved from [Link]
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Mannich reaction. (n.d.). In Wikipedia. Retrieved from [Link]
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[ChemPlayer Reupload]Methylpropiophenone synthesis via Friedel Crafts acylation. (2023, July 18). YouTube. Retrieved from [Link]
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Write a Friedel-Crafts reaction for the synthesis of propiophenone. (n.d.). Pearson+. Retrieved from [Link]
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Antimicrobial activities of aldehydes and ketones produced during rapid volatilization of biogenic oils. (2009). Scholars' Mine. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Bupropion Analogues from 2',3'-Dichloro-3-(3-methylphenyl)propiophenone
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2',3'-dichloro-3-(3-methylphenyl)propiophenone as a key precursor in the synthesis of novel bupropion analogues. This document outlines detailed synthetic protocols, discusses the underlying chemical principles, and provides methods for the characterization of the resulting compounds.
Introduction: The Significance of Bupropion and its Analogues
Bupropion is a widely prescribed medication for the treatment of depression and as an aid for smoking cessation.[1][2] Its unique mechanism of action as a dopamine-norepinephrine reuptake inhibitor (DNRI) distinguishes it from many other antidepressants, such as selective serotonin reuptake inhibitors (SSRIs).[2] The development of bupropion analogues is a promising area of research for identifying new chemical entities with improved efficacy, selectivity, or pharmacokinetic profiles for treating not only depression and nicotine addiction but also other central nervous system (CNS) disorders, including cocaine and methamphetamine addiction.[2][3]
The core structure of bupropion is an aminoketone, and modifications to this scaffold can significantly impact its pharmacological activity.[4][5] The precursor, 2',3'-dichloro-3-(3-methylphenyl)propiophenone, offers a unique starting point for generating a library of bupropion analogues with diverse substitutions, potentially leading to compounds with novel therapeutic properties.
Synthetic Strategy: From Precursor to Bupropion Analogue
The general and most common synthetic route to bupropion and its analogues involves a two-step process:
-
α-Bromination: The propiophenone precursor is first brominated at the α-position to the carbonyl group to form an α-bromo ketone. This reaction is a critical step that activates the molecule for subsequent nucleophilic substitution.
-
Nucleophilic Substitution: The resulting α-bromo ketone is then reacted with a primary or secondary amine, leading to the formation of the desired β-amino ketone, which is the core structure of bupropion analogues.
This synthetic pathway is well-established and has been adapted for various bupropion analogues.[6][7] Greener synthetic approaches have also been developed, substituting hazardous reagents and solvents with more environmentally benign alternatives.[1][8][9]
Visualizing the Synthesis
The following diagram illustrates the general synthetic workflow from the precursor to the final bupropion analogue hydrochloride salt.
Caption: General workflow for the synthesis of bupropion analogues.
Detailed Experimental Protocols
The following protocols are adapted from established methods for the synthesis of bupropion and its analogues.[7][10] Researchers should exercise appropriate caution and adhere to all laboratory safety guidelines.
Protocol 1: α-Bromination of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone
This protocol describes the synthesis of the key intermediate, 2-bromo-1-(2,3-dichlorophenyl)-3-(3-methylphenyl)propan-1-one. A greener approach using N-bromosuccinimide (NBS) as the brominating agent is presented to avoid the use of hazardous liquid bromine.[1][8][10]
Materials:
-
2',3'-Dichloro-3-(3-methylphenyl)propiophenone
-
N-Bromosuccinimide (NBS)
-
p-Toluenesulfonic acid (p-TSA)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2',3'-dichloro-3-(3-methylphenyl)propiophenone (1.0 eq).
-
Add anhydrous acetonitrile to dissolve the starting material.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-bromo ketone.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Expert Insights: The use of a catalytic amount of p-TSA facilitates the enolization of the ketone, which is the reactive species in the bromination reaction. Monitoring the reaction by TLC is crucial to prevent the formation of dibrominated byproducts.
Protocol 2: Synthesis of Bupropion Analogues via Nucleophilic Substitution
This protocol details the reaction of the α-bromo intermediate with a selected amine to yield the corresponding bupropion analogue.
Materials:
-
2-Bromo-1-(2,3-dichlorophenyl)-3-(3-methylphenyl)propan-1-one (from Protocol 1)
-
Desired primary or secondary amine (e.g., tert-butylamine, cyclopropylamine) (2.0-3.0 eq)
-
N-methyl-2-pyrrolidinone (NMP) or another suitable polar aprotic solvent
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the α-bromo ketone (1.0 eq) in NMP.
-
Add the desired amine (2.0-3.0 eq) to the solution at room temperature. The use of excess amine serves as both the nucleophile and the base to neutralize the HBr byproduct.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction may be gently heated if it proceeds slowly.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with deionized water to remove the excess amine and NMP.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product is the free base of the bupropion analogue, which can be purified by column chromatography.
Expert Insights: The choice of solvent can influence the reaction rate and yield. NMP is an effective solvent for this reaction, but greener alternatives can be explored.[1] The stoichiometry of the amine is important; a sufficient excess is needed to drive the reaction to completion and neutralize the acid formed.
Protocol 3: Salt Formation
For easier handling, purification, and to improve stability, the bupropion analogue free base is typically converted to its hydrochloride salt.
Materials:
-
Purified bupropion analogue (free base)
-
Isopropyl alcohol (IPA) or diethyl ether
-
Hydrochloric acid solution (e.g., 2 M in diethyl ether or saturated in IPA)
Procedure:
-
Dissolve the purified free base of the bupropion analogue in a minimal amount of IPA or diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid dropwise while stirring.
-
A precipitate of the hydrochloride salt should form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any remaining impurities.
-
Dry the hydrochloride salt under vacuum to obtain the final product.
Expert Insights: The purity of the free base is critical for obtaining a pure hydrochloride salt. The choice of solvent for precipitation can affect the crystal size and ease of filtration.
Characterization of Bupropion Analogues
The identity and purity of the synthesized bupropion analogues should be confirmed using standard analytical techniques.
| Analytical Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation of the desired product. | The spectra should show characteristic peaks corresponding to the protons and carbons of the bupropion analogue structure. The integration of proton signals should match the number of protons in the molecule. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | A strong absorption band corresponding to the carbonyl (C=O) stretch of the ketone is expected. The N-H stretch of the amine (if a primary amine was used) will also be present. |
| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the molecular formula. | The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the bupropion analogue. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak should be observed, indicating a high purity of the final compound. |
Visualizing the Reaction Mechanism
The following diagram outlines the key steps in the synthesis of a bupropion analogue.
Caption: Mechanism for the synthesis of bupropion analogues.
Conclusion
The protocols and insights provided in these application notes offer a solid foundation for the synthesis and exploration of novel bupropion analogues derived from 2',3'-dichloro-3-(3-methylphenyl)propiophenone. By systematically modifying the amine component in the nucleophilic substitution step, a diverse library of compounds can be generated for pharmacological screening. The adoption of greener synthetic methods is also encouraged to minimize the environmental impact of the research and development process. Careful characterization of the synthesized analogues is paramount to ensure their identity and purity before any biological evaluation.
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Carroll, F. I., Blough, B. E., Mascarella, S. W., Navarro, H. A., Eaton, J. B., Lukas, R. J., & Damaj, M. I. (2010). Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation. Journal of Medicinal Chemistry, 53(5), 2227–2242. [Link][6][7][11][12]
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Carroll, F. I., Howard, J. L., Howell, L. L., Fox, B. S., & Kuhar, M. J. (2009). Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for cocaine addiction. Journal of Medicinal Chemistry, 52(21), 6768–6781. [Link][3]
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Rothman, R. B., & Baumann, M. H. (2020). Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release. ACS Chemical Neuroscience, 11(11), 1647–1656. [Link][4][5][13]
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Organic Chemistry Portal. Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link][14]
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Gao, Y., & Hong, X. (2025). Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. ACS Omega. [Link][15]
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Taylor, R. J. K., & Bull, J. A. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(1), 23-40. [Link][16]
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Nefedov, A. A., & Dilman, A. D. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Russian Chemical Reviews, 92(4), RCR5074. [Link][17]
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Riley, J., & Williams, J. (2022). A Greener Synthesis of the Antidepressant Bupropion Hydrochloride. Journal of Chemical Education, 99(9), 3206–3212. [Link][1][8]
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Riley, J., & Williams, J. (2023). The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. Reaction Chemistry & Engineering, 8(12), 3045-3052. [Link][2][9][18]
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Crooks, P. A., et al. (2009). Convenient and Scalable Process for the Preparation of Bupropion Hydrochloride via Efficient Bromination of m-Chloropropiophenone. Organic Preparations and Procedures International, 41(6), 513-520. [Link][10]
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Application Note and Protocol for the Purification of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone
Introduction: The Critical Role of Purity in Drug Discovery and Development
In the landscape of pharmaceutical research and development, the synthesis of novel chemical entities is merely the initial step. The journey from a crude reaction mixture to a viable drug candidate is paved with meticulous purification processes. The biological activity, safety, and efficacy of a compound are intrinsically linked to its purity. Impurities, even in trace amounts, can lead to erroneous biological data, unforeseen toxicity, and complications in downstream applications. This is particularly true for complex molecules such as 2',3'-Dichloro-3-(3-methylphenyl)propiophenone, a propiophenone derivative with potential applications in medicinal chemistry. Propiophenone and its derivatives are known to be valuable starting materials in the synthesis of various pharmaceuticals.[1][2][]
This application note provides a detailed, field-proven protocol for the purification of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone. The methodologies described herein are designed to be a self-validating system, ensuring the highest degree of purity and reproducibility. We will delve into the causality behind each experimental choice, offering insights that extend beyond a simple recitation of steps.
Understanding the Analyte: Physicochemical Properties
Before embarking on any purification strategy, a thorough understanding of the target molecule's properties is paramount. 2',3'-Dichloro-3-(3-methylphenyl)propiophenone possesses the following key characteristics:
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄Cl₂O | PubChem |
| Molecular Weight | 293.2 g/mol | [4] |
| IUPAC Name | 1-(2,3-dichlorophenyl)-3-(3-methylphenyl)propan-1-one | PubChem |
| Appearance (predicted) | Solid | General knowledge of similar compounds |
The presence of two chlorine atoms on one phenyl ring and a methyl group on the other, along with the ketone functional group, influences the compound's polarity and solubility, which are critical considerations for selecting an appropriate purification method.
Purification Strategy: A Two-Pronged Approach
For a compound of this nature, a multi-step purification strategy is often necessary to remove unreacted starting materials, by-products, and other impurities. We advocate for a two-pronged approach that combines the selectivity of column chromatography with the refining power of recrystallization.
Logical Workflow for Purification
Caption: A logical workflow illustrating the sequential steps for the purification of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone.
Part 1: Primary Purification via Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[5] For 2',3'-Dichloro-3-(3-methylphenyl)propiophenone, silica gel is an effective stationary phase due to the polar nature of the ketone group.
Rationale for Method Selection
The crude product from the synthesis of propiophenone derivatives often contains a mixture of non-polar and moderately polar impurities.[6] Column chromatography excels at separating such mixtures, providing a significant increase in purity before the final polishing step of recrystallization.[5][7]
Detailed Protocol for Column Chromatography
Materials:
-
Crude 2',3'-Dichloro-3-(3-methylphenyl)propiophenone
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Chromatography column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane. The amount of silica gel should be approximately 50-100 times the weight of the crude product.
-
Column Packing: Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a layer of sand on top to prevent disturbance of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.[8] This dry-loading method often results in better separation. Carefully add the silica-adsorbed sample to the top of the column.
-
Elution: Begin elution with a non-polar solvent system, such as 95:5 hexane:ethyl acetate. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.[8]
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC. A suitable TLC mobile phase can be determined beforehand (e.g., 80:20 hexane:ethyl acetate). Visualize the spots under UV light.
-
Pooling and Concentration: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent under reduced pressure using a rotary evaporator.
Part 2: Secondary Purification via Recrystallization
Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a particular solvent at different temperatures.[9]
Rationale for Method Selection
Following column chromatography, minor impurities may still be present. Recrystallization is an excellent method for removing these last traces of impurities, resulting in a highly pure, crystalline product. The slow formation of crystals from a saturated solution excludes impurities from the crystal lattice.[9]
Detailed Protocol for Recrystallization
Materials:
-
Partially purified 2',3'-Dichloro-3-(3-methylphenyl)propiophenone (from column chromatography)
-
Ethanol
-
Water
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For many propiophenone derivatives, a mixture of ethanol and water is effective.[6][10]
-
Dissolution: Place the partially purified solid in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.
-
Inducing Crystallization: While the solution is still hot, slowly add warm water dropwise until the solution becomes slightly turbid. The turbidity indicates that the solution is saturated. Add a few more drops of hot ethanol to redissolve the precipitate.
-
Crystal Formation: Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol-water mixture to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Validation and Characterization
The purity of the final product should be confirmed using appropriate analytical techniques.
| Technique | Expected Outcome |
| Thin Layer Chromatography (TLC) | A single spot indicating the absence of impurities. |
| High-Performance Liquid Chromatography (HPLC) | A single sharp peak with a purity of >99%.[11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | A spectrum consistent with the structure of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone, with no signals corresponding to impurities. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling out during recrystallization | The compound is precipitating as a liquid rather than a solid. | Add more of the primary solvent (ethanol) to the hot solution before adding the anti-solvent (water). Ensure the solution is not supersaturated before cooling. |
| Poor separation in column chromatography | Incorrect solvent system or improper column packing. | Optimize the solvent system using TLC. Ensure the column is packed uniformly without any cracks or channels. |
| Low recovery after recrystallization | Too much solvent used for dissolution or washing. | Use the minimum amount of hot solvent necessary for dissolution. Wash the crystals with a minimal amount of cold solvent. |
Conclusion
The purification of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone, and indeed any synthetic compound destined for biological evaluation, is a critical process that demands careful execution and a thorough understanding of the underlying chemical principles. The combination of column chromatography and recrystallization, as detailed in this protocol, provides a robust and reliable method for obtaining this compound in high purity. By following these guidelines and understanding the rationale behind each step, researchers can ensure the integrity of their subsequent experiments and contribute to the advancement of drug discovery.
References
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Dichloro-3-(4-methylphenyl)propiophenone | C16H14Cl2O - PubChem. Available at: [Link]
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Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone
Abstract
This document provides a detailed guide to the analytical methodologies required for the unambiguous structural elucidation and purity assessment of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone. As a novel propiophenone derivative, its characterization is essential for ensuring identity, quality, and consistency in research and development settings. We present a suite of orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC)—each chosen for its specific contribution to building a complete analytical profile of the molecule. This guide moves beyond mere procedural steps to explain the scientific rationale behind the selection of specific methods and parameters, ensuring a robust and self-validating characterization workflow.
Introduction: The Imperative for Rigorous Characterization
Substituted propiophenones are a class of compounds frequently encountered as key intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The specific compound, 2',3'-Dichloro-3-(3-methylphenyl)propiophenone, possesses a unique substitution pattern, including a dichlorinated aromatic ring and a methyl-substituted phenyl group. This complexity necessitates a multi-faceted analytical approach to confirm its chemical structure, verify its molecular weight, and determine its purity profile with high confidence.
The presence of halogen atoms and multiple aromatic systems presents distinct analytical signatures that can be leveraged for definitive characterization.[1] The protocols outlined herein are designed to be readily adaptable for implementation in a standard analytical laboratory, providing the user with the tools to generate reliable and reproducible data.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1. Principle and Rationale
NMR spectroscopy is the cornerstone of chemical structure determination. For 2',3'-Dichloro-3-(3-methylphenyl)propiophenone, ¹H and ¹³C NMR provide direct insight into the chemical environment of each hydrogen and carbon atom, respectively. The chemical shifts, signal multiplicities (splitting patterns), and integration values from ¹H NMR allow for the precise mapping of protons on the aromatic rings and the propiophenone backbone. Concurrently, ¹³C NMR confirms the carbon framework and the presence of key functional groups, such as the carbonyl carbon. The combined data from these experiments provides an irrefutable fingerprint of the molecular structure. The choice of deuterated chloroform (CDCl₃) as a solvent is standard for small organic molecules of this nature due to its excellent solubilizing properties and minimal spectral overlap.
2.2. Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted spectral data based on established chemical shift principles for similar propiophenone structures.[2][3][4][5][6]
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 7.6 - 7.8 | m | 2H | Protons on 2',3'-dichlorophenyl ring |
| ~ 7.3 - 7.5 | m | 1H | Proton on 2',3'-dichlorophenyl ring |
| ~ 7.0 - 7.2 | m | 4H | Protons on 3-methylphenyl ring |
| ~ 3.6 - 3.8 | t | 2H | -CO-CH₂ -CH₂- |
| ~ 3.1 - 3.3 | t | 2H | -CO-CH₂-CH₂ - |
| ~ 2.3 | s | 3H | Ar-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Predicted Shift (δ, ppm) | Assignment |
|---|---|
| ~ 197.0 | Carbonyl (C=O) |
| ~ 138.0 - 140.0 | Quaternary carbons (Ar-C) |
| ~ 125.0 - 135.0 | Aromatic CH carbons |
| ~ 45.0 | -C O-CH₂- |
| ~ 30.0 | -CH₂-C H₂- |
| ~ 21.5 | Ar-C H₃ |
2.3. Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the sample.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. A spectral width of 16 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds are recommended.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. A spectral width of 240 ppm and a relaxation delay of 2-5 seconds are appropriate.
-
Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm. Integrate the ¹H signals and assign all peaks based on chemical shifts and coupling constants.
2.4. Workflow for NMR Structural Elucidation
Caption: Workflow for NMR sample analysis.
Molecular Weight and Formula Confirmation by Mass Spectrometry (MS)
3.1. Principle and Rationale
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For 2',3'-Dichloro-3-(3-methylphenyl)propiophenone, the most critical diagnostic feature is the isotopic pattern arising from the two chlorine atoms. Naturally occurring chlorine is a mixture of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). A molecule with two chlorine atoms will therefore exhibit a characteristic cluster of peaks for the molecular ion: M (containing two ³⁵Cl atoms), M+2 (one ³⁵Cl and one ³⁷Cl), and M+4 (two ³⁷Cl atoms). The expected intensity ratio of these peaks is approximately 9:6:1, providing a powerful, self-validating confirmation of the presence of two chlorine atoms.[7][8][9]
3.2. Expected HRMS Data
Table 3: Predicted Isotopic Distribution for the [M+H]⁺ Ion of C₁₆H₁₅Cl₂O
| Ion | Calculated Exact Mass | Relative Abundance (%) |
|---|---|---|
| [C₁₆H₁₅³⁵Cl₂O+H]⁺ | 293.0500 | 100.0 (Theoretical) |
| [C₁₆H₁₅³⁵Cl³⁷ClO+H]⁺ | 295.0470 | ~65.0 |
| [C₁₆H₁₅³⁷Cl₂O+H]⁺ | 297.0441 | ~10.5 |
3.3. Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an HRMS instrument (e.g., Q-TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source.
-
Method Parameters:
-
Ionization Mode: Positive Ion Mode is typically effective for protonation of the carbonyl oxygen.
-
Mass Range: Scan a mass range appropriate to include the expected molecular ion, e.g., m/z 100-500.
-
Resolution: Set the instrument to a high resolution (>10,000 FWHM) to enable accurate mass measurement.
-
Calibration: Ensure the instrument is calibrated immediately prior to analysis using a known calibration standard.
-
-
Data Analysis: Extract the mass spectrum for the analyte peak. Determine the accurate mass of the monoisotopic peak and compare it to the theoretical value. The mass error should be less than 5 ppm. Analyze the isotopic pattern and compare the peak intensities to the theoretical distribution for a dichlorinated compound.
3.4. Workflow for Mass Spectrometry Analysis
Caption: Workflow for HRMS molecular formula confirmation.
Purity Assessment by Reverse-Phase HPLC (RP-HPLC)
4.1. Principle and Rationale
HPLC is the industry standard for determining the purity of pharmaceutical compounds and intermediates. A reverse-phase method, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is ideal for retaining and separating moderately nonpolar molecules like 2',3'-Dichloro-3-(3-methylphenyl)propiophenone.[10] UV detection is suitable due to the presence of strong chromophores (the aromatic rings and carbonyl group). By developing a method that provides a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities or starting materials, an accurate purity value (typically as % peak area) can be determined.[11][12]
4.2. Experimental Protocol: HPLC Purity Analysis
Table 4: Recommended HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 min, hold at 95% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
| Sample Diluent | Acetonitrile/Water (50:50 v/v) |
Protocol Steps:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (50% A, 50% B) until a stable baseline is achieved.
-
Sample Preparation: Prepare a stock solution of the sample in the diluent at approximately 1 mg/mL. Further dilute to a working concentration of ~0.1 mg/mL.
-
Analysis: Inject a blank (diluent) to ensure no system peaks interfere. Inject the sample solution and record the chromatogram for at least 20 minutes.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area. The main peak should be sharp and symmetrical (tailing factor between 0.9 and 1.5).
4.3. Workflow for HPLC Purity Determination
Caption: Workflow for HPLC purity analysis.
Conclusion
The comprehensive characterization of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone is achieved through the synergistic application of NMR, MS, and HPLC. NMR spectroscopy provides definitive structural confirmation. High-resolution mass spectrometry validates the molecular formula through accurate mass measurement and its unique dichlorinated isotopic signature. Finally, reverse-phase HPLC delivers a reliable assessment of the compound's purity. Together, these orthogonal techniques provide a robust and complete analytical data package, ensuring the identity and quality of the molecule for its intended scientific applications.
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Conformational Landscape of α-Halopropiophenones Determined by nJC–H NMR Reveals Unexpected Patterns and Geometric Constraints. (2024). The Journal of Physical Chemistry A. Available at: [Link]
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Separation of 3'-Hydroxypropiophenone on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
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Identify products of Propiophenone using nmr. (2016). Chemistry Stack Exchange. Available at: [Link]
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Development and Validation of an HPLC Method for the Determination of 2‐(4‐Isobutylphenyl) Propionic Acid and 4‐Isobutylacetophenone in a Gel Formulation. (2007). Semantic Scholar. Available at: [Link]
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Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities. (2020). MDPI. Available at: [Link]
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Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin. (2022). PubMed Central. Available at: [Link]
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Highly selective Wacker reaction of styrene derivatives: a green and efficient aerobic oxidative process. (2013). The Royal Society of Chemistry. Available at: [Link]
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Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Available at: [Link]
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METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY-- DETERMINATION OF ORGANOCHLORINE PESTICIDES. USGS. Available at: [Link]
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mass spectra - the M+2 peak. Chemguide. Available at: [Link]
-
PubChem. (n.d.). 2',3'-Dichloro-3-(4-thiomethylphenyl)propiophenone. National Center for Biotechnology Information. Available at: [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). ResearchGate. Available at: [Link]
-
16.9: Organic Compounds Containing Halogen Atoms. (2020). Chemistry LibreTexts. Available at: [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia. Available at: [Link]
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Application Notes and Protocols for the Biological Activity Screening of Dichlorinated Propiophenone Compounds
Introduction: The Therapeutic Potential of Dichlorinated Propiophenones
Dichlorinated propiophenone derivatives represent a class of organic compounds that have garnered significant interest in the field of medicinal chemistry. The incorporation of chlorine atoms into the propiophenone scaffold can modulate the molecule's lipophilicity, electronic properties, and steric profile, thereby influencing its interaction with biological targets.[1][2] This structural motif has been explored for a variety of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5][6] The dichloroacetyl group, in particular, is a key functional group in some compounds known for their biological activity.[3][7]
The urgent need for novel therapeutic agents to combat drug-resistant cancers, emerging infectious diseases, and chronic inflammatory conditions underscores the importance of systematically screening new chemical entities like dichlorinated propiophenones.[8][9] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a primary biological activity screening of this promising class of compounds. The protocols outlined herein are designed to be robust and reproducible, providing a solid foundation for further preclinical development.
Guiding Principle: A Tiered Screening Approach
A logical and efficient screening cascade is paramount in early-stage drug discovery. It ensures that resources are focused on the most promising candidates while minimizing the risk of advancing compounds with unfavorable toxicity profiles. Our proposed workflow begins with a fundamental assessment of cytotoxicity, followed by specific assays to probe anticancer, antimicrobial, and anti-inflammatory potential.
Caption: Tiered screening workflow for dichlorinated propiophenones.
Part 1: Foundational Cytotoxicity Assessment
Before investigating specific therapeutic activities, it is crucial to determine the inherent cytotoxicity of the dichlorinated propiophenone compounds against mammalian cells. This initial screen serves a dual purpose: it identifies compounds that are broadly cytotoxic and therefore unsuitable for further development (except for oncology applications), and it establishes a therapeutic window for subsequent assays.[10][11]
The MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[12] It relies on the principle that viable, metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of living cells.[14]
-
Cell Seeding:
-
Culture a relevant mammalian cell line (e.g., a non-cancerous line like HEK293 or a panel of cancer cell lines) in a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of complete culture medium.[15]
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[15]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the dichlorinated propiophenone compounds in culture medium. It is advisable to perform a 2-fold serial dilution to cover a broad concentration range.[15]
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the test compounds at various concentrations.[12] Include vehicle-only controls (e.g., DMSO) and untreated controls.
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[15]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[16]
-
Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 4 mM HCl, 0.1% NP40 in isopropanol, to each well.[14][17]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[16][17]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[13][14][16] A reference wavelength of 620-630 nm can be used to subtract background absorbance.[14][17]
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
| Parameter | Description | Typical Value/Range |
| Cell Seeding Density | Number of cells per well | 5,000 - 20,000 |
| Compound Concentration | Range of concentrations tested | Logarithmic or semi-logarithmic dilutions |
| Incubation Time | Duration of compound exposure | 24, 48, or 72 hours |
| MTT Concentration | Final concentration in well | 0.5 mg/mL |
| Absorbance Wavelength | Wavelength for formazan detection | 570 - 590 nm |
Part 2: Anticancer Activity Screening
Compounds exhibiting selective cytotoxicity towards cancer cell lines or potent cytotoxicity at low concentrations are promising candidates for anticancer drug development.[4][5][18][19] The following assays can further characterize the anticancer potential of dichlorinated propiophenones.
Mechanism of Action: Apoptosis Induction
A key mechanism of action for many chemotherapeutic agents is the induction of apoptosis, or programmed cell death.[9][20][21] Assays that detect the hallmarks of apoptosis can provide valuable insights into the compound's anticancer activity.
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway. Their activation is a reliable indicator of apoptosis.
-
Cell Treatment:
-
Seed cancer cells in a 96-well plate and treat them with the dichlorinated propiophenone compounds at concentrations around their IC₅₀ values, as determined by the MTT assay.
-
Include a positive control for apoptosis induction (e.g., staurosporine) and a vehicle control.
-
Incubate for a period sufficient to induce apoptosis (e.g., 6-24 hours).
-
-
Assay Procedure:
-
Use a commercially available luminogenic or fluorogenic caspase-3/7 assay kit.
-
Add the caspase-3/7 reagent, which contains a pro-substrate that is cleaved by active caspase-3/7 to generate a luminescent or fluorescent signal, to each well.
-
Incubate at room temperature for the time specified in the kit's protocol (typically 30-60 minutes).
-
-
Data Analysis:
-
Measure the luminescence or fluorescence using a microplate reader.
-
An increase in signal relative to the vehicle control indicates the activation of caspase-3/7 and induction of apoptosis.
-
Part 3: Antimicrobial Susceptibility Testing
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[22] Dichlorinated propiophenones can be screened for their ability to inhibit the growth of clinically relevant bacteria and fungi.
Determining the Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23] The broth microdilution method is a standard and quantitative technique for determining the MIC.[22]
-
Preparation of Inoculum:
-
Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium overnight.
-
Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ colony-forming units (CFU)/mL).
-
-
Compound Dilution:
-
In a 96-well microtiter plate, perform a serial two-fold dilution of the dichlorinated propiophenone compounds in the appropriate broth medium.[23]
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 30°C for 24-48 hours for yeast).
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[23]
-
Alternatively, absorbance can be read using a microplate reader.
-
Sources
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- 4. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, biological evaluation and structure-activity relationship of novel dichloroacetophenones targeting pyruvate dehydrogenase kinases with potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Influence of dichloroacetylation on the antimicrobial activity of chloramphenicol derivatives and of various amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticancer Activity of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
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- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 22. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 23. pdb.apec.org [pdb.apec.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone
Welcome to the technical support center for the synthesis of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone, an important intermediate in pharmaceutical research and development. This guide is designed for chemistry professionals and provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common synthetic challenges and optimize your reaction yields.
The scientifically accurate IUPAC name for this compound is 1-(2,3-dichlorophenyl)-3-(3-methylphenyl)propan-1-one . For clarity, we will use this name throughout the guide.
Part 1: Understanding the Synthetic Strategy
The most reliable and scalable approach to synthesizing 1-(2,3-dichlorophenyl)-3-(3-methylphenyl)propan-1-one is a two-step process. This strategy ensures high purity and allows for precise control over the reaction, maximizing the final yield.
-
Step 1: Claisen-Schmidt Condensation to form the α,β-unsaturated ketone intermediate (a chalcone).
-
Step 2: Selective Catalytic Hydrogenation to reduce the carbon-carbon double bond of the chalcone, yielding the final saturated ketone.
Caption: Overall two-step synthesis workflow.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
FAQ Section A: The Claisen-Schmidt Condensation (Step 1)
Question 1: My Claisen-Schmidt condensation yield is consistently low (<50%). What are the most likely causes?
Answer: Low yield in this step is a frequent challenge. The primary causes can be broken down into four main areas: catalyst choice, reaction conditions, reactant quality, and side reactions.
-
Causality - The Role of the Base: The Claisen-Schmidt reaction is a base-catalyzed crossed aldol condensation.[1][2] The base (e.g., NaOH, KOH) deprotonates the α-carbon of the 2',3'-dichloroacetophenone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 3-methylbenzaldehyde. The resulting aldol adduct rapidly dehydrates to form the stable, conjugated chalcone.[3] An inefficient deprotonation or competing side reactions will directly reduce your yield.
-
Troubleshooting Flowchart:
Caption: Troubleshooting flowchart for low condensation yield.
Question 2: I'm seeing multiple spots on my TLC analysis of the crude reaction mixture. What are the likely side products?
Answer: The formation of multiple products indicates competing reaction pathways. The most common culprits are:
-
Self-Condensation of Acetophenone: If the enolate of 2',3'-dichloroacetophenone attacks another molecule of itself instead of the aldehyde, a dimeric byproduct will form. This is more likely if the aldehyde is added too slowly or if the base concentration is too high initially.[4]
-
Cannizzaro Reaction: 3-Methylbenzaldehyde has no α-hydrogens and can undergo a Cannizzaro reaction in the presence of a strong base, especially at elevated temperatures. This disproportionation reaction produces 3-methylbenzyl alcohol and 3-methylbenzoic acid.[5]
-
Unreacted Starting Materials: This points to an incomplete reaction, often due to an insufficiently active catalyst or low reaction temperature/time.
To mitigate these, ensure the slow addition of the ketone to a mixture of the aldehyde and base in the solvent. This maintains a low concentration of the enolate, favoring the desired cross-condensation.[5]
FAQ Section B: The Selective Hydrogenation (Step 2)
Question 3: My hydrogenation reaction is very slow or stalls completely. What should I check?
Answer: A sluggish hydrogenation is typically related to catalyst activity or the reaction environment.
-
Causality - The Catalyst's Role: Heterogeneous catalytic hydrogenation (e.g., with Pd/C) involves the adsorption of hydrogen gas and the chalcone onto the palladium surface.[6] The reaction occurs on the surface, followed by desorption of the product. If the catalyst surface is inactive or "poisoned," this cycle breaks down.
-
Key Factors to Investigate:
-
Catalyst Quality & Loading: Ensure you are using a high-quality catalyst. A 5-10% Pd/C loading is standard. For a difficult reduction, increasing the catalyst weight percentage (e.g., 10-20 mol%) can be effective.
-
Hydrogen Pressure: While many reductions work at atmospheric pressure, increasing the pressure to 3-4 bar (approx. 45-60 psi) significantly increases the concentration of hydrogen on the catalyst surface, accelerating the reaction rate.
-
Catalyst Poisoning: Halogenated compounds can sometimes inhibit palladium catalysts. More critically, trace impurities from previous steps (e.g., sulfur compounds) can irreversibly poison the catalyst. Ensure your chalcone intermediate is purified (e.g., by recrystallization) before this step.
-
Solvent Choice: Solvents like ethanol, ethyl acetate, and THF are excellent choices as they readily dissolve the substrate and do not interfere with the reaction.
-
Question 4: My main impurity is the over-reduced alcohol (1-(2,3-dichlorophenyl)-3-(3-methylphenyl)propan-1-ol). How do I improve selectivity for the ketone?
Answer: This is a classic chemoselectivity challenge. The goal is to reduce the C=C double bond without affecting the C=O carbonyl group.
-
Causality - Reaction Control: Over-reduction occurs when the reaction conditions are too harsh or the reaction is run for too long. The initial product, the saturated ketone, can readsorb onto the catalyst surface and be further reduced to the alcohol.[7]
-
Strategies for Maximizing Selectivity:
-
Monitor the Reaction Closely: Track the reaction's progress by TLC or GC-MS. Stop the reaction immediately upon the disappearance of the starting chalcone.
-
Catalyst Choice: Palladium on carbon (Pd/C) is generally highly selective for the reduction of alkene double bonds over carbonyls in neutral conditions.[8] Raney Nickel can also be effective but may sometimes be more aggressive.[9]
-
Use Transfer Hydrogenation: This method avoids the use of high-pressure hydrogen gas. Using a hydrogen donor like ammonium formate or formic acid with Pd/C is often milder and can provide excellent selectivity.[10][11] This technique can significantly reduce the risk of over-reduction.
-
Question 5: I am observing dehalogenation (loss of one or both chlorine atoms) in my final product. How can this be prevented?
Answer: Dehalogenation is a known side reaction during the catalytic hydrogenation of aryl halides, particularly with Pd/C.[9]
-
Causality - Hydrodechlorination: This occurs when the C-Cl bond is reductively cleaved on the catalyst surface. It is often promoted by higher temperatures, prolonged reaction times, and the presence of a base.
-
Mitigation Strategies:
-
Strictly Neutral pH: Ensure the reaction medium is neutral. Any residual base from Step 1 must be completely removed. Adding a small amount of a very weak, non-nucleophilic acid buffer can sometimes suppress the side reaction.
-
Milder Conditions: Use the lowest effective temperature and hydrogen pressure.
-
Alternative Catalysts: If dehalogenation persists, consider switching to a different catalyst system. Platinum-based catalysts (e.g., PtO2, Adam's catalyst) are sometimes less prone to causing dehalogenation than palladium.[8]
-
Part 3: Optimized Experimental Protocols & Data
Protocol 1: Synthesis of (E)-1-(2,3-dichlorophenyl)-3-(3-methylphenyl)prop-2-en-1-one (Chalcone Intermediate)
-
To a stirred solution of 3-methylbenzaldehyde (1.20 g, 10.0 mmol, 1.05 eq) in 30 mL of ethanol in a 100 mL round-bottom flask, add 2',3'-dichloroacetophenone (1.89 g, 10.0 mmol, 1.0 eq).
-
Cool the mixture to 0-5°C using an ice bath.
-
Slowly add a solution of potassium hydroxide (0.84 g, 15.0 mmol) in 5 mL of water dropwise over 20 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Once the acetophenone is consumed, pour the reaction mixture into 100 mL of ice-cold water.
-
Acidify the mixture to pH ~5-6 with dilute HCl (1M).
-
A yellow solid will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude solid from hot ethanol to yield the pure chalcone. Typical yield: 80-90%.
Protocol 2: Synthesis of 1-(2,3-dichlorophenyl)-3-(3-methylphenyl)propan-1-one (Final Product)
-
In a hydrogenation vessel, dissolve the purified chalcone (2.91 g, 10.0 mmol) in 50 mL of ethyl acetate.
-
Carefully add 10% Palladium on Carbon (Pd/C, ~0.15 g, 50% wet).
-
Seal the vessel and purge it three times with nitrogen, followed by three purges with hydrogen gas.
-
Pressurize the vessel to 50 psi with hydrogen and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing hydrogen uptake. The reaction is typically complete in 4-8 hours.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the final product, which can be further purified by recrystallization from a hexane/isopropanol mixture if necessary. Typical yield: 90-98%.
Data Summary Table
| Parameter | Step 1: Condensation | Step 2: Hydrogenation |
| Key Reactants | 2',3'-Dichloroacetophenone, 3-Methylbenzaldehyde | Chalcone Intermediate |
| Catalyst | Potassium Hydroxide (KOH) | 10% Palladium on Carbon (Pd/C) |
| Solvent | Ethanol | Ethyl Acetate |
| Temperature | 0°C to Room Temperature | Room Temperature |
| Typical Yield | 80-90% | 90-98% |
| Common Issue | Side product formation | Over-reduction, Dehalogenation |
| Key Solution | Control temperature, slow base addition | Close monitoring, neutral pH |
References
- RSC Publishing. (n.d.). Chemoselective reduction of α,β-unsaturated ketones to allylic alcohols under catalyst-free conditions. Organic Chemistry Frontiers.
- RSC Publishing. (n.d.).
- ACS Publications. (2019, October 7).
- ACS Publications. (n.d.). Solvent-Controlled and Highly Chemoselective Reduction of α,β-Unsaturated Ketones and Aldehydes. The Journal of Organic Chemistry.
- Study.com. (n.d.).
- University of Colorado Boulder. (n.d.).
- ResearchGate. (n.d.). Hydrogenation of chalcone (CHL) to dihydrochalcone (DHC).
- Demidoff, F. C., et al. (2022). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of Chalcones in Water: Application to the Enantioselective Synthesis of Flavans BW683C and Tephrowatsin E. Journal of Organic Chemistry, 87(21), 14208-14222.
- Reddit. (2020, December 17).
- Taylor & Francis. (n.d.).
- Inan, S., et al. (n.d.).
- Wikipedia. (n.d.).
- MDPI. (n.d.).
- Pearson. (n.d.).
- ResearchGate. (n.d.). Synthesis and Hydrogenation of Disubstituted Chalcones. A Guided-Inquiry Organic Chemistry Project.
- Homework.Study.com. (n.d.).
- Cardiff University. (n.d.).
Sources
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. Claisen-Schmidt Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Claisen-Schmidt Condensation [cs.gordon.edu]
- 4. reddit.com [reddit.com]
- 5. homework.study.com [homework.study.com]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of Chalcones in Water: Application to the Enantioselective Synthesis of Flavans BW683C and Tephrowatsin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jchemrev.com [jchemrev.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone
Welcome to the technical support center for the synthesis of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and by-products encountered during this specific Friedel-Crafts acylation. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.
Introduction: The Synthetic Challenge
The synthesis of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone is typically achieved via a Friedel-Crafts acylation of 1,2-dichlorobenzene with 3-(3-methylphenyl)propionyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃). While this is a standard method for forming aryl ketones, the specific substrates involved present unique challenges.[1][2] The aromatic ring, 1,2-dichlorobenzene, is deactivated by the two electron-withdrawing chlorine atoms, making it less nucleophilic and the reaction more demanding.[3][4] This deactivation can lead to lower yields and the need for more stringent reaction conditions, which in turn can promote the formation of undesired by-products.
This guide will help you identify, minimize, and troubleshoot the formation of these common impurities.
Diagram 1: Primary Synthetic Pathway
Caption: Primary reaction for the synthesis of the target molecule.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products I should expect in this synthesis?
The most prevalent by-products are positional isomers resulting from the acylation at different sites on the 1,2-dichlorobenzene ring. Due to the directing effects of the two chlorine substituents, several isomers can be formed. Other impurities may arise from side reactions or contaminants in the starting materials.
| By-product Type | Common Examples | Reason for Formation |
| Positional Isomers | 3',4'-Dichloro-3-(3-methylphenyl)propiophenone | Acylation occurs at the C4 position of 1,2-dichlorobenzene, which is para to one chlorine and meta to the other. |
| 4',5'-Dichloro-3-(3-methylphenyl)propiophenone | Acylation occurs at the C5 position, which is meta to one chlorine and para to the other. | |
| Starting Material | Unreacted 1,2-dichlorobenzene | Incomplete reaction due to catalyst deactivation or insufficient reaction time/temperature.[5][6] |
| Hydrolysis Product | 3-(3-methylphenyl)propionic acid | Reaction of the acyl chloride or acylium ion with trace amounts of water in the reaction mixture. |
| Self-Condensation | High molecular weight species | Potential side reactions of the acylating agent under harsh conditions. |
Q2: I'm observing multiple product spots on my TLC plate with very similar Rf values. Are these the isomers?
Yes, it is highly probable. Positional isomers of dichlorinated propiophenone derivatives often have very similar polarities, leading to close retention factor (Rf) values on a TLC plate and similar retention times in HPLC or GC analysis. To confirm their identity, isolation of each impurity followed by structural analysis (e.g., NMR spectroscopy) is necessary. The key to differentiating them is often the coupling patterns in the aromatic region of the ¹H NMR spectrum.
Q3: Why is my reaction yield consistently low, even after extending the reaction time?
Low yields in this specific Friedel-Crafts acylation are a common issue, primarily due to two factors:
-
Aromatic Ring Deactivation: The two chlorine atoms on the benzene ring are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution.[3] This makes the reaction inherently sluggish compared to acylations of more electron-rich aromatics like toluene.[3][5]
-
Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture. Any water present in your reagents, solvent, or glassware will hydrolyze the catalyst, rendering it inactive.[5][6] Furthermore, the ketone product itself can form a stable complex with the AlCl₃, effectively removing the catalyst from the reaction cycle. This is why a stoichiometric amount of the catalyst is often required.[5]
Diagram 2: Formation of Isomeric By-products
Caption: Electrophilic attack on 1,2-dichlorobenzene leading to isomers.
Troubleshooting Guide
Problem 1: Reaction Fails to Initiate or Proceeds Very Slowly
If you observe little to no conversion of your starting material, it is crucial to assess the integrity of your reaction setup and reagents.
-
Ensure Anhydrous Conditions: This is the most critical parameter.
-
Dry all glassware in an oven (e.g., at 120°C) for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use freshly opened, anhydrous grade solvents. If in doubt, distill the solvent over a suitable drying agent.
-
Use a fresh, high-purity bottle of aluminum chloride. AlCl₃ that has been exposed to air will appear clumpy and yellowed and will have reduced activity.
-
-
Verify Reagent Quality:
-
Check the purity of your 1,2-dichlorobenzene and 3-(3-methylphenyl)propionyl chloride via GC or NMR. Impurities can interfere with the reaction.
-
-
Check Catalyst Loading:
-
Optimize Reaction Temperature:
-
While some acylations run at room temperature, deactivated systems often require heating to overcome the activation energy.[5] Monitor the reaction by TLC or GC while gradually increasing the temperature (e.g., to 40-60°C). Excessively high temperatures can lead to decomposition and darker reaction mixtures.
-
Problem 2: High Levels of Isomeric By-products
The formation of isomers is governed by the regioselectivity of the electrophilic attack. While difficult to eliminate completely, the isomer ratio can often be influenced by reaction conditions.
-
Temperature Control: The selectivity of Friedel-Crafts reactions can be temperature-dependent. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate may favor the formation of one isomer over others. Perform small-scale experiments at different temperatures (e.g., 0°C, room temperature, 40°C) to find the optimal balance.
-
Solvent Choice: The polarity of the solvent can influence the reactivity of the electrophile and the transition state energies for attack at different positions. While non-polar solvents like dichloromethane or 1,2-dichloroethane are common, exploring others may alter the isomer ratio.
-
Purification: If isomer formation cannot be suppressed, focus on post-reaction purification.
-
Column Chromatography: A carefully optimized silica gel column chromatography with a low-polarity eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) is the most effective method for separating these isomers.
-
Recrystallization: If the desired product is a solid and one isomer is significantly more abundant, recrystallization from a suitable solvent system may be effective in isolating the major product in high purity.
-
Diagram 3: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Experimental Protocol: Reaction Monitoring by TLC
This protocol provides a general method for monitoring the progress of the Friedel-Crafts acylation.
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing chamber
-
Eluent: 9:1 Hexanes:Ethyl Acetate (this may need to be optimized)
-
UV lamp (254 nm)
-
Capillary tubes for spotting
-
Prepare the TLC Plate: Using a pencil, lightly draw a starting line about 1 cm from the bottom of the plate.
-
Spot the Plate:
-
On the starting line, apply a small spot of your co-spot (a mix of both starting materials: 1,2-dichlorobenzene and 3-(3-methylphenyl)propionyl chloride).
-
Carefully take a small aliquot from the reaction mixture using a capillary tube and spot it next to the co-spot. Quench this aliquot in a vial with a drop of water or methanol before spotting to deactivate the catalyst.
-
-
Develop the Plate: Place the plate in the developing chamber containing the eluent. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp.
-
Analyze:
-
The starting materials should be less polar (higher Rf) than the ketone product.
-
As the reaction progresses, you should see the spot corresponding to the starting material (1,2-dichlorobenzene) diminish and a new, lower Rf spot corresponding to the product(s) appear and intensify.
-
The presence of multiple new spots close to each other is indicative of isomer formation.
-
References
- European Patent Office. (n.d.). Production of propiophenone - EP 0008464 B1. Google Patents.
-
Le-Deyter, M., et al. (2022). Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics. National Center for Biotechnology Information. Retrieved from [Link]
-
Collins, M., et al. (2018). Organic Impurity Profiling of 3,4-Methylenedioxymethamphetamine (MDMA) Synthesised from Catechol. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). Production of propiophenone - US4172097A.
-
The Organic Chemistry Tutor. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Retrieved from [Link]
-
Collins, M., et al. (2018). Organic Impurity Profiling of Methylone and Intermediate Compounds Synthesised from Catechol. ResearchGate. Retrieved from [Link]
-
Collins, M., et al. (2018). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. PubMed. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
Wikipedia. (n.d.). Propiophenone. Retrieved from [Link]
-
LookChem. (n.d.). PROPIOPHENONE. Retrieved from [Link]
-
Clark, J. (n.d.). Friedel-Crafts acylation of benzene. Chemguide. Retrieved from [Link]
-
Sharma, U., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. National Center for Biotechnology Information. Retrieved from [Link]
-
Land of Chemistry. (2023, March 23). Halogenation of chlorobenzene | 1,2-dichlorobenzene. YouTube. Retrieved from [Link]
-
Filo. (2025, August 24). Please provide the product of the reaction shown in the image. The reaction is chlorobenzene reacting with Cl2 in the presence of FeCl3. Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Friedel-Crafts Acylation of Propiophenones
Welcome to the Technical Support Center for the optimization of Friedel-Crafts acylation reactions involving propiophenones. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and refine their experimental conditions for this important synthetic transformation. Here, we move beyond basic protocols to delve into the nuances of the reaction, providing field-proven insights to help you achieve optimal results.
Introduction: The Challenge of Acylating a Deactivated Ring
The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds and introducing keto-functionalities to aromatic rings.[1] However, when the substrate is already a ketone, such as propiophenone, the reaction becomes significantly more challenging. The existing acyl group on the propiophenone ring is electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution.[2][3] This deactivation necessitates more stringent reaction conditions and can lead to a host of experimental issues. This guide will address these specific challenges in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Friedel-Crafts acylation of propiophenones.
Issue 1: Low or No Product Yield
Q: My reaction is yielding very little or no desired product. What are the likely causes and how can I fix this?
A: Low to no product yield is the most common issue when acylating a deactivated ring like propiophenone. Several factors, often in combination, can be responsible.
Probable Causes & Solutions:
-
Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is the engine of this reaction. Its activity is paramount.
-
Moisture Contamination: Lewis acids like aluminum chloride are extremely hygroscopic. Any moisture in your solvent, reagents, or glassware will hydrolyze and deactivate the catalyst.[4]
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (N₂ or Ar). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Handle the Lewis acid quickly in a glovebox or under a positive pressure of inert gas.[5]
-
-
Inadequate Catalyst Loading: Due to the deactivation of the propiophenone ring, a stoichiometric amount, or even an excess, of the Lewis acid is often required.[6][7] The catalyst complexes not only with the acylating agent but also with the carbonyl group of the propiophenone starting material and the product, rendering it inactive.
-
Solution: Increase the molar equivalents of the Lewis acid incrementally. A good starting point is 1.5 to 2.5 equivalents relative to the propiophenone.
-
-
-
Sub-optimal Reaction Temperature:
-
Temperature Too Low: The energy barrier for acylating a deactivated ring is higher. Room temperature may be insufficient to drive the reaction forward.[8]
-
Solution: Gradually increase the reaction temperature. Refluxing in a suitable solvent like dichloromethane or 1,2-dichloroethane might be necessary. Monitor for potential side reactions as you increase the temperature.
-
-
Temperature Too High: Excessive heat can lead to decomposition of starting materials or products, or promote side reactions.[8]
-
Solution: If you suspect thermal degradation, try running the reaction at a more moderate temperature for a longer duration.
-
-
-
Poor Quality Reagents:
-
Degraded Acylating Agent: Acyl chlorides and anhydrides can hydrolyze over time if not stored properly.
-
Solution: Use freshly opened bottles of acylating agents or distill them immediately before use.
-
-
Issue 2: Formation of Multiple Products and Isomers
Q: I'm observing multiple spots on my TLC plate, indicating a mixture of products. What's happening?
A: While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation, side products can still form, especially under forcing conditions.
Probable Causes & Solutions:
-
Lack of Regioselectivity: The acyl group of propiophenone is a meta-director. However, depending on other substituents on the ring, you might get a mixture of isomers.
-
Solution: Carefully analyze the directing effects of all substituents on your propiophenone substrate. Characterization techniques like NMR will be crucial to identify the major and minor isomers. In some cases, achieving high regioselectivity might require a different synthetic strategy.
-
-
Self-Condensation or Other Side Reactions: At higher temperatures, there's a risk of side reactions involving the enolizable protons of the propiophenone or the product.
-
Solution: Optimize the reaction temperature and time to favor the desired acylation over competing pathways. Slower addition of the acylating agent at a controlled temperature can also minimize these side reactions.
-
Frequently Asked Questions (FAQs)
Q1: Can I use a milder Lewis acid for the acylation of propiophenone?
A1: While strong Lewis acids like AlCl₃ are typically required for deactivated substrates, exploring milder catalysts can sometimes be beneficial, especially if your molecule contains sensitive functional groups. However, be prepared for significantly longer reaction times or the need for higher temperatures. Alternative catalysts to consider include:
-
Iron(III) chloride (FeCl₃)
-
Zinc(II) chloride (ZnCl₂)[6]
-
Solid acid catalysts (e.g., zeolites), although these are more common in industrial-scale reactions with activated substrates.[6]
Q2: What are the best solvents for this reaction?
A2: The choice of solvent is critical. It must be anhydrous and inert to the reaction conditions.
-
Dichloromethane (DCM): A common choice due to its relatively low boiling point and ability to dissolve the reactants and catalyst complex.
-
1,2-Dichloroethane (DCE): Useful when higher temperatures are required.
-
Carbon Disulfide (CS₂): A traditional solvent for Friedel-Crafts reactions, but its toxicity and flammability make it less desirable.
-
Nitrobenzene: Can be used as a solvent for very deactivated substrates, but its own reactivity and high boiling point can complicate purification.
Q3: How do I properly quench and work up the reaction?
A3: A careful work-up is essential to isolate your product and ensure safety. The reaction is typically quenched by slowly and carefully pouring the reaction mixture onto crushed ice, often with the addition of concentrated HCl.[4] This hydrolyzes the aluminum chloride complexes and separates the organic and aqueous layers. The product is then extracted into an organic solvent, washed, dried, and purified.[5]
Safety Note: The quenching process is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[9]
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Propiophenone
This is a general starting procedure that should be optimized for your specific substrate and acylating agent.
-
Preparation:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (or connected to an inert gas line), a dropping funnel, and a thermometer.
-
Flush the entire system with dry nitrogen or argon.
-
-
Reaction Setup:
-
To the flask, add the propiophenone substrate (1.0 eq.) and the anhydrous solvent (e.g., dichloromethane).
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully and portion-wise, add the anhydrous aluminum chloride (1.5 - 2.5 eq.) to the stirred solution. The addition is exothermic.[9]
-
In the dropping funnel, prepare a solution of the acyl chloride (1.1 - 1.5 eq.) in the anhydrous solvent.
-
Add the acyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes.
-
Slowly warm the reaction to room temperature and then, if necessary, heat to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Slowly and cautiously pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Data Presentation
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Range | Rationale |
| Lewis Acid (AlCl₃) Stoichiometry | 1.5 - 2.5 equivalents | To overcome deactivation and complexation with carbonyls.[6] |
| Acylating Agent Stoichiometry | 1.1 - 1.5 equivalents | To ensure complete consumption of the limiting reagent. |
| Temperature | 0 °C to Reflux | Start low to control exotherm, increase as needed for reactivity.[8] |
| Solvent | Anhydrous DCM or DCE | Inert solvents that facilitate the reaction. |
| Reaction Time | 2 - 24 hours | Highly dependent on substrate and temperature. |
Visualizations
Reaction Mechanism Workflow
Caption: Decision tree for troubleshooting low yield.
References
- Benchchem. (n.d.). Troubleshooting Friedel-Crafts acylation catalyst deactivation.
- Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Reddit. (2022, December 17). Friedel-Crafts reactions with Deactivating groups. r/OrganicChemistry.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation.
- Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
- Wilkinson, M. C. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. ACS Publications.
- Majumder, U., & Alam, S. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. NIH.
- YouTube. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- YouTube. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry.
- YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism.
- YouTube. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems.
- Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
Sources
- 1. byjus.com [byjus.com]
- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. websites.umich.edu [websites.umich.edu]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Synthesis of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone
This guide is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone. Low yield is a common impediment in multi-step organic synthesis, and this document provides a structured approach to diagnosing and resolving the underlying issues, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for 2',3'-Dichloro-3-(3-methylphenyl)propiophenone?
The target molecule is typically assembled via a Friedel-Crafts acylation. This reaction involves the electrophilic aromatic substitution of 1,2-dichlorobenzene with 3-(3-methylphenyl)propionyl chloride, catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃).[1][2]
Q2: Why is achieving a high yield in this specific Friedel-Crafts reaction often difficult?
The primary challenge stems from the electronic nature of the aromatic substrate, 1,2-dichlorobenzene. The two chlorine atoms are electron-withdrawing and strongly deactivate the aromatic ring, making it less susceptible to electrophilic attack by the acylium ion. This inherent low reactivity requires carefully optimized and often forcing conditions, which can in turn promote side reactions.
Q3: What are the most critical parameters to control during the synthesis?
Three parameters are paramount for success:
-
Strict Anhydrous Conditions: Lewis acid catalysts like AlCl₃ react violently with water. Any moisture will quench the catalyst, halting the reaction and reducing the effective catalyst concentration.
-
Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (or a slight excess) of the Lewis acid.[1] This is because the product, a ketone, is a Lewis base and forms a stable complex with the catalyst, effectively removing it from the reaction cycle.
-
Temperature Control: The reaction is typically exothermic. Maintaining the optimal temperature is crucial to prevent side reactions, such as charring, polysubstitution, or rearrangement of the acylium ion intermediate.
Q4: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common method for real-time monitoring. A co-spot of your starting material (1,2-dichlorobenzene) and the reaction mixture on a silica plate, developed in an appropriate solvent system (e.g., hexane/ethyl acetate), will allow you to visualize the consumption of the starting material and the appearance of the product spot. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed on quenched aliquots.
Troubleshooting Guide: Diagnosing and Resolving Low Yields
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction is extremely sluggish or fails to proceed entirely. What are the likely causes?
A stalled reaction is almost always linked to catalyst deactivation or insufficient reactivity.
-
Causality: The energy barrier for the electrophilic attack on the deactivated dichlorobenzene ring is high. If the catalyst is not sufficiently active or present in the correct amount, the reaction will not initiate.
-
Solutions:
-
Verify Catalyst Quality: Use a fresh, unopened bottle of anhydrous aluminum chloride. Clumpy or discolored AlCl₃ is a sign of hydration and will have low activity.
-
Ensure Stoichiometry: Use at least 1.1 to 1.3 molar equivalents of AlCl₃ relative to the limiting reagent (typically the acyl chloride). The product ketone will complex with one equivalent of the catalyst.[1]
-
Maintain Anhydrous Conditions: Flame-dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Check Reagent Purity: Ensure the 3-(3-methylphenyl)propionyl chloride is pure and has not hydrolyzed to the corresponding carboxylic acid, which will not participate in the reaction.
-
Q2: My reaction produces a complex mixture of products with a low yield of the desired isomer. Why is this happening?
This issue points towards a lack of regioselectivity and potential side reactions.
-
Causality: The two chloro-substituents on the benzene ring direct the incoming electrophile. While both are ortho-, para-directing, their combined deactivating effect and steric hindrance can lead to the formation of multiple positional isomers. The primary isomers expected are substitution at the 4- and 5-positions. Overly harsh conditions can exacerbate this.
-
Solutions:
-
Optimize Temperature: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This can favor the formation of the thermodynamically preferred isomer. Avoid excessive heating, which can lead to kinetic, less stable products and decomposition.
-
Control Addition Rate: Add the acyl chloride to the mixture of the aromatic substrate and Lewis acid slowly and dropwise. This maintains a low concentration of the electrophile, minimizing side reactions.
-
Consider a Milder Lewis Acid: While AlCl₃ is common, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) might offer better selectivity, albeit with potentially longer reaction times.[3]
-
Reaction Isomerization Profile
The diagram below illustrates the potential for forming multiple isomers during the acylation of 1,2-dichlorobenzene. The desired product is one of several possibilities.
Caption: Potential product outcomes from Friedel-Crafts acylation.
Q3: My yield is significantly low after aqueous workup and purification. Where am I losing the product?
Product loss during this stage is common and can often be mitigated with careful technique.
-
Causality: The AlCl₃-ketone complex must be carefully hydrolyzed. Rushing this step can lead to localized heating and degradation. Furthermore, separating structurally similar isomers via column chromatography or recrystallization can be challenging and inherently leads to yield loss.
-
Solutions:
-
Controlled Quenching: Pour the reaction mixture slowly onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes in a controlled manner and helps dissolve the resulting aluminum salts (Al(OH)₃) in the aqueous layer.
-
Efficient Extraction: Use a suitable organic solvent (e.g., dichloromethane or ethyl acetate) for extraction. Perform multiple extractions (at least 3x) to ensure all organic product is recovered from the aqueous layer.
-
Optimize Purification:
-
Column Chromatography: Use a high-resolution silica gel and a carefully optimized solvent gradient to improve the separation of isomers.
-
Recrystallization: If the product is crystalline, test various solvent systems (e.g., ethanol, isopropanol, hexane/ethyl acetate mixtures) to find one that allows for selective crystallization of the desired isomer.
-
-
Optimized Experimental Protocol
This protocol provides a robust starting point for the synthesis. Researchers should consider this a baseline and optimize based on their experimental observations.
Reagent Stoichiometry and Properties
| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume | Notes |
| 1,2-Dichlorobenzene | 147.00 | 3.0 | 150 | 14.8 mL (21.0 g) | Acts as both reactant and solvent. |
| 3-(3-methylphenyl)propionyl chloride | 182.65 | 1.0 | 50 | 9.13 g | Limiting reagent. Must be anhydrous. |
| Aluminum Chloride (Anhydrous) | 133.34 | 1.2 | 60 | 8.0 g | Catalyst. Must be fresh and dry. |
| Dichloromethane (Anhydrous) | - | - | - | 50 mL | Optional co-solvent. |
| Crushed Ice | 18.02 | - | - | ~200 g | For quenching. |
| Conc. Hydrochloric Acid (37%) | 36.46 | - | - | 50 mL | For workup. |
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Allow to cool to room temperature under a stream of nitrogen.
-
Catalyst Suspension: To the flask, add 1,2-dichlorobenzene (14.8 mL) and anhydrous aluminum chloride (8.0 g). Stir the resulting suspension at room temperature.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: Add 3-(3-methylphenyl)propionyl chloride (9.13 g) to the dropping funnel. Add it dropwise to the stirred suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.
-
Quenching: In a separate large beaker, prepare a mixture of crushed ice (~200 g) and concentrated HCl (50 mL). Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1M HCl (1 x 50 mL), water (1 x 50 mL), and saturated sodium bicarbonate solution (1 x 50 mL), followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil/solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent.
Visualizations
Core Reaction Mechanism
The diagram below outlines the fundamental steps of the Friedel-Crafts acylation mechanism.
Caption: Key steps in the Friedel-Crafts acylation reaction.
Systematic Troubleshooting Workflow
Use this flowchart to logically diagnose and address low-yield issues.
Caption: A logical workflow for troubleshooting low reaction yields.
References
- CN105646220A - Synthesizing method of propiophenone compound.
- US4172097A - Production of propiophenone.
- EP0008464B1 - Production of propiophenone.
-
PrepChem - Synthesis of propiophenone. [Link]
-
ResearchGate - Optimization of the Friedel-Crafts reaction conditions. [Link]
-
Pearson+ - Write a Friedel-Crafts reaction for the synthesis of propiophenone. [Link]
-
Canadian Journal of Chemistry - The chlorination of propiophenone; determination of pK, value and of the course of the reaction. [Link]
-
Wikipedia - Friedel–Crafts reaction. [Link]
-
National Institutes of Health (NIH) - Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
BYJU'S - Friedel Crafts Acylation And Alkylation Reaction. [Link]
- US3145216A - Friedel-crafts ketone synthesis.
-
Organic Syntheses - Isonitrosopropiophenone. [Link]
-
ResearchGate - Optimization of the Friedel–Crafts acylation reaction between phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. [Link]
-
PubChem - 2',3'-Dichloro-3-(2,3-dimethylphenyl)propiophenone. [Link]
-
PubChem - 2',3'-Dichloro-3-(2,4-dimethylphenyl)propiophenone. [Link]
Sources
Technical Support Center: Purification of Chlorinated Propiophenone Derivatives
Welcome to the technical support center for the purification of chlorinated propiophenone derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining these critical intermediates at the desired purity. Here, we address common issues through a detailed troubleshooting guide and frequently asked questions, providing not just protocols, but the scientific reasoning behind them.
Introduction to Purification Challenges
Chlorinated propiophenone derivatives are vital building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2][3] Their purity is paramount, as impurities can carry through to the final drug product, impacting its safety and efficacy.[4][5] The purification of these compounds, however, is often non-trivial. Common challenges include the separation of closely related positional isomers (ortho-, meta-, para-), removal of unreacted starting materials or by-products from Friedel-Crafts acylation, and preventing degradation during the purification process.[3][6][7]
This guide provides practical, experience-driven advice to navigate these complexities, ensuring you can confidently and efficiently achieve your target purity.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of chlorinated propiophenone derivatives and offers step-by-step solutions.
Issue 1: Co-elution of Positional Isomers in Column Chromatography
Symptom: Your TLC or HPLC analysis shows multiple spots or peaks that are very close together, suggesting the presence of ortho-, meta-, and/or para-isomers that are not separating on your silica gel column.[6][8]
Root Cause Analysis: Positional isomers of chlorinated propiophenones often have very similar polarities, making their separation by standard normal-phase chromatography challenging.[8][9] The subtle differences in dipole moment and steric hindrance may not be sufficient for effective resolution on a silica or alumina stationary phase.
Solutions:
-
Optimize Your Mobile Phase:
-
Principle: Fine-tuning the solvent system's polarity can enhance the differential interaction of isomers with the stationary phase.
-
Protocol:
-
Start with a low-polarity solvent system, such as hexane/ethyl acetate or petroleum ether/dichloromethane, and gradually increase the polarity.[10]
-
Perform a systematic TLC analysis with a range of solvent ratios (e.g., 98:2, 95:5, 90:10) to identify the optimal mobile phase for separation.
-
Consider using a ternary solvent system (e.g., hexane/dichloromethane/ethyl acetate) to further modulate selectivity.
-
-
-
Switch to a Different Stationary Phase:
-
Principle: Different stationary phases offer alternative separation mechanisms. Phenyl-bonded phases, for instance, can provide pi-pi interactions that aid in the separation of aromatic isomers.[8]
-
Action:
-
For column chromatography, consider using phenyl-bonded silica.
-
For HPLC, a phenyl-hydride column is recommended for its selectivity towards aromatic compounds and its suitability for resolving positional isomers.[8]
-
-
-
Employ Preparative HPLC:
Workflow for Isomer Separation:
Sources
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- 14. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
Minimizing impurity formation in 2',3'-Dichloro-3-(3-methylphenyl)propiophenone synthesis
Technical Support Center: Synthesis of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone
A Guide to Minimizing Impurity Formation
Welcome to the technical support center for the synthesis of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this synthesis, focusing on the critical aspects of impurity control. As a Senior Application Scientist, my goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower your experimental design.
The synthesis of this target molecule, a substituted propiophenone, is typically achieved via a Friedel-Crafts acylation reaction.[1][2][3] This classic electrophilic aromatic substitution involves reacting an aromatic ring with an acylating agent in the presence of a Lewis acid catalyst. While powerful, this reaction is sensitive to several parameters that can lead to a variety of impurities, impacting yield, purity, and downstream applications.
This guide is structured as a series of frequently asked questions (FAQs) that address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the primary synthetic route for 2',3'-Dichloro-3-(3-methylphenyl)propiophenone, and what are the most common impurities I should expect?
A1: The most direct and common synthetic route is the Friedel-Crafts acylation of 1,2-dichlorobenzene with 3-(3-methylphenyl)propionyl chloride, catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃).[3][4] The reaction involves the generation of a highly electrophilic acylium ion that then attacks the electron-rich (relative to the acylium ion) dichlorobenzene ring.[5][6]
Common Impurities:
-
Isomeric Products: The primary challenge in this synthesis is controlling regioselectivity. The two chlorine atoms on the benzene ring are deactivating and ortho-, para-directing. However, the substitution pattern can be complex. Acylation can occur at different positions on the 1,2-dichlorobenzene ring, leading to isomers such as 3',4'-dichloro and 2',5'-dichloro propiophenones.[7] The relative amounts of these isomers are highly dependent on reaction conditions.[7][8]
-
Polyacylated Byproducts: Although the acyl group introduced onto the ring is deactivating, preventing a second acylation, highly reactive starting materials or harsh conditions can sometimes lead to the formation of di-acylated products.[9][10]
-
Unreacted Starting Materials: Incomplete reactions can leave behind unreacted 1,2-dichlorobenzene and the acylating agent. This is often due to catalyst deactivation or sub-optimal reaction conditions.[9]
-
Hydrolysis Products: The acyl chloride is sensitive to moisture. If anhydrous conditions are not strictly maintained, it can hydrolyze to the corresponding carboxylic acid, which is generally unreactive under these conditions. Similarly, the AlCl₃ catalyst is extremely hygroscopic and will be deactivated by water.[9][11]
-
Rearrangement Products: While Friedel-Crafts acylation is notably free from the carbocation rearrangements that plague Friedel-Crafts alkylations, impurities can arise from rearrangement of the dichlorobenzene substrate under harsh conditions, though this is less common.[3][7]
Reaction and Impurity Formation Overview
Caption: Primary reaction pathway and common impurity side reactions.
Q2: How can I improve the regioselectivity to maximize the yield of the desired 2',3'-dichloro isomer?
A2: Controlling regioselectivity is paramount. The directing effects of the two chlorine atoms and steric hindrance play a crucial role. Here are key parameters to adjust:
-
Temperature Control: This is one of the most critical factors.[8][12]
-
Low Temperatures (0°C to RT): Running the reaction at lower temperatures generally favors the kinetically controlled product.[12] For the acylation of dichlorobenzenes, substitution at the 4-position (relative to the chlorine atoms) is often kinetically favored, which would lead to the 3',4'-dichloro isomer. To favor the 2',3'-isomer, you may need to carefully optimize the temperature.
-
Higher Temperatures: Elevated temperatures can lead to a mixture of isomers as the reaction moves towards thermodynamic control, and may also promote side reactions.[8] It is crucial to start at a low temperature (e.g., 0°C) during the addition of reagents and then slowly warm the reaction as needed while monitoring its progress.[13]
-
-
Choice of Solvent: The solvent can influence the reactivity of the electrophile and the stability of the reaction intermediates.
-
Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common.
-
Polar solvents like nitrobenzene can sometimes alter isomer distribution but can be difficult to remove.[7]
-
-
Rate of Addition: A slow, dropwise addition of the acyl chloride to the mixture of 1,2-dichlorobenzene and AlCl₃ at a controlled low temperature is essential. This maintains a low concentration of the highly reactive acylium ion, minimizing exothermic spikes and side reactions.[14]
| Parameter | Recommendation for High Regioselectivity | Rationale |
| Temperature | Start at 0-5°C, then allow to slowly warm to RT. | Minimizes side reactions and favors kinetic product formation.[8][12] |
| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility for reactants and complex; relatively inert. |
| Reagent Addition | Slow, dropwise addition of acyl chloride. | Controls exotherm and maintains low electrophile concentration.[13][14] |
| Catalyst Stoichiometry | 1.1 - 1.3 equivalents of AlCl₃ | Ensures complete formation of the acylium ion and compensates for complexation with the product ketone.[4] |
Q3: My reaction is sluggish or fails to go to completion. What are the likely causes and how can I fix them?
A3: An incomplete reaction is a common issue, typically pointing to problems with the reagents or reaction setup.
Troubleshooting Incomplete Reactions
Caption: A decision workflow for troubleshooting incomplete Friedel-Crafts acylation.
-
Catalyst Deactivation by Moisture: Aluminum chloride reacts violently with water.[9] Even trace amounts of moisture in your solvent, glassware, or starting materials will deactivate the catalyst, halting the reaction. Ensure all glassware is oven-dried, use anhydrous grade solvents, and handle AlCl₃ in a glovebox or under a nitrogen atmosphere.[11]
-
Insufficient Catalyst: Friedel-Crafts acylation requires a stoichiometric amount (or slight excess) of the Lewis acid, not a catalytic amount.[4] This is because the ketone product is a Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the catalytic cycle.[2][9] A molar ratio of 1.1 to 1.3 equivalents of AlCl₃ relative to the acylating agent is recommended.
-
Deactivated Aromatic Ring: 1,2-Dichlorobenzene is an electron-deficient (deactivated) ring due to the inductive effect of the chlorine atoms.[15] Such rings are inherently less reactive in electrophilic aromatic substitutions. The reaction may require longer reaction times or gentle heating after the initial addition to proceed to completion. Monitor the reaction by TLC or GC-MS to determine the optimal time.
-
Poor Reagent Quality: Ensure the 3-(3-methylphenyl)propionyl chloride is of high purity. It can degrade over time, especially if exposed to moisture.
Q4: What is the best practice for reaction work-up and product purification to remove the catalyst and byproducts?
A4: A careful work-up is crucial for isolating the product and removing the aluminum salts and other impurities.
Step-by-Step General Work-up and Purification Protocol:
-
Quenching: After the reaction is complete (as determined by TLC/GC), cool the reaction mixture in an ice bath. Very slowly and carefully, pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[16][17] This step is highly exothermic and will release HCl gas, so it must be performed in a well-ventilated fume hood. The acid hydrolyzes the aluminum-ketone complex and dissolves the aluminum salts into the aqueous phase.
-
Extraction: Transfer the quenched mixture to a separatory funnel.
-
Separate the organic layer (likely DCM).
-
Extract the aqueous layer two more times with fresh portions of DCM to recover any dissolved product.[16]
-
-
Washing: Combine all organic extracts.
-
Wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Be cautious as CO₂ gas will evolve.
-
Wash with brine (saturated NaCl solution) to help break any emulsions and remove excess water.[16]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent using a rotary evaporator.[17]
-
Purification: The crude product will likely be an oil or a low-melting solid containing isomeric impurities.
-
Column Chromatography: This is the most effective method for separating the desired 2',3'-dichloro isomer from other isomers. A silica gel column with a gradient eluent system (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate) is typically effective.
-
Recrystallization: If the crude product is solid and one isomer is significantly more abundant, recrystallization from a suitable solvent system (e.g., ethanol/water or pentane) may be a viable purification method.[17]
-
| Step | Purpose | Key Considerations |
| 1. Quenching | Decompose AlCl₃ complex, dissolve salts. | Perform slowly in an ice bath; vigorous HCl evolution.[16][17] |
| 2. Extraction | Isolate product into organic phase. | Use an appropriate solvent (e.g., DCM); perform multiple extractions.[16] |
| 3. Washing | Remove acidic and aqueous impurities. | Neutralize with NaHCO₃ carefully; use brine to break emulsions.[16] |
| 4. Drying | Remove trace water from organic phase. | Use anhydrous Na₂SO₄ or MgSO₄. |
| 5. Purification | Separate desired isomer from byproducts. | Column chromatography is often necessary for high purity. |
By carefully controlling these experimental variables and understanding the underlying chemical principles, you can successfully minimize impurity formation and optimize the synthesis of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone.
References
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Friedel−Crafts Acylation. Retrieved from [Link]
-
ChemTalk. (n.d.). Friedel-Crafts Alkylation and Acylation Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Journal of the Chemical Society C: Organic. (1968). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Retrieved from [Link]
- Google Patents. (2008). DE102007032451B4 - Process for the preparation of aromatic ketones.
-
Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction. Retrieved from [Link]
-
Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. Retrieved from [Link]
-
ResearchGate. (2020). The effects of reaction temperature on the Friedel–Crafts alkylation.... Retrieved from [Link]
-
Khan Academy. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
-
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]
-
RSC Publishing. (2024). Friedel–Crafts reactions for biomolecular chemistry. Retrieved from [Link]
-
Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]
-
Filo. (2023). How do you prepare aromatic ketones by Friedel craft's acylation?. Retrieved from [Link]
-
YouTube. (2019). reduction of aromatic ketones. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Friedel-Crafts acylation of aromatic groups to give ketones. Retrieved from [Link]
-
NIH. (n.d.). 3-Chloropropiophenone. Retrieved from [Link]
- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
-
European Patent Office. (n.d.). Production of propiophenone. Retrieved from [Link]
-
Reddit. (2022). under what conditions do friedel crafts acylation of benzene occur?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
J-STAGE. (n.d.). View of Understanding the Regioselectivity and Reactivity of Friedel–Crafts benzoylation Using Parr Functions. Retrieved from [Link]
-
Semantic Scholar. (2006). Application of the Catalytic Friedel-Crafts Acylation Reaction and Regioselectivity Correlations. Retrieved from [Link]
-
PubChem. (n.d.). 2',3'-Dichloro-3-(4-thiomethylphenyl)propiophenone. Retrieved from [Link]
- Google Patents. (2013). CN103360228A - Preparation method of amfebutamone intermediate m-chlorophenylacetone.
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- 17. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Optimizing Propiophenone Derivative Synthesis
Welcome to the technical support center for the synthesis of propiophenone derivatives. This guide is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of catalyst selection and reaction optimization. Here, we move beyond simple protocols to explain the underlying principles that govern success in these syntheses, empowering you to troubleshoot effectively and innovate confidently.
Propiophenone and its derivatives are crucial intermediates in the pharmaceutical and fragrance industries, notable for their roles in the synthesis of drugs like phenmetrazine, propoxyphene, and various antimicrobial agents.[][2] The primary synthetic route to these valuable ketones is the Friedel-Crafts acylation of an aromatic substrate with a propionylating agent (e.g., propanoyl chloride or propionic anhydride).[2][3] The choice of catalyst is paramount and dictates the reaction's efficiency, selectivity, and overall success.
This center is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the challenges you may encounter in the lab.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the scientific rationale behind them.
Low or No Product Yield
Question: My Friedel-Crafts acylation reaction is resulting in a very low yield, or I'm only recovering my starting material. What are the common causes and how can I fix this?
Answer: Low conversion is a frequent issue in Friedel-Crafts acylation and can almost always be traced back to a few critical factors related to the catalyst and substrate.[4][5]
-
Catalyst Inactivity due to Moisture:
-
Problem: Lewis acid catalysts like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are extremely sensitive to moisture.[4][6] Water hydrolyzes the catalyst, rendering it inactive.
-
Solution: Ensure all glassware is rigorously dried (flame- or oven-dried). Use anhydrous solvents and reagents. It is best practice to use a freshly opened bottle of the Lewis acid or to purify it before use.
-
-
Insufficient Catalyst Loading:
-
Problem: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric or even excess amounts of the Lewis acid catalyst.[7][8] The reason is that the resulting propiophenone product is a Lewis base and forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[4][6]
-
Solution: A general starting point is to use 1.1 to 1.3 equivalents of the Lewis acid catalyst relative to the acylating agent. For less reactive substrates, increasing the catalyst loading may be necessary.
-
-
Deactivated Aromatic Substrate:
-
Problem: The reaction is an electrophilic aromatic substitution. If your aromatic starting material contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR), the ring is "deactivated" and becomes a poor nucleophile, hindering or preventing the reaction.[4][9]
-
Solution: For deactivated substrates, more forceful conditions, such as higher temperatures and stronger Lewis acid catalysts (e.g., AlCl₃ over FeCl₃), may be required. Alternatively, a different synthetic route that does not rely on Friedel-Crafts acylation might be necessary.
-
-
Incompatible Functional Groups:
-
Problem: Aromatic substrates with amine (-NH₂) or hydroxyl (-OH) groups can complex with the Lewis acid catalyst.[6][10] This deactivates both the catalyst and the substrate's activating potential.
-
Solution: Protect incompatible functional groups before performing the acylation. For example, a hydroxyl group can be protected as an ester, which can be cleaved post-reaction.[4]
-
Formation of Multiple Products & Poor Regioselectivity
Question: I'm observing the formation of multiple isomers of my propiophenone derivative. How can I improve the regioselectivity of my reaction?
Answer: Controlling regioselectivity is crucial, especially when working with substituted aromatic rings. The directing effects of substituents on the ring and the reaction conditions both play a significant role.
-
Understanding Directing Groups:
-
Ortho/Para Directors: Electron-donating groups (e.g., -CH₃, -OCH₃) activate the ring and direct acylation to the ortho and para positions.
-
Meta Directors: Electron-withdrawing groups (e.g., -NO₂, -CF₃) deactivate the ring and direct acylation to the meta position.
-
Steric Hindrance: Bulky activating groups will sterically hinder the ortho positions, favoring para substitution. This is often the desired outcome for achieving a single major product.
-
-
Influence of Solvent and Temperature:
-
Solvent Choice: The polarity of the solvent can influence the product distribution.[11] In some cases, non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) can favor the kinetically controlled product, while more polar solvents like nitrobenzene may lead to the thermodynamically more stable isomer.[11] This is because the product-catalyst complex may precipitate in non-polar solvents, preventing equilibration to the thermodynamic product.[11]
-
Temperature Control: Lower reaction temperatures often enhance selectivity by favoring the reaction pathway with the lowest activation energy, which typically leads to the sterically less hindered para product.
-
-
Catalyst Selection for Improved Selectivity:
-
Bulky Catalysts: Using bulkier Lewis acids or heterogeneous catalysts like zeolites can increase steric hindrance around the active site, further promoting substitution at the less hindered para position.
-
Heterogeneous Catalysts: Solid acid catalysts such as zeolites, clays, or supported acids offer shape-selective properties. The defined pore structure of these catalysts can restrict the formation of bulkier isomers, leading to higher regioselectivity.
-
Catalyst Deactivation and Recovery Issues
Question: My reaction starts well but then stalls. I suspect catalyst deactivation. What is the mechanism, and can I regenerate my catalyst?
Answer: Catalyst deactivation is a key challenge, primarily caused by product complexation and impurities.
-
Mechanism of Deactivation: As mentioned, the primary deactivation pathway in Friedel-Crafts acylation is the formation of a strong complex between the ketone product and the Lewis acid catalyst.[6] This complex is often brightly colored and is what necessitates the use of stoichiometric catalyst quantities.
-
Regeneration of Heterogeneous Catalysts:
-
Advantage: A major benefit of solid acid catalysts (heterogeneous) is their potential for recovery and reuse, which is crucial for greener and more cost-effective industrial processes.[12]
-
Regeneration Protocol: A typical regeneration procedure involves:
-
Filtration: Separating the solid catalyst from the reaction mixture.
-
Washing: Washing with a suitable solvent to remove adsorbed organic residues.
-
Drying: Drying in an oven (e.g., 100-120°C) to remove the solvent.[6]
-
Calcination: For robust inorganic catalysts like zeolites, heating at high temperatures (e.g., 500-550°C) in the presence of air can burn off stubborn organic residues and fully restore catalytic activity.[6]
-
-
Section 2: Catalyst Selection & Optimization FAQs
This section provides answers to frequently asked questions about catalyst choice and reaction optimization.
Q1: What are the main classes of catalysts for propiophenone synthesis, and how do I choose between them?
A1: Catalysts for this synthesis are broadly divided into two categories: homogeneous and heterogeneous.
| Catalyst Type | Examples | Pros | Cons | Best For |
| Homogeneous (Lewis Acids) | AlCl₃, FeCl₃, BF₃ | High activity, readily available, well-understood reactivity. | Stoichiometric amounts needed, moisture-sensitive, corrosive, difficult to separate from product, generates acidic waste. | Lab-scale synthesis where high reactivity is needed and purification challenges are manageable. |
| Heterogeneous (Solid Acids) | Zeolites (e.g., H-ZSM-5), Montmorillonite clays, Nafion, Supported acids (e.g., ZnO) | Reusable, easily separable, environmentally friendly ("green"), can offer high regioselectivity.[13][14] | Often require higher temperatures, may have lower activity than strong Lewis acids, potential for leaching.[15] | Industrial applications, green chemistry initiatives, and reactions requiring high para-selectivity. |
A decision-making workflow for initial catalyst selection can be visualized as follows:
Caption: Decision tree for initial catalyst selection.
Q2: How do I set up a catalyst screening experiment to optimize my reaction?
A2: A systematic approach is key. A parallel reaction setup is ideal.
Protocol: Catalyst Screening for Propiophenone Synthesis
-
Setup: Arrange a series of identical reaction vials or flasks, each with a magnetic stir bar.
-
Reagents: Prepare a stock solution of your aromatic substrate and propionyl chloride in an anhydrous solvent (e.g., 1,2-dichloroethane).
-
Catalyst Addition: To each vial, add a different catalyst. Include a range of options:
-
Vial 1: AlCl₃ (1.1 eq)
-
Vial 2: FeCl₃ (1.1 eq)
-
Vial 3: Zeolite H-ZSM-5 (e.g., 20% by weight of the limiting reagent)
-
Vial 4: Montmorillonite K-10 clay (e.g., 20% by weight)
-
Vial 5: No catalyst (control)
-
-
Reaction Initiation: Add the stock solution of reactants to each vial, ensuring identical starting concentrations and volumes.
-
Conditions: Run all reactions at the same temperature (e.g., start at room temperature or 0°C).
-
Monitoring: Take small aliquots from each reaction at regular time intervals (e.g., 1h, 2h, 4h, 24h). Quench the aliquots immediately in a vial containing a small amount of water and an extraction solvent (e.g., ethyl acetate).
-
Analysis: Analyze the quenched aliquots by GC or LC-MS to determine the conversion of starting material and the yield of the desired product and any isomers.
-
Evaluation: Compare the catalysts based on conversion rate, yield, and regioselectivity to identify the optimal choice for your specific derivative.
Q3: Can I use propionic acid directly instead of propionyl chloride?
A3: Yes, this is possible and represents a greener alternative, but it requires different catalytic systems.
-
Vapor-Phase Ketonization: Commercially, propiophenone can be produced by the vapor-phase reaction of benzoic acid and propionic acid over a metal oxide catalyst like calcium acetate on alumina at high temperatures (450–550 °C).[2] This method is suitable for large-scale industrial production but not for typical laboratory synthesis.
-
With Activating Agents: In a lab setting, carboxylic acids can be used for Friedel-Crafts acylation if a strong activating agent is present. For example, methanesulfonic acid can be used on the surface of graphite to facilitate the reaction.[8] Another approach involves using cyanuric chloride and AlCl₃ to generate the acylating agent in situ from the carboxylic acid.[8]
Q4: My reaction is complete, but I'm struggling with the work-up. How do I properly quench the reaction and isolate my product?
A4: The work-up for a reaction using a stoichiometric Lewis acid like AlCl₃ is critical for obtaining a clean product.
Standard Quenching and Work-up Protocol
-
Cooling: Once the reaction is complete (monitored by TLC or GC), cool the reaction flask in an ice-water bath to 0-5°C. This is crucial to control the exothermic quench.
-
Quenching: Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[5][6] The acid protonates the aluminum-ketone complex, breaking it apart and dissolving the aluminum salts (as AlCl₃) in the aqueous layer.
-
Extraction: Transfer the entire mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer one or two more times with your organic solvent (e.g., dichloromethane or ethyl acetate) to recover all the product.
-
Washing: Combine all organic layers. Wash sequentially with:
-
Dilute HCl (to remove any remaining basic impurities).
-
Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid). Be cautious of gas (CO₂) evolution.
-
Brine (saturated NaCl solution) to remove the bulk of the water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can then be purified by vacuum distillation or column chromatography on silica gel.
Caption: Standard workflow for reaction work-up and purification.
References
- BenchChem. (n.d.). Managing catalyst deactivation in Friedel-Crafts reactions.
-
Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- BenchChem. (n.d.). Technical Support Center: Friedel-Crafts Acylation Reactions.
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
-
Reddit. (2022). Friedel-Crafts reactions with Deactivating groups. r/OrganicChemistry. Retrieved from [Link]
- Google Patents. (1979). EP0008464A1 - Production of propiophenone.
- Google Patents. (1983). EP 0008464 B1 - Production of propiophenone.
- Google Patents. (1979). US4172097A - Production of propiophenone.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). The synthesis of 1-phenylprop-1-ene from propiophenone. Retrieved from [Link]
-
Bentham Science. (2021). One-pot Synthesis of β-acetamido-β-(phenyl) Propiophenone using ZnO/Carbon Nanocomposites. Combinatorial Chemistry & High Throughput Screening, 24(2), 213-219. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Iridium-catalyzed reduction of o-hydroxyl phenyl enaminones for the synthesis of propiophenones and their application in 3-methyl chromone synthesis. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
ResearchGate. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from [Link]
- Yadav, M., & Sharma, U. (2011). Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. Journal of Materials and Environmental Science, 2(4), 407-414.
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]
-
Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
-
Semantic Scholar. (2006). Application of the Catalytic Friedel-Crafts Acylation Reaction and Regioselectivity Correlations. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances, 6(45), 39257-39263. Retrieved from [Link]
-
Wikipedia. (n.d.). Propiophenone. Retrieved from [Link]
-
Merck Millipore. (n.d.). Heterogeneous Catalysts for Synthetic Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction scheme in the reductive amination of propiophenone with.... Retrieved from [Link]
-
ResearchGate. (2020). Reactions with Propiophenones and Homologues. Advanced Synthesis & Catalysis. Retrieved from [Link]
-
ResearchGate. (1996). Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Propiophenone Derivatives: A Focus on 4'.
-
MDPI. (2021). Design of Polymer-Embedded Heterogeneous Fenton Catalysts for the Conversion of Organic Trace Compounds. Polymers, 13(11), 1756. Retrieved from [Link]
-
YouTube. (2023). [ChemPlayer Reupload]Propiophenone synthesis from benzene and propionyl chloride. Retrieved from [Link]
-
Scientific & Academic Publishing. (2017). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved from [Link]
-
Rivero-Crespo Lab. (n.d.). Heterogeneous Catalysis. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
YouTube. (2021). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Retrieved from [Link]
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- 13. benthamdirect.com [benthamdirect.com]
- 14. Heterogeneous Catalysts for Synthetic Applications [sigmaaldrich.com]
- 15. mdpi.com [mdpi.com]
How to remove unreacted starting materials from 2',3'-Dichloro-3-(3-methylphenyl)propiophenone
Technical Support Center: Purification of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone
Welcome to the technical support center for advanced organic synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals working with 2',3'-Dichloro-3-(3-methylphenyl)propiophenone. Our focus is to provide practical, field-tested solutions for removing unreacted starting materials and ensuring the high purity required for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the likely starting materials I need to remove from my crude 2',3'-Dichloro-3-(3-methylphenyl)propiophenone product?
A1: Based on common synthetic routes for propiophenone derivatives, such as the Claisen-Schmidt condensation followed by a reduction step, the most probable unreacted starting materials in your crude product are 2',3'-dichloroacetophenone and 3-methylbenzaldehyde (also known as m-tolualdehyde).
The synthesis generally proceeds by reacting these two precursors to form an intermediate chalcone, which is then reduced to the final propiophenone product. Incomplete reaction or non-stoichiometric amounts of reactants will lead to their presence as impurities.
| Compound | Structure | Molar Mass ( g/mol ) | Physical State | Key Solubility Characteristics |
| 2',3'-Dichloroacetophenone | 1-(2,3-dichlorophenyl)ethan-1-one | 189.04 | Liquid/Low-Melting Solid | Soluble in organic solvents like ethanol and acetone; low water solubility.[1][2] |
| 3-Methylbenzaldehyde | 3-methylbenzaldehyde | 120.15 | Liquid | Highly soluble in non-polar organic solvents (hexane, chloroform); very low solubility in water.[3][4] Prone to oxidation.[3] |
| Product: 2',3'-Dichloro-3-(3-methylphenyl)propiophenone | 1-(2,3-dichlorophenyl)-3-(3-methylphenyl)propan-1-one | ~307.22 | Likely a Solid | Expected to be soluble in common organic solvents and insoluble in water, typical for aryl ketones.[5] |
Q2: How can I quickly assess the purity of my crude product and identify the presence of starting materials?
A2: Thin-Layer Chromatography (TLC) is the most effective initial technique for purity assessment.[6][7][8][9] It is fast, requires minimal material, and provides a clear visual indication of the number of components in your mixture.
Interpreting the TLC Plate:
-
Polarity: On a silica gel plate, more polar compounds have a stronger interaction with the stationary phase and will travel a shorter distance (lower Retention Factor, Rf). Generally, ketones are more polar than aldehydes. You would expect the product, being larger and having a ketone group, to have a different Rf from the starting materials.
-
Identification: If your crude product lane shows spots that align perfectly with the 3-methylbenzaldehyde or 2',3'-dichloroacetophenone lanes, those impurities are present. The co-spot lane helps confirm this by showing a single, potentially elongated spot if the compounds are identical.
Q3: My product is contaminated with 3-methylbenzaldehyde. What is the most targeted way to remove it?
A3: Unreacted aldehydes can often be removed effectively using a bisulfite wash (extraction) . This classical method leverages the specific reactivity of aldehydes to form a water-soluble adduct, which can then be separated from the organic layer containing your desired ketone product.[10]
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bisulfite (NaHSO₃) solution.
-
Mixing: Stopper the funnel and shake vigorously for 2-3 minutes, venting frequently to release any pressure (sulfur dioxide gas may be generated).[10] The bisulfite will react with the 3-methylbenzaldehyde to form a charged adduct that partitions into the aqueous layer.
-
Separation: Allow the layers to separate fully. Drain the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid).
-
Water.
-
Brine (saturated NaCl solution) to aid in drying.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to recover the aldehyde-free product.
This method is highly selective for aldehydes and some reactive ketones, leaving your propiophenone product largely unaffected.[10]
Q4: Both starting materials are present. Is recrystallization a viable purification method?
A4: Yes, recrystallization is an excellent and highly scalable method for purifying solid organic compounds, provided a suitable solvent system can be found.[11][12][13] The success of this technique relies on the principle that the desired product and the impurities have different solubility profiles in a given solvent at different temperatures.[12][13]
The ideal solvent is one where your product, 2',3'-Dichloro-3-(3-methylphenyl)propiophenone, is:
-
Highly soluble at high temperatures.
-
Sparingly soluble or insoluble at low temperatures.[11]
Conversely, the impurities (3-methylbenzaldehyde and 2',3'-dichloroacetophenone) should ideally be:
-
Very soluble at both high and low temperatures (so they remain in the mother liquor).
-
Insoluble at all temperatures (so they can be removed by hot filtration).
Given the aryl ketone structure of your product, good starting points for solvent screening include:
-
Single Solvents: Ethanol, isopropanol, acetone.[14]
-
Solvent Pairs: A mixture where the product is soluble in one solvent ("soluble solvent") and insoluble in the other ("anti-solvent"). Common pairs include:
-
Ethanol/Water
-
Acetone/Hexane
-
Ethyl Acetate/Hexane[14]
-
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of boiling solvent to form a saturated solution.[12]
-
Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[11]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals thoroughly to remove residual solvent. Purity can be confirmed by TLC and melting point analysis; a pure compound will have a sharp melting point.[11]
Q5: Recrystallization isn't working well. When should I use column chromatography?
A5: Column chromatography is the preferred method when recrystallization fails or when impurities have very similar solubility profiles to the product.[15][16] It separates compounds based on their differential adsorption to a solid stationary phase (usually silica gel) while being carried by a liquid mobile phase.[16][17]
-
Mobile Phase Selection: Use TLC to determine the optimal solvent system (mobile phase). Aim for an Rf value for your product of ~0.25-0.35 . A good starting point is a mixture of a non-polar solvent (e.g., Hexane or Heptane) and a slightly more polar solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Column Packing: Pack a glass column with silica gel as a slurry in the non-polar solvent. Ensure there are no air bubbles or cracks.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent (like DCM), adsorb it onto a small amount of silica gel, and carefully load the resulting dry powder onto the top of the packed column.[17]
-
Elution: Run the mobile phase through the column. Less polar compounds will elute first.[16] In this case, expect 3-methylbenzaldehyde to elute before the more polar ketones. The product, being the largest and potentially most polar of the three, should elute last.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks (fractions).
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2',3'-Dichloro-3-(3-methylphenyl)propiophenone.
References
- 3-Methylbenzaldehyde | Solubility of Things.
- The preparation of crystalline derivatives of aldehydes and ketones. Creative Chemistry.
- Propiophenone derivatives and their preparation and pharmaceutical use. European Patent Office.
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE.
- Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
- Video: Recrystallization - Concept. JoVE.
- Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. CH 463 Experimental Chemistry II.
- Recrystallization-1.pdf.
- 2,4-Dichloroacetophenone. Heben Pesticide.
- Column Chromatography: Principles, Procedure, and Applications. Phenomenex.
- column chromatography & purification of organic compounds. YouTube.
- SAFETY DATA SHEET - 3-Methylbenzaldehyde. Fisher Scientific.
- Thin-layer chromatography (TLC) (video). Khan Academy.
- Thin-layer chromatography. Wikipedia.
- Propiophenone. Wikipedia.
- 2',3'-Dichloroacetophenone, 98%. Thermo Scientific Chemicals.
Sources
- 1. 2,4-Dichloroacetophenone - HEBEN [hb-p.com]
- 2. A12667.03 [thermofisher.com]
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- 4. fishersci.com [fishersci.com]
- 5. Propiophenone - Wikipedia [en.wikipedia.org]
- 6. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Khan Academy [khanacademy.org]
- 9. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 10. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 11. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 12. Video: Recrystallization - Concept [jove.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. Tips & Tricks [chem.rochester.edu]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
Technical Support Center: Synthesis of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone
Introduction:
Welcome to the technical support guide for the synthesis of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone. This molecule is a sophisticated ketone intermediate, and its synthesis, typically achieved via a Friedel-Crafts acylation, presents several challenges that can impact yield and purity. This guide is designed for researchers, chemists, and drug development professionals to navigate the common pitfalls, understand the underlying chemical principles, and optimize the reaction for a successful outcome. We will delve into the causality behind experimental choices, providing a framework for robust troubleshooting and protocol optimization.
The primary synthetic route involves the reaction of 1,2-dichlorobenzene with 3-(3-methylphenyl)propionyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). While straightforward in principle, the deactivated nature of the dichlorinated aromatic ring and the specific reaction conditions required make this a nuanced procedure.
Section 1: The Main Reaction Pathway
The synthesis is a classic example of an electrophilic aromatic substitution (EAS), specifically a Friedel-Crafts acylation.[1][2] The reaction proceeds by generating a highly electrophilic acylium ion from the 3-(3-methylphenyl)propionyl chloride and the AlCl₃ catalyst.[3][4] This acylium ion is then attacked by the electron-rich pi system of the 1,2-dichlorobenzene ring. A subsequent deprotonation step restores the ring's aromaticity, yielding the final ketone product.[4]
Caption: The overall scheme of the Friedel-Crafts acylation.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during the synthesis. Each question is followed by an in-depth explanation of the potential causes and actionable solutions.
Q1: My reaction yield is extremely low, or the reaction failed to proceed entirely. What is the likely cause?
This is the most frequent issue and typically points to one of three culprits: catalyst deactivation, substrate deactivation, or sub-optimal temperature.
-
Cause 1: Catalyst Inactivity. The Lewis acid catalyst, AlCl₃, is exceptionally sensitive to moisture.[5][6] Any trace of water in your reagents, solvent, or glassware will hydrolyze and deactivate the catalyst, halting the reaction. Furthermore, the ketone product itself is a Lewis base and forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle.[7]
-
Solution:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven (120°C) overnight and cool under a stream of dry nitrogen or argon. Use anhydrous grade solvents.
-
Use Stoichiometric Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylations require at least a stoichiometric equivalent (1.0 to 1.3 eq) of AlCl₃ relative to the acyl chloride.[5][7] This is to compensate for the amount that will be complexed by the product ketone.
-
Use Fresh Catalyst: Use a freshly opened bottle of high-purity AlCl₃. If the catalyst appears clumpy or discolored, its activity is likely compromised.
-
-
-
Cause 2: Substrate Deactivation. The two chlorine atoms on the 1,2-dichlorobenzene ring are electron-withdrawing groups. This significantly deactivates the aromatic ring, making it less nucleophilic and less reactive towards electrophilic attack.[5][8]
-
Solution:
-
Optimize Temperature: This reaction may require heating to overcome the high activation energy.[5] Monitor the reaction by TLC. Start at room temperature and gradually increase the heat (e.g., to 40-60°C). Excessively high temperatures can, however, lead to other side reactions.
-
-
-
Cause 3: Poor Reagent Quality. Impurities in either the 1,2-dichlorobenzene or the 3-(3-methylphenyl)propionyl chloride can inhibit the reaction or introduce side products.
-
Solution:
-
Purify Starting Materials: If you suspect impurities, distill the 1,2-dichlorobenzene. Ensure the acyl chloride is pure; it can be synthesized from the corresponding carboxylic acid and thionyl chloride or oxalyl chloride just before use to avoid degradation.
-
-
Q2: My TLC and NMR analyses show multiple product spots, suggesting isomers have formed. What are these byproducts and how can I avoid them?
This is a classic regioselectivity problem in electrophilic aromatic substitution. The two chlorine atoms direct the incoming electrophile, but not always to a single position.
-
Cause: Competing Directing Effects. Both chlorine atoms are ortho, para-directors. On a 1,2-dichlorobenzene ring, there are three possible positions for substitution: C3, C4, and C5 (C6 is identical to C3).
-
Position 4: This position is para to C1-Cl and meta to C2-Cl.
-
Position 3: This position is ortho to C2-Cl and meta to C1-Cl.
-
The desired product is 1-(2,3-dichlorophenyl )... which means the acylation occurred at the C1 position of a 2,3-dichlorophenyl group - this is a nomenclature misunderstanding in the prompt's title. The acylation happens on the 1,2-dichlorobenzene ring. The product should be named relative to the new ketone. The most likely product is 2',3'-dichloroacetophenone if acetyl chloride was used. For the specified propiophenone derivative, the acylation will occur at the 4-position of the 1,2-dichlorobenzene ring, giving 3',4'-dichloro-3-(3-methylphenyl)propiophenone as the major product due to steric hindrance at the 3-position. The target molecule, 2',3'-dichloro-3-(3-methylphenyl)propiophenone , results from acylation at the 3-position, which is sterically hindered and electronically less favored, likely making it a minor isomer. Studies on the benzoylation of o-dichlorobenzene confirm that the major product is the 3,4-disubstituted ketone, with the 2,3-isomer forming in much smaller amounts.[9]
-
Caption: Regioselectivity in the acylation of 1,2-dichlorobenzene.
-
Solution:
-
Control Temperature: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product.
-
Choice of Solvent: The solvent can influence isomer distribution. Non-polar solvents like carbon disulfide or nitrobenzene are classic choices. Experiment with different solvents (e.g., dichloromethane, 1,2-dichloroethane) to see how the isomer ratio is affected.
-
Purification: Accept that a mixture of isomers is likely. The most practical solution is to separate the desired product from its isomers using column chromatography or fractional crystallization.
-
Q3: My mass spectrum indicates the presence of a byproduct missing one or both chlorine atoms. How is this possible?
This side reaction, while less common, can occur under forcing conditions.
-
Cause: Dechlorination or Halogen Scrambling. In the presence of a strong Lewis acid and protons (generated from trace moisture), it's possible to have a retro-Friedel-Crafts type reaction or proton-induced migration/removal of the chlorine atoms. A study on the benzoylation of p-dichlorobenzene noted "dechlorobenzoylation" as a side reaction.[9] This could lead to the formation of a monochlorinated propiophenone or the simple 3-(3-methylphenyl)propiophenone.
-
Solution:
-
Milder Conditions: Avoid excessively high temperatures or prolonged reaction times.
-
Strict Anhydrous Technique: Minimizing the presence of water will reduce the amount of HCl in the reaction, which can contribute to these side reactions.
-
-
Section 3: Frequently Asked Questions (FAQs)
-
What is the best way to quench the reaction? The reaction must be quenched by slowly pouring the reaction mixture onto a mixture of crushed ice and concentrated HCl.[10] This is a highly exothermic process and must be done cautiously in a fume hood. The acid is necessary to hydrolyze the aluminum-ketone complex and liberate the final product.
-
Why can't I use a catalytic amount of AlCl₃? The oxygen of the ketone product's carbonyl group acts as a Lewis base and forms a strong, stable complex with the Lewis acidic AlCl₃.[5][7] This complexation is often irreversible under the reaction conditions, meaning one equivalent of the catalyst is consumed for every equivalent of product formed. Therefore, a stoichiometric amount is required for the reaction to go to completion.
-
How can I best purify the final product? Given the likely formation of isomers, column chromatography is the most effective method for obtaining a highly pure product. A silica gel stationary phase with a non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane gradient) should provide good separation. Recrystallization from a suitable solvent (e.g., ethanol, pentane) can also be effective if the isomeric impurities are present in small amounts.[10]
-
What are the critical safety precautions for this synthesis?
-
Corrosive Reagents: AlCl₃ reacts violently with water and is corrosive. Acyl chlorides are lachrymatory and corrosive. Handle both in a fume hood with appropriate PPE (gloves, safety goggles, lab coat).
-
Gas Evolution: The reaction generates HCl gas. Ensure the setup is properly vented into a fume hood or equipped with a gas trap.
-
Exothermic Quench: The quenching process is highly exothermic and releases large amounts of HCl gas. Add the reaction mixture to the ice/acid mixture slowly and with vigorous stirring.
-
Section 4: Experimental Protocols
Protocol 1: Synthesis of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone
Materials:
-
1,2-Dichlorobenzene (reagent grade, anhydrous)
-
3-(3-methylphenyl)propionic acid
-
Oxalyl chloride or Thionyl chloride
-
Aluminum chloride (anhydrous, >99%)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (concentrated)
-
Crushed ice
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
Procedure: This protocol is a representative procedure and may require optimization.
Part A: Preparation of 3-(3-methylphenyl)propionyl chloride
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 3-(3-methylphenyl)propionic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.2 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride is used immediately in the next step.
Part B: Friedel-Crafts Acylation
-
Set up a three-neck flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet. Ensure all glassware is oven-dried.
-
To the flask, add anhydrous aluminum chloride (1.3 eq) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.
-
In the dropping funnel, prepare a solution of 3-(3-methylphenyl)propionyl chloride (1.0 eq) and 1,2-dichlorobenzene (1.5 eq) in anhydrous DCM.
-
Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30-45 minutes, keeping the internal temperature below 5°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, gently heat to 40°C.
-
Workup: Cautiously pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel column using a suitable eluent (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the dried silica onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the desired product.
-
Combine the pure fractions and evaporate the solvent to yield the purified 2',3'-Dichloro-3-(3-methylphenyl)propiophenone.
Section 5: Troubleshooting Workflow
Caption: A workflow for troubleshooting common synthesis issues.
References
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
-
Friedel-Crafts Acylation. Chemistry Steps. [Link]
-
Reaction Mechanism of Friedel−Crafts Acylation. Physics Wallah. [Link]
-
Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. JoVE. [Link]
-
The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Journal of the Chemical Society C: Organic. [Link]
-
3-Chloropropiophenone. National Center for Biotechnology Information (PMC). [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
Sources
- 1. 傅-克酰基化反应 [sigmaaldrich.com]
- 2. byjus.com [byjus.com]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene [jove.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling the Synthesis of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone
Welcome to the technical support center for the synthesis of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone. This guide is designed for researchers, chemists, and process development professionals who are looking to troubleshoot and scale up this synthesis. The information provided is based on established principles of organic chemistry, particularly Friedel-Crafts acylation, which is the most plausible route for this transformation.
The synthesis of this specific propiophenone derivative presents unique challenges, primarily concerning regioselectivity and reaction control, especially during scale-up. This document provides in-depth, experience-based answers to common questions and issues encountered during the process.
Hypothesized Synthetic Route
The target molecule is likely synthesized via a Friedel-Crafts acylation reaction. This involves the reaction of 1,2-dichlorobenzene with 3-(3-methylphenyl)propionyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: The proposed Friedel-Crafts acylation of 1,2-dichlorobenzene with 3-(3-methylphenyl)propionyl chloride.
Frequently Asked Questions & Troubleshooting Guide
I. Pre-Synthesis and Reagent Preparation
Q1: What are the critical quality attributes for the starting materials in this synthesis?
A1: The purity and dryness of your reagents are paramount for a successful and reproducible synthesis.
-
1,2-Dichlorobenzene: Should be free of isomeric impurities and water. The presence of other dichlorobenzene isomers will lead to a complex product mixture that is difficult to separate.
-
3-(3-methylphenyl)propionyl chloride: This acylating agent must be anhydrous and have high purity. It can be synthesized from 3-(3-methylphenyl)propanoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2][3] Incomplete conversion or degradation of the acyl chloride will lower the overall yield.
-
Aluminum Chloride (AlCl₃): This Lewis acid catalyst is extremely sensitive to moisture.[4][5] Any water present will deactivate the catalyst, leading to a stalled or low-yielding reaction.[4][6] Always use a freshly opened bottle of high-purity, anhydrous AlCl₃ or a freshly sublimed batch. Handle it under an inert atmosphere (e.g., nitrogen or argon).
Q2: How can I prepare high-purity 3-(3-methylphenyl)propionyl chloride?
A2: The most common laboratory method is the reaction of 3-(3-methylphenyl)propanoic acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF).[1][3]
Protocol: Synthesis of 3-(3-methylphenyl)propionyl chloride
-
In a flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, add 3-(3-methylphenyl)propanoic acid (1.0 eq).
-
Add thionyl chloride (1.2-1.5 eq) dropwise at room temperature.
-
Add a few drops of DMF to catalyze the reaction.
-
Gently heat the mixture to 50-60 °C for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude 3-(3-methylphenyl)propionyl chloride can be purified by vacuum distillation.
II. Reaction Conditions and Execution
Q3: We are observing very low conversion and poor yield. What are the likely causes?
A3: Low yield in a Friedel-Crafts acylation is a common issue that can typically be traced back to a few key factors.[4][6]
| Possible Cause | Explanation | Recommended Solution |
| Inactive Catalyst | The AlCl₃ catalyst is highly moisture-sensitive. Any exposure to atmospheric moisture or wet solvents/reagents will deactivate it.[5] | Ensure all glassware is flame-dried. Use anhydrous solvents. Handle AlCl₃ in a glovebox or under a positive pressure of inert gas. |
| Insufficient Catalyst | The product ketone forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle. Therefore, stoichiometric amounts (or a slight excess) of the catalyst are required.[4][6] | Use at least 1.1 to 1.3 equivalents of AlCl₃ relative to the acyl chloride. For deactivated substrates, up to 2.0 equivalents may be necessary. |
| Deactivated Aromatic Ring | The two chlorine atoms on the 1,2-dichlorobenzene ring are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution.[4] | Higher reaction temperatures or longer reaction times may be needed. However, this must be balanced against the risk of side reactions. A more reactive solvent like nitrobenzene could be considered, but this can also affect isomer distribution.[7] |
| Suboptimal Temperature | If the temperature is too low, the activation energy barrier may not be overcome. If it's too high, side reactions and decomposition can occur.[4] | Start the reaction at a low temperature (0-5 °C) during the addition of reagents to control the initial exotherm, then allow it to slowly warm to room temperature or gently heat to 40-50 °C to drive the reaction to completion. |
Q4: Our main problem is the formation of multiple isomers. How can we improve the regioselectivity for the 2',3'-dichloro product?
A4: Achieving high regioselectivity is the most significant challenge in this synthesis. The acylation of 1,2-dichlorobenzene can potentially yield two main isomers: the desired 1-acyl-2,3-dichlorobenzene and the undesired 1-acyl-3,4-dichlorobenzene.[7] The electronic and steric effects of the chlorine atoms direct the incoming electrophile.
-
Solvent Effects: The choice of solvent can influence the isomer ratio. Non-polar solvents like dichloromethane or 1,2-dichloroethane are common. More polar solvents like nitrobenzene can sometimes alter the regioselectivity by complexing with the acylium ion intermediate.[7]
-
Temperature Control: Lower reaction temperatures often favor the thermodynamically more stable product, which may or may not be the desired isomer. It is crucial to run small-scale experiments at different temperatures (e.g., 0 °C, room temperature, 50 °C) to determine the optimal conditions for maximizing the desired isomer.
-
Catalyst Choice: While AlCl₃ is the standard, other Lewis acids like FeCl₃ or ZnCl₂ could be screened. Milder catalysts may offer different selectivity profiles, although they might require higher temperatures.[8]
dot
Caption: A troubleshooting workflow for low yield and purity issues.
III. Scale-Up and Work-up
Q5: We are scaling up the reaction from 10g to 1kg. What are the primary safety and process control considerations?
A5: Scaling up a Friedel-Crafts acylation requires careful management of its exothermic nature and potential off-gassing.
-
Heat Management: The reaction is highly exothermic, especially during the addition of AlCl₃ and the acyl chloride. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.
-
Solution: Use a jacketed reactor with controlled cooling. Employ a slow, controlled addition of the reagents via a dosing pump. Monitor the internal temperature continuously and have an emergency cooling plan in place.
-
-
Reagent Addition: Adding the catalyst or acyl chloride too quickly can lead to a dangerous thermal runaway.
-
Solution: Add AlCl₃ portion-wise or as a slurry in the solvent. The acyl chloride should be added dropwise or via a pump at a rate that allows the cooling system to maintain the target temperature.
-
-
Off-Gassing: The reaction generates hydrogen chloride (HCl) gas. On a large scale, this can be substantial.
-
Solution: The reactor must be vented through a suitable scrubbing system (e.g., a caustic scrubber) to neutralize the acidic gas before it is released.
-
-
Mixing: Inadequate mixing can lead to localized hot spots and concentration gradients, resulting in side reactions and lower yields.
-
Solution: Use a reactor with an appropriate overhead stirrer (e.g., an anchor or pitched-blade turbine) to ensure efficient mixing of the heterogeneous reaction mixture (solid AlCl₃).
-
Q6: The aqueous work-up is problematic, with persistent emulsions forming. How can this be managed?
A6: The work-up involves quenching the reaction to decompose the aluminum chloride-ketone complex. This is typically done by slowly adding the reaction mixture to iced water or dilute acid.[6][9]
-
Quenching: This process is also very exothermic. Perform a "reverse quench" by slowly adding the reaction mixture to a well-stirred, cold aqueous solution. This helps control the temperature.
-
Breaking Emulsions: Aluminum salts formed during the quench can act as emulsifying agents.
-
Solutions:
-
Add a small amount of a saturated brine solution. The increased ionic strength of the aqueous phase can help break the emulsion.
-
Filter the entire mixture through a pad of Celite® (diatomaceous earth) to remove fine aluminum solids that may be stabilizing the emulsion.
-
Allow the mixture to stand for an extended period without agitation.
-
If the emulsion persists, a solvent swap to a less emulsion-prone solvent (e.g., toluene instead of dichloromethane) for the extraction might be necessary.
-
-
IV. Purification
Q7: What is the recommended method for purifying the final product on a large scale?
A7: The choice between crystallization and chromatography depends on the purity of the crude product and the physical properties of the isomers.
-
Crystallization: This is the most cost-effective and scalable method if a suitable solvent system can be found.
-
Procedure: Screen various solvents (e.g., isopropanol, ethanol, heptane, toluene, or mixtures thereof) to find one in which the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain in solution. Seeding the solution with a small crystal of the pure product can aid in initiating crystallization.
-
-
Column Chromatography: While effective for purification, silica gel chromatography can be expensive and time-consuming on a large scale.[10] It is best reserved for cases where crystallization fails to provide the required purity or for isolating smaller quantities of high-purity material.
dot
Caption: Overall experimental workflow for the synthesis.
References
-
Clark, J. (2004). Converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]
-
JoVE. (2025). Carboxylic Acids to Acid Chlorides. Journal of Visualized Experiments. Retrieved from [Link]
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Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
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Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Acyl chloride synthesis. Retrieved from [Link]
- Google Patents. (1997). Propiophenone derivatives and process for preparing the same. EP 0850948 B1.
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Journal of the Chemical Society C: Organic. (1966). The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. RSC Publishing. Retrieved from [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
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Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
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Beilstein Journal of Organic Chemistry. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Spectroscopic Validation of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a synthesized compound is a critical checkpoint. This guide provides an in-depth, technical comparison of spectroscopic techniques for the structural validation of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone. Moving beyond a simple recitation of data, we will delve into the causal relationships between molecular structure and spectroscopic output, offering field-proven insights into experimental design and data interpretation. Our approach is grounded in the principles of scientific integrity, ensuring that each analytical step is part of a self-validating system.
The Imperative of Unambiguous Structural Elucidation
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Even minor changes in substituent patterns on an aromatic ring can lead to significant differences in pharmacological and toxicological profiles. Therefore, the rigorous validation of a target molecule's structure is not merely a procedural step but a cornerstone of reliable and reproducible research. In this guide, we will use the example of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone to illustrate a comprehensive spectroscopic validation workflow. To highlight the specificity of these techniques, we will compare its expected spectral data with that of a closely related isomer, 2',4'-Dichloro-3-(3-methylphenyl)propiophenone.
The Analytical Gauntlet: A Multi-faceted Spectroscopic Approach
No single spectroscopic technique can unequivocally determine the structure of a novel compound. A robust validation strategy employs a suite of complementary methods, each providing a unique piece of the structural puzzle. Our workflow for validating 2',3'-Dichloro-3-(3-methylphenyl)propiophenone integrates ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Caption: Integrated workflow for the spectroscopic validation of a target compound.
¹H NMR Spectroscopy: Mapping the Proton Landscape
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of different types of protons, their electronic environments, and their spatial relationships to neighboring protons.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is essential for resolving complex splitting patterns, particularly in the aromatic region.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift axis using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Spectrum of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone
Based on established chemical shift principles and data from similar structures, we can predict the ¹H NMR spectrum.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| H-4' | 7.6 - 7.8 | Doublet of doublets (dd) | 1H | Deshielded by the adjacent carbonyl group and the ortho chlorine atom. |
| H-5' | 7.3 - 7.5 | Triplet (t) | 1H | Influenced by two adjacent aromatic protons. |
| H-6' | 7.2 - 7.4 | Doublet of doublets (dd) | 1H | Shielded relative to H-4' but deshielded by the ortho chlorine atom. |
| Aromatic (3-methylphenyl) | 6.9 - 7.2 | Complex multiplet | 4H | Protons on the 3-methylphenyl ring will exhibit complex splitting patterns. |
| CH | 4.5 - 4.8 | Triplet (t) | 1H | Benzylic proton adjacent to the carbonyl group. |
| CH₂ | 3.2 - 3.5 | Doublet (d) | 2H | Methylene protons adjacent to the chiral center. |
| CH₃ | 2.3 - 2.4 | Singlet (s) | 3H | Methyl protons on the aromatic ring. |
Comparison with 2',4'-Dichloro-3-(3-methylphenyl)propiophenone
A key differentiator will be the splitting patterns of the dichlorophenyl ring protons.
| Compound | Dichlorophenyl Proton Splitting Patterns |
| 2',3'-Dichloro Isomer | One triplet and two doublets of doublets. |
| 2',4'-Dichloro Isomer | One doublet, one doublet of doublets, and one doublet. |
This subtle yet significant difference in the splitting patterns provides a definitive means of distinguishing between the two isomers. The interpretation of these patterns is based on the number of adjacent, non-equivalent protons.[1]
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Carbon-13 NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environments. Broadband proton decoupling is typically employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Experimental Protocol: ¹³C NMR
The sample preparation and data acquisition are similar to ¹H NMR, though a larger number of scans are typically required due to the low natural abundance of the ¹³C isotope.
Predicted ¹³C NMR Spectrum of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone
The predicted chemical shifts are based on the effects of the substituents on the aromatic rings and the propiophenone backbone.[2]
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C=O | 195 - 200 | Carbonyl carbon, highly deshielded. |
| Aromatic C-Cl | 130 - 135 | Carbons directly attached to chlorine are deshielded. |
| Aromatic C-H | 125 - 130 | Aromatic carbons with attached protons. |
| Aromatic Quaternary | 135 - 140 | Carbons with no attached protons (ipso-carbons). |
| CH | 45 - 55 | Benzylic carbon. |
| CH₂ | 35 - 45 | Methylene carbon. |
| CH₃ | 20 - 25 | Methyl carbon. |
The 2',3'-dichloro isomer is expected to show 15 distinct carbon signals, assuming no accidental overlap. The 2',4'-dichloro isomer, due to a higher degree of symmetry in the dichlorophenyl ring, would also exhibit 15 signals, but the chemical shifts of the carbons in the dichlorinated ring would differ, providing another point of comparison.[3]
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[4] High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule, confirming its molecular formula. The fragmentation pattern gives clues about the molecule's structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like GC or LC.
-
Ionization: The molecules are ionized, for example, by electron ionization (EI) or electrospray ionization (ESI). EI is a "harder" technique that causes extensive fragmentation, while ESI is "softer" and often leaves the molecular ion intact.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured.
Predicted Mass Spectrum of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone
-
Molecular Ion (M⁺): The molecular formula is C₁₆H₁₄Cl₂O. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1. This isotopic signature is a strong indicator of the presence of two chlorine atoms.
-
Key Fragmentation Pathways: Aromatic ketones undergo characteristic fragmentation patterns, including α-cleavage and McLafferty rearrangement.[5][6]
Caption: Predicted major fragmentation pathways for 2',3'-Dichloro-3-(3-methylphenyl)propiophenone in mass spectrometry.
The fragmentation pattern of the 2',4'-dichloro isomer would be very similar, as the main fragmentation is driven by the ketone functional group. However, HRMS would still be invaluable in confirming the elemental composition of both isomers.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy measures the vibrations of atoms in a molecule and is used to determine the functional groups present.[7]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl), as a KBr pellet, or in solution.
-
Data Acquisition: The sample is irradiated with infrared light, and the absorbance is measured at different wavenumbers.
Predicted IR Spectrum of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O stretch (aromatic ketone) | 1680 - 1700 | Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to weak |
| C-Cl stretch | 600 - 800 | Strong |
The IR spectrum is particularly useful for confirming the presence of the carbonyl group of the ketone.[8] The conjugation of the carbonyl with the aromatic ring shifts its stretching frequency to a lower wavenumber compared to a simple aliphatic ketone.[9] The IR spectra of the 2',3'-dichloro and 2',4'-dichloro isomers would be very similar, as they contain the same functional groups. However, there might be subtle differences in the "fingerprint region" (below 1500 cm⁻¹) that could potentially be used for differentiation.[10]
Conclusion: A Synergistic Approach to Structural Validation
The structural validation of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone requires a synergistic approach that leverages the strengths of multiple spectroscopic techniques. While IR spectroscopy confirms the presence of key functional groups and mass spectrometry establishes the molecular formula, it is the detailed analysis of ¹H and ¹³C NMR spectra that provides the definitive evidence for the specific substitution pattern on the aromatic rings. By comparing the predicted spectral data with that of a closely related isomer, we have demonstrated the power and specificity of these methods in modern chemical research. This comprehensive analytical workflow ensures the scientific integrity of the data and provides a solid foundation for subsequent studies in drug development and other scientific disciplines.
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A Comparative Guide to Bupropion Intermediates: The Established Path vs. Hypothetical Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antidepressant and smoking cessation therapies, bupropion stands as a significant molecule due to its unique mechanism of action as a norepinephrine-dopamine reuptake inhibitor.[1][2] The synthesis of bupropion, chemically (±)-2-(tert-butylamino)-3'-chloropropiophenone, has been a subject of extensive research, not only for process optimization but also for the development of greener and safer manufacturing protocols.[1][3][4] This guide provides an in-depth comparison of the established intermediates in bupropion synthesis and explores a hypothetical alternative, 2',3'-Dichloro-3-(3-methylphenyl)propiophenone, to illustrate the critical thinking involved in synthetic route design and drug discovery.
The Conventional Synthetic Pathway to Bupropion
The most widely recognized synthesis of bupropion commences with 3'-chloropropiophenone.[5][6][7] This route is characterized by two primary transformations: α-bromination followed by nucleophilic substitution with tert-butylamine.[5][8]
The key intermediate in this process is 2-bromo-1-(3-chlorophenyl)propan-1-one . Its formation is a critical step that dictates the overall yield and purity of the final product.
Experimental Protocol: The Classic Approach
Step 1: α-Bromination of 3'-chloropropiophenone
-
Dissolve 3'-chloropropiophenone in a suitable solvent, such as dichloromethane (DCM).[5][8]
-
Slowly add a solution of molecular bromine (Br₂) in DCM to the reaction mixture at room temperature.[8][9] The reaction is typically monitored by the disappearance of the bromine color.
-
Upon completion, the reaction is quenched, and the solvent is removed to yield the crude 2-bromo-1-(3-chlorophenyl)propan-1-one intermediate.
Step 2: Nucleophilic Substitution with tert-butylamine
-
The crude α-bromoketone is dissolved in a solvent, traditionally N-methyl-2-pyrrolidone (NMP) or acetonitrile.[1][8]
-
An excess of tert-butylamine is added, and the mixture is heated.[1]
-
The reaction progress is monitored by techniques such as TLC or HPLC.
-
Following the completion of the reaction, an aqueous workup is performed, and the bupropion free base is extracted with an organic solvent.[8]
-
The final hydrochloride salt is precipitated by treating the ethereal solution of the free base with concentrated HCl.[5][8]
Caption: The established two-step synthesis of bupropion hydrochloride.
Greener Alternatives and Process Optimization
The classical synthesis of bupropion, while effective, utilizes hazardous reagents and solvents, such as molecular bromine, DCM, and NMP.[3][4] This has prompted the development of more environmentally friendly and safer protocols.
A significant modification involves the replacement of liquid bromine with N-bromosuccinimide (NBS) as the brominating agent.[3][4] NBS is a solid and therefore easier and safer to handle than the highly corrosive and volatile liquid bromine.[1][3]
Furthermore, greener solvents have been explored to substitute DCM and NMP. Ethyl acetate has been successfully used as a solvent for the NBS bromination, and Cyrene, a bio-based solvent, has been employed as a substitute for the reprotoxic NMP in the amination step.[3][4] These changes not only enhance the safety of the process but also significantly reduce the environmental impact.[3][4]
Flow chemistry has also been applied to the synthesis of bupropion, offering advantages such as improved safety, better heat and mass transfer, and the potential for telescoping reaction steps, leading to higher productivity and purity.[1][10]
| Intermediate Pathway | Key Reagents | Solvents | Reported Yield (Overall) | Key Advantages | Key Disadvantages |
| Classic Synthesis | Br₂ | DCM, NMP/Acetonitrile | 75-85%[8][11] | Well-established, high yield | Use of hazardous bromine, toxic and reprotoxic solvents[1][3] |
| Greener Synthesis | NBS | Ethyl Acetate, Cyrene | ~68%[3][4] | Safer reagents, environmentally benign solvents, reduced waste[3][4] | Slightly lower overall yield in some reported procedures |
| Flow Chemistry | Polymer-bound Pyridinium Tribromide | Acetonitrile/DMSO | ~69%[1] | Enhanced safety, scalability, improved purity and process control[1][10] | Requires specialized equipment |
The Hypothetical Intermediate: 2',3'-Dichloro-3-(3-methylphenyl)propiophenone
While not a recognized intermediate in the synthesis of bupropion, the analysis of a hypothetical intermediate such as 2',3'-Dichloro-3-(3-methylphenyl)propiophenone provides valuable insights into the principles of drug design and synthetic strategy.
Let's deconstruct this hypothetical molecule in the context of bupropion synthesis:
-
2',3'-Dichloro...propiophenone : This suggests a propiophenone backbone with two chlorine atoms on the phenyl ring at positions 2' and 3'. Bupropion has a single chlorine at the 3' position. The presence of an additional chlorine atom would likely alter the electronic properties of the aromatic ring and, consequently, the pharmacological activity of the final compound.
-
...3-(3-methylphenyl)... : This indicates a phenyl group with a methyl substituent at the 3-position, attached to the 3-carbon of the propiophenone chain. This is a significant deviation from the structure of bupropion.
A Plausible, Albeit Different, Synthetic Route
A potential synthesis for a molecule derived from this hypothetical intermediate would likely follow a different pathway, for instance, a Friedel-Crafts acylation or a Grignard reaction, to construct the carbon skeleton before any halogenation and amination steps.
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A Comparative Guide to Purity Analysis of Synthesized 2',3'-Dichloro-3-(3-methylphenyl)propiophenone by HPLC and Alternative Techniques
Introduction
In the landscape of drug discovery and development, the meticulous characterization of newly synthesized chemical entities is paramount. The purity of an active pharmaceutical ingredient (API) directly influences its safety, efficacy, and stability. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of a novel propiophenone derivative, 2',3'-Dichloro-3-(3-methylphenyl)propiophenone. This compound, synthesized potentially via a Friedel-Crafts acylation reaction, presents a unique analytical challenge due to its specific substitution pattern. We will explore the nuances of method development, validation, and data interpretation, offering researchers, scientists, and drug development professionals a comprehensive framework for ensuring the integrity of their synthesized compounds.
The Central Role of HPLC in Purity Analysis
High-Performance Liquid Chromatography (HPLC) remains the gold standard for purity determination in the pharmaceutical industry.[1][2] Its ascendancy is attributed to its high resolving power, sensitivity, and adaptability to a wide range of analytes. For a non-polar compound like 2',3'-Dichloro-3-(3-methylphenyl)propiophenone, a reversed-phase HPLC (RP-HPLC) method is the logical choice, leveraging hydrophobic interactions between the analyte and the stationary phase for effective separation.
Experimental Workflow for HPLC Purity Analysis
The following diagram illustrates a typical workflow for the purity analysis of a synthesized compound using HPLC.
Caption: Workflow for HPLC Purity Analysis.
Detailed Protocol: RP-HPLC Method for 2',3'-Dichloro-3-(3-methylphenyl)propiophenone
This section outlines a robust and reliable RP-HPLC method for the purity determination of the target compound. The causality behind each experimental choice is explained to provide a deeper understanding of the method's principles.
Instrumentation and Consumables
-
HPLC System: An HPLC system equipped with a binary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for its versatility and proven performance in separating aromatic ketones.[2] C18 columns provide excellent hydrophobic retention for non-polar to moderately polar compounds.[3]
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (LC-MS grade).
Chromatographic Conditions
| Parameter | Recommended Setting | Justification |
| Mobile Phase A | 0.1% Formic Acid in Water | The aqueous component of the mobile phase. The addition of formic acid helps to improve peak shape and reproducibility by maintaining a consistent pH and suppressing silanol interactions on the stationary phase.[4][5][6] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity and UV transparency.[7][8] |
| Gradient Elution | 50% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes. | A gradient elution is employed to ensure the elution of both the main compound and any potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | Aromatic compounds, such as the target molecule with its two benzene rings, typically exhibit strong UV absorbance at 254 nm.[9] The dichlorinated benzophenone structure is expected to have a significant UV response in this region.[10][11][12][13] |
| Injection Volume | 10 µL | This volume can be adjusted based on the sample concentration and detector response. |
Sample Preparation
-
Accurately weigh approximately 10 mg of the synthesized 2',3'-Dichloro-3-(3-methylphenyl)propiophenone.
-
Dissolve the sample in 10 mL of acetonitrile to prepare a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase composition (50:50 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
Comparative Analysis: Alternative Purity Assessment Techniques
While HPLC is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods that rely on different separation or detection principles. This approach provides a more complete picture of the sample's purity and can help to identify impurities that may not be detected by HPLC.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: qNMR is a primary analytical method that allows for the direct quantification of a compound without the need for a reference standard of the same compound.[14][15][16] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[17][18]
Advantages over HPLC:
-
Primary Method: Provides a direct measure of purity without the need for a specific reference standard of the analyte.
-
Universal Detection: Detects any proton-containing molecule, including those without a UV chromophore.
-
Structural Information: Provides structural information about impurities, aiding in their identification.
-
Non-destructive: The sample can be recovered after analysis.
Experimental Protocol for qNMR:
-
Sample Preparation: Accurately weigh a known amount of the synthesized compound (e.g., 10 mg) and a certified internal standard (e.g., maleic anhydride) into an NMR tube.
-
Solvent: Add a known volume of a deuterated solvent (e.g., CDCl₃) to the NMR tube.
-
Data Acquisition: Acquire a proton NMR spectrum under quantitative conditions (e.g., long relaxation delay, 90° pulse angle).
-
Data Processing: Integrate the signals of the analyte and the internal standard.
-
Purity Calculation: Calculate the purity of the analyte based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[19] The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information for each component.
Advantages over HPLC:
-
High Sensitivity: Often more sensitive than HPLC-UV for certain compounds.
-
Definitive Identification: The mass spectrum provides a molecular fingerprint that can be used to identify impurities with a high degree of confidence.[20]
-
Analysis of Volatile Impurities: Ideal for detecting residual solvents or other volatile byproducts from the synthesis.
Experimental Protocol for GC-MS:
-
Sample Preparation: Dissolve a small amount of the synthesized compound in a volatile organic solvent (e.g., dichloromethane).
-
Injection: Inject a small volume of the sample solution into the GC.
-
Separation: The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms). The oven temperature is programmed to ramp up to ensure the elution of all components.
-
Detection: The separated components are ionized (typically by electron impact) and detected by the mass spectrometer.
-
Data Analysis: The resulting chromatogram shows the separated components, and the mass spectrum of each peak can be compared to a library for identification.
Data Comparison and Interpretation
The following table summarizes the expected performance of each technique in the purity analysis of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone.
| Feature | HPLC-UV | qNMR | GC-MS |
| Principle | Chromatographic Separation & UV Absorbance | Nuclear Magnetic Resonance | Chromatographic Separation & Mass Spectrometry |
| Primary Use | Quantitative Purity & Impurity Profiling | Absolute Purity & Structural Elucidation | Impurity Identification & Volatile Analysis |
| Detects | Compounds with a UV Chromophore | Proton-containing Molecules | Volatile & Thermally Stable Compounds |
| Quantitation | Relative (Area %) or External Standard | Absolute (with Internal Standard) | Relative (Area %) or External Standard |
| Strengths | High Resolution, Robust, Widely Applicable | Primary Method, Structural Information | High Sensitivity, Definitive Identification |
| Limitations | Requires a UV Chromophore, Relative Quantitation | Lower Sensitivity, Potential for Signal Overlap | Requires Volatility & Thermal Stability |
Potential Impurities and Troubleshooting
The synthesis of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone, likely through a Friedel-Crafts acylation, can lead to several potential impurities. Understanding these can aid in method development and troubleshooting.
Caption: Potential Impurities in Synthesis.
HPLC Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Silanol interactions, column degradation | Use a mobile phase with a lower pH (e.g., 0.1% formic acid), use a base-deactivated column, or replace the column. |
| Ghost Peaks | Contaminated mobile phase, carryover from previous injections | Use high-purity solvents, filter the mobile phase, and implement a robust needle wash method in the autosampler.[19][21][22][23] |
| Baseline Drift | Column not equilibrated, temperature fluctuations, contaminated mobile phase | Ensure adequate column equilibration time, use a column oven, and use fresh, high-purity mobile phase. |
| Poor Resolution | Inappropriate mobile phase composition or gradient | Optimize the gradient profile, or try a different organic modifier (e.g., methanol). |
Conclusion
The purity analysis of synthesized compounds like 2',3'-Dichloro-3-(3-methylphenyl)propiophenone requires a multi-faceted analytical approach. While RP-HPLC stands as the primary tool for routine purity assessment due to its high resolution and robustness, orthogonal techniques like qNMR and GC-MS provide invaluable complementary information. qNMR offers an absolute measure of purity and structural confirmation, while GC-MS is unparalleled for the identification of volatile and thermally stable impurities. By employing a combination of these techniques, researchers can build a comprehensive purity profile, ensuring the quality and reliability of their synthesized molecules for downstream applications in drug development. This guide provides a foundational framework for developing and implementing a scientifically sound purity analysis strategy, grounded in established analytical principles and best practices.
References
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]
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Gauthier, T. D. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 8753-8754. [Link]
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Diehl, B. W. K. (2012). qNMR: A powerful tool for purity determination. Reading Scientific Services Ltd. [Link]
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JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?. JEOL Applications Notes. [Link]
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Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5-26. [Link]
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Dolan, J. W. (2013). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America, 31(8), 570-579. [Link]
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Phenomenex. (n.d.). Troubleshooting Unwanted Peaks for HPLC: A Case Study Using Formic Acid. [Link]
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Pauli, G. F., Chen, S. N., & Jaki, B. U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
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Chrominfo. (2021). Why use formic acid in LC-MS. [Link]
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AELAB. (2023). Expert Guide to Troubleshooting Common HPLC Issues. [Link]
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SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]
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ALWSCI. (2023). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
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Phenomenex. (n.d.). HPLC Troubleshooting Guide. [Link]
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Hanson, K. M., Gratton, E., & Bardeen, C. J. (2006). Altered UV absorbance and cytotoxicity of chlorinated sunscreen agents. Photochemistry and photobiology, 82(4), 872-876. [Link]
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Klančar, A., et al. (2015). Stability and toxicity of selected chlorinated benzophenone-type UV filters in waters. International journal of environmental research and public health, 12(9), 11634-11648. [Link]
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Rahman, M. M., et al. (2018). Effect of formic acid concentration in mobile phase to the peak area intensity of xylazine and 2,6-xylidine in extracted ion chromatograms. Journal of advanced veterinary and animal research, 5(3), 317. [Link]
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Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. [Link]
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Schaber, A. J., et al. (2011). A GC–MS Analysis of an SN2 Reaction for the Organic Laboratory. Journal of Chemical Education, 88(6), 815-817. [Link]
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Chemistry LibreTexts. (2021). 12.5: High-Performance Liquid Chromatography. [Link]
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Pesek, J. J., Matyska, M. T., & Gangakhedkar, S. (2006). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC North America, 24(6), 596-605. [Link]
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Khan, M. A., & Ali, S. (2018). Development of an HPLC Method for Formic Acid Analysis through Peak Exclusion Approach. Sains Malaysiana, 47(8), 1735-1741. [Link]
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Mazurek, J., et al. (2015). Py-GC/MS applied to the analysis of synthetic organic pigments: characterization and identification in paint samples. Analytical and bioanalytical chemistry, 407(5), 1345-1361. [Link]
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Zhuang, Y., et al. (2015). Stability and Toxicity of Selected Chlorinated Benzophenone-type UV Filters in Waters. Croatica chemica acta, 88(4), 455-462. [Link]
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Getty Conservation Institute. (2020). An Expert System for Interpreting Pyrolysis-GC/MS Data for Synthetic Paint Media. YouTube. [Link]
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Biotage. (2023). How to maximize UV detection sensitivity in flash chromatography. [Link]
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Inbaraj, J. J., & Chignell, C. F. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemistry and photobiology, 90(4), 727-733. [Link]
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Kumar, K. A., et al. (2023). Development and validation of a RP-HPLC method for Milrinone quantification using analytical quality by design principles: stability, precision, and method optimization. Future Journal of Pharmaceutical Sciences, 9(1), 1-12. [Link]
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Wang, W., et al. (2019). Reaction of benzophenone UV filters in the presence of aqueous chlorine: Kinetics and chloroform formation. Water research, 165, 114988. [Link]
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Saini, G., et al. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. International Journal of Pharmaceutical Sciences and Research, 14(3), 1000-1011. [Link]
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Sule, S., Ambadekar, S., & Nikam, D. (2014). A practical approach to RP HPLC analytical method development. World Journal of Pharmaceutical Research, 3(9), 258-272. [Link]
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Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl) propanoic acid and its impurities under different pH. Pharmacia, 69(2), 265. [Link]
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de Souza, M. E., & de Andrade, J. B. (2004). HPLC–DAD analysis of ketones as their 2, 4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Food chemistry, 88(1), 121-127. [Link]
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A Comparative Analysis of Dichlorinated Propiophenone Isomer Cytotoxicity: An Investigative Guide
Introduction: The Significance of Isomer-Specific Toxicity
Dichlorinated propiophenones are synthetic organic compounds with a structural backbone that makes them interesting candidates for various chemical and pharmaceutical applications. However, the position of the chlorine atoms on the phenyl ring can dramatically alter the molecule's electronic and steric properties, leading to significant differences in their biological activity and, consequently, their cytotoxicity. Understanding these isomer-specific effects is paramount for hazard identification, risk assessment, and the development of safer chemical entities. This guide proposes a head-to-head comparison of key dichlorinated propiophenone isomers, such as 2',3'-dichloro-, 2',4'-dichloro-, 2',5'-dichloro-, 2',6'-dichloro-, 3',4'-dichloro-, and 3',5'-dichloropropiophenone, to elucidate their relative cytotoxic potential.
Experimental Design: A Multi-Faceted Approach to Cytotoxicity Assessment
To obtain a comprehensive understanding of the cytotoxic effects of dichlorinated propiophenone isomers, a multi-assay approach targeting different cellular endpoints is recommended. This strategy mitigates the risk of method-specific artifacts and provides a more holistic view of the potential mechanisms of toxicity. We will focus on three key assays: a metabolic activity assay (MTT), a cell membrane integrity assay (LDH), and an apoptosis induction assay (Caspase-3/7 activity).
The choice of cell line is critical and should be relevant to the potential applications or exposure routes of dichlorinated propiophenones. For this proposed study, we will utilize two distinct human cell lines:
-
HepG2 (Human Hepatocellular Carcinoma): This cell line is a well-established model for studying xenobiotic metabolism and liver toxicity. Given the liver's central role in detoxification, assessing the effects on hepatocytes is crucial.
-
HEK293 (Human Embryonic Kidney): These cells are widely used in toxicology and are a good general model for assessing basal cytotoxicity.
The overall experimental workflow is designed to ensure robust and reproducible data.
Figure 1: Proposed experimental workflow for the comparative cytotoxicity assessment of dichlorinated propiophenone isomers.
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on specific laboratory conditions and reagents.
-
Culture HepG2 and HEK293 cells in appropriate media (e.g., DMEM for HepG2, EMEM for HEK293) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours before treatment.
-
Prepare 100 mM stock solutions of each dichlorinated propiophenone isomer in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solutions in cell culture media to achieve the desired final concentrations for the dose-response study (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells, including controls, is less than 0.5% to avoid solvent-induced toxicity.
The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is proportional to the number of viable cells.
-
After the 24-hour treatment period, remove the media containing the test compounds.
-
Add 100 µL of fresh media and 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
The lactate dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.
-
After the 24-hour treatment period, carefully collect the cell culture supernatant.
-
Follow the manufacturer's instructions for a commercially available LDH cytotoxicity assay kit. Typically, this involves adding the supernatant to a reaction mixture containing the LDH substrate.
-
Incubate the mixture at room temperature for the recommended time.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).
This assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by activated caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway. The resulting luminescence is proportional to the amount of caspase activity.
-
After the 24-hour treatment period, equilibrate the 96-well plate and its contents to room temperature.
-
Follow the manufacturer's protocol for a commercially available Caspase-Glo® 3/7 Assay. This typically involves adding the Caspase-Glo® 3/7 Reagent directly to the wells.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Express the results as relative luminescence units (RLU) or fold change compared to the vehicle control.
Data Analysis and Interpretation
The results from the cytotoxicity assays should be summarized in a clear and concise table to facilitate comparison between the different dichlorinated propiophenone isomers.
| Isomer | Cell Line | MTT (IC50, µM) | LDH (% Cytotoxicity at 100 µM) | Caspase-3/7 (Fold Change at 50 µM) |
| 2',3'-dichloro- | HepG2 | Experimental Value | Experimental Value | Experimental Value |
| HEK293 | Experimental Value | Experimental Value | Experimental Value | |
| 2',4'-dichloro- | HepG2 | Experimental Value | Experimental Value | Experimental Value |
| HEK293 | Experimental Value | Experimental Value | Experimental Value | |
| 2',5'-dichloro- | HepG2 | Experimental Value | Experimental Value | Experimental Value |
| HEK293 | Experimental Value | Experimental Value | Experimental Value | |
| 2',6'-dichloro- | HepG2 | Experimental Value | Experimental Value | Experimental Value |
| HEK293 | Experimental Value | Experimental Value | Experimental Value | |
| 3',4'-dichloro- | HepG2 | Experimental Value | Experimental Value | Experimental Value |
| HEK293 | Experimental Value | Experimental Value | Experimental Value | |
| 3',5'-dichloro- | HepG2 | Experimental Value | Experimental Value | Experimental Value |
| HEK293 | Experimental Value | Experimental Value | Experimental Value |
Table 1: Hypothetical data summary table for the comparative cytotoxicity of dichlorinated propiophenone isomers. Experimental Values are to be determined through the execution of the proposed protocols.
By comparing the results from the three assays, we can begin to infer the potential mechanisms of cytotoxicity.
Figure 2: Potential mechanisms of cytotoxicity induced by dichlorinated propiophenone isomers.
For example:
-
A potent decrease in MTT reduction with a corresponding increase in caspase-3/7 activity would suggest an apoptotic mechanism involving mitochondrial dysfunction.
-
A significant increase in LDH release without a substantial change in caspase activity might indicate a necrotic or necroptotic mode of cell death.
-
The relative potency (IC50 values) and the specific pattern of assay responses for each isomer will allow for a detailed structure-activity relationship (SAR) analysis.
Conclusion and Future Directions
This guide has outlined a comprehensive experimental strategy for the comparative cytotoxicity assessment of dichlorinated propiophenone isomers. By employing a multi-assay approach and carefully selecting relevant cell lines, researchers can generate robust and informative data to understand the isomer-specific toxicity of these compounds. The insights gained from such studies are invaluable for guiding the development of safer chemicals and for regulatory decision-making. Future work could expand upon these findings by investigating the involvement of specific signaling pathways, such as the MAPK or p53 pathways, and by utilizing more complex in vitro models, such as 3D cell cultures or organ-on-a-chip systems, to better recapitulate the in vivo environment.
References
As this guide proposes a novel experimental plan, direct references comparing the cytotoxicity of dichlorinated propiophenone isomers are not available. The following references provide foundational knowledge and standardized protocols relevant to the proposed assays.
-
MTT Assay
- Title: Rapid colorimetric assay for cellular growth and survival: application to prolifer
- Source: Journal of Immunological Methods
-
URL: [Link]
-
LDH Assay
- Title: A simple and rapid colorimetric method for determination of lact
- Source: Clinical Chemistry and Labor
-
URL: [Link]
- Caspase-3/7 Assay: Title: Caspase-Glo® 3/7 Assay Technical Bulletin Source: Promega Corpor
- HepG2 Cell Line: Title: HepG2 | ATCC Source:
- HEK293 Cell Line: Title: HEK293 | ATCC Source:
Introduction: The Challenge of Isomeric Purity in Substituted Propiophenones
A Technical Guide to the Structural Elucidation and Comparative Analysis of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals
Propiophenone and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and biologically active compounds.[1][2] The specific substitution pattern on the aromatic rings of these molecules is critical to their intended function and safety profile. However, the synthesis of such compounds can often lead to a mixture of structural isomers, making the unambiguous confirmation of the desired product's identity a paramount challenge. This guide provides a comprehensive framework for the structural elucidation of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone, a compound for which detailed experimental data is not widely published. While a CAS number has been assigned to this compound (898791-23-6)[3], this guide will focus on the analytical techniques required for its de novo identification and will draw comparisons with its known structural analogs to provide a predictive reference for its physicochemical and spectroscopic properties.
Comparative Analysis of Physicochemical Properties
To establish a baseline for the expected properties of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone, a comparative analysis of its close structural analogs is presented below. These analogs share the same dichlorinated propiophenone core, with variations in the substitution pattern of the second phenyl ring.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |
| 2',3'-Dichloro-3-(2,3-dimethylphenyl)propiophenone | C₁₇H₁₆Cl₂O | 307.2 | 24726256 |
| 2',3'-Dichloro-3-(2,4-dimethylphenyl)propiophenone | C₁₇H₁₆Cl₂O | 307.2 | 24726309[4] |
| 2',3'-Dichloro-3-(3-methoxyphenyl)propiophenone | C₁₆H₁₄Cl₂O₂ | 309.2 | 24725853[5] |
| 2',3'-Dichloro-3-(4-thiomethylphenyl)propiophenone | C₁₆H₁₄Cl₂OS | 325.3 | 24726003[6] |
| 2',3'-Dichloro-3-(4-methylphenyl)propiophenone | C₁₆H₁₄Cl₂O | 293.2 | 24725751 |
| 3',4'-Dichloro-3-(4-methylphenyl)propiophenone | C₁₆H₁₄Cl₂O | 293.2 | 24725754[7] |
Based on these analogs, the molecular formula for 2',3'-Dichloro-3-(3-methylphenyl)propiophenone is expected to be C₁₆H₁₄Cl₂O, with a corresponding molecular weight of approximately 293.2 g/mol .
A Multi-faceted Approach to Structural Confirmation: Key Analytical Techniques
A definitive structural confirmation of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone necessitates a combination of spectroscopic and chromatographic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the elucidation of organic molecules. Both ¹H and ¹³C NMR will be indispensable.
-
¹H NMR Spectroscopy : The proton NMR spectrum will reveal the number of distinct proton environments, their multiplicity (splitting pattern), and their integration (the number of protons in each environment). For 2',3'-Dichloro-3-(3-methylphenyl)propiophenone, we can predict the following key signals:
-
Aromatic Protons: A complex multiplet region corresponding to the protons on the two substituted phenyl rings. The specific substitution pattern will dictate the splitting patterns observed.
-
Methylene Protons: Two distinct signals for the two methylene groups of the propiophenone backbone, likely appearing as triplets.
-
Methyl Protons: A singlet corresponding to the methyl group on the 3-methylphenyl ring. The chemical shifts of protons adjacent to the carbonyl group are of particular interest.[8][9]
-
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will indicate the number of unique carbon environments. The carbonyl carbon will have a characteristic downfield chemical shift. The number and chemical shifts of the aromatic carbons will be crucial in confirming the substitution pattern.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structure through fragmentation analysis.
-
Molecular Ion Peak ([M]⁺) : The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4).
-
Key Fragmentation Pathways : Propiophenone derivatives typically undergo alpha-cleavage, resulting in the formation of a stable benzoyl cation.[10] The fragmentation pattern will be influenced by the substitution on the phenyl rings. Common fragments for propiophenones include the benzoyl ion (m/z 105) and the phenyl cation (m/z 77).[11][12]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
-
Carbonyl (C=O) Stretch : A strong absorption band in the region of 1680-1700 cm⁻¹ is characteristic of an aromatic ketone.[13][14] Conjugation with the aromatic ring typically lowers the stretching frequency compared to aliphatic ketones.[15][16]
-
C-H Stretches : Aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
-
C-Cl Stretches : Absorptions corresponding to the carbon-chlorine bonds will be present in the fingerprint region.
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Aiding in Isolation
HPLC is a crucial technique for determining the purity of the synthesized compound and for separating it from any isomers or impurities.[17]
-
Reversed-Phase HPLC : A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water is a common starting point for the analysis of propiophenone derivatives.[18][19][20]
-
Method Development : The mobile phase composition, pH, and gradient can be optimized to achieve baseline separation of the target compound from any potential byproducts.[21]
Proposed Workflow for Identity Confirmation
The following workflow is recommended for a researcher aiming to confirm the identity of a sample purported to be 2',3'-Dichloro-3-(3-methylphenyl)propiophenone.
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A Comparative Benchmarking Guide to the Synthesis of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of synthetic strategies for producing 2',3'-Dichloro-3-(3-methylphenyl)propiophenone, a valuable ketone intermediate in the development of various pharmaceuticals. By presenting a detailed analysis of the traditional Friedel-Crafts acylation alongside plausible alternative methodologies, this document aims to equip researchers with the necessary insights to select the most efficient and suitable synthesis route for their specific needs.
Introduction: The Significance of Substituted Propiophenones
Propiophenone derivatives are crucial building blocks in medicinal chemistry, forming the core scaffold of numerous biologically active compounds. The specific substitution pattern of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone, featuring a dichlorinated phenyl ring and a methylphenyl group, offers a unique combination of steric and electronic properties that can be exploited in the design of novel therapeutics. The efficiency and scalability of its synthesis are therefore of paramount importance for drug discovery and development programs.
Method 1: Friedel-Crafts Acylation - The Classical Approach
The Friedel-Crafts acylation is a cornerstone of C-C bond formation in aromatic chemistry and represents the most direct and established method for the synthesis of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone.[1][2][3][4] This electrophilic aromatic substitution reaction involves the acylation of 1,2-dichlorobenzene with 3-(3-methylphenyl)propanoyl chloride in the presence of a Lewis acid catalyst.[1]
Reaction Mechanism
The reaction proceeds through the formation of a highly electrophilic acylium ion from the acyl chloride and the Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2][5] This acylium ion is then attacked by the electron-rich π-system of the 1,2-dichlorobenzene ring. Subsequent deprotonation restores the aromaticity of the ring, yielding the desired ketone.
Causality Behind Experimental Choices
The choice of a potent Lewis acid like AlCl₃ is crucial due to the deactivating nature of the two chlorine atoms on the aromatic ring, which reduce its nucleophilicity.[3][6] The reaction is typically conducted in an inert solvent such as dichloromethane or nitrobenzene to prevent side reactions.[7] Anhydrous conditions are paramount as water would readily react with and deactivate the Lewis acid catalyst.[5]
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
1,2-Dichlorobenzene
-
3-(3-methylphenyl)propanoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), concentrated
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry three-neck flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is flushed with an inert gas. Anhydrous AlCl₃ (1.2 equivalents) is added to the flask, followed by anhydrous DCM.
-
Reagent Addition: The flask is cooled in an ice bath. A solution of 3-(3-methylphenyl)propanoyl chloride (1.0 equivalent) in anhydrous DCM is added to the dropping funnel and then added dropwise to the stirred AlCl₃ suspension while maintaining a low temperature.
-
Aromatic Substrate Addition: Following the addition of the acyl chloride, 1,2-dichlorobenzene (1.0 to 1.2 equivalents) is added dropwise.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is cooled and slowly poured into a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[5][6]
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with water, saturated NaHCO₃ solution, and brine.
-
Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or recrystallization.[8][9][10][11]
Data Presentation
| Parameter | Friedel-Crafts Acylation |
| Catalyst | Aluminum Chloride (AlCl₃) |
| Stoichiometry | Typically requires >1 equivalent of catalyst |
| Temperature | 0 °C to reflux |
| Reaction Time | Several hours |
| Solvent | Dichloromethane, Nitrobenzene |
| Reported Yields (Analogous Reactions) | Moderate to good, but can be variable[7] |
| Key Challenges | Isomer formation, harsh reaction conditions, catalyst disposal |
Alternative Synthetic Strategies: A Comparative Overview
While Friedel-Crafts acylation is a well-established method, its drawbacks, such as the use of stoichiometric amounts of a corrosive and water-sensitive catalyst and the potential for isomeric impurities, have prompted the exploration of alternative synthetic routes.
Method 2: Grignard Reagent Addition to an Acyl Chloride
A plausible alternative involves the reaction of a Grignard reagent, such as 2,3-dichlorophenylmagnesium bromide, with 3-(3-methylphenyl)propanoyl chloride. This approach avoids the use of strong Lewis acids.
Advantages:
-
Avoids strong, corrosive Lewis acids.
-
Milder reaction conditions may be possible.
Challenges:
-
Preparation of the Grignard reagent from the corresponding aryl halide can be challenging.
-
Over-addition of the Grignard reagent to the product ketone can lead to the formation of a tertiary alcohol byproduct.
Method 3: Palladium-Catalyzed Coupling Reactions
Modern cross-coupling methodologies, such as Suzuki or Stille couplings, offer a highly versatile and often milder alternative to classical methods. For this synthesis, a conceivable route would involve the coupling of a 2,3-dichlorophenylboronic acid (or organostannane) with 3-(3-methylphenyl)propanoyl chloride.
Advantages:
-
High functional group tolerance.
-
Often proceeds under milder conditions than Friedel-Crafts reactions.
-
Catalytic amounts of palladium are used.
Challenges:
-
The synthesis of the required organometallic coupling partners may add steps to the overall sequence.
-
Palladium catalysts can be expensive.
Comparative Summary of Synthetic Methodologies
| Feature | Friedel-Crafts Acylation | Grignard Reaction | Palladium-Catalyzed Coupling |
| Reagents | 1,2-Dichlorobenzene, Acyl Chloride, AlCl₃ | Aryl Halide, Mg, Acyl Chloride | Organoboron/-tin, Acyl Chloride, Pd catalyst |
| Catalyst Loading | Stoichiometric or excess | Not applicable (reagent) | Catalytic |
| Reaction Conditions | Often harsh (heat, strong acid) | Generally milder | Mild to moderate |
| Key Byproducts | Isomeric ketones, polyacylated products | Tertiary alcohol | Homocoupling products |
| Scalability | Well-established for industrial scale | Can be challenging due to reactive intermediates | Increasingly used in industrial processes |
| Green Chemistry Aspects | Generates significant acidic waste | Less waste from catalyst | Can be more atom-economical, but catalyst removal may be an issue |
Product Characterization
The identity and purity of the synthesized 2',3'-Dichloro-3-(3-methylphenyl)propiophenone would be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess isomeric purity. Expected signals would correspond to the aromatic protons of the dichlorophenyl and methylphenyl rings, the methylene protons of the propyl chain, and the methyl group protons.
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern, confirming the elemental composition.[12][13]
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency of the ketone.
-
Melting Point Analysis: For crystalline solids, a sharp melting point range indicates high purity.
Conclusion and Recommendations
The synthesis of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone can be approached through several methodologies, each with its own set of advantages and challenges.
-
Friedel-Crafts acylation remains a primary and direct route, especially for large-scale synthesis, despite its reliance on harsh conditions and stoichiometric Lewis acids. Careful optimization of reaction conditions is crucial to maximize the yield of the desired isomer and minimize side reactions.
-
Grignard-based synthesis offers a milder alternative but requires careful control to prevent over-addition and may necessitate a multi-step preparation of the organometallic reagent.
-
Palladium-catalyzed cross-coupling reactions represent a modern and versatile approach with high functional group tolerance, although the cost of the catalyst and the synthesis of the coupling partners need to be considered.
For initial laboratory-scale synthesis and analogue preparation, the Friedel-Crafts acylation provides a straightforward starting point. However, for process development and larger-scale production, an investigation into a palladium-catalyzed coupling approach could prove beneficial in terms of milder conditions, higher selectivity, and reduced waste generation. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, cost, and desired purity.
References
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- The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes. Journal of the Chemical Society C: Organic. [Link]
- Mass spectrometric investigation of 2-aminopropiophenones and some of their metabolites. PubMed. [Link]
- 1 H-and 13 C-NMR Data of Compounds 1, 2, 3and 4. a. ResearchGate. [Link]
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- Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. Patsnap. [Link]
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- [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry. [Link]
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- Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype. PubMed. [Link]
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- How To: Purify by Crystallization. University of Rochester. [Link]
- What are the differences in the mechanisms of Friedel-Crafts alkylation vs acylation?. Quora. [Link]
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- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
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- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
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- Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl). National Institutes of Health. [Link]
- (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes.
- CN106518635A - Synthesis method for 3-methoxypropiophenone.
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Introduction: The Propiophenone Scaffold and the Rationale for Halogenation
The propiophenone core is a well-established scaffold in medicinal chemistry, serving as a foundational structure for a diverse range of biologically active agents, including those with antimicrobial, antidiabetic, and local anesthetic properties.[1][][3] The versatility of this phenyl ethyl ketone structure allows for extensive synthetic modification, enabling the fine-tuning of its pharmacological profile.[4] A common strategy in drug design is the introduction of halogen atoms, which can significantly modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.
This guide focuses on 2',3'-Dichloro-3-(3-methylphenyl)propiophenone (CAS 898791-23-6)[5], a specific derivative featuring dichlorination on the phenyl ring attached to the carbonyl group. The purpose of this document is to establish a comprehensive, hypothesis-driven in vitro testing framework to elucidate its biological activity in comparison to a panel of structurally related compounds. By systematically evaluating its effects on cell viability and specific molecular targets, we can build a robust profile of its potential as a therapeutic lead. This guide is intended for drug discovery researchers and scientists, providing not just protocols, but the strategic rationale behind each experimental step.
Selection of Comparator Compounds: A Structure-Activity Relationship (SAR) Approach
To understand the contribution of each structural feature of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone to its biological activity, a carefully selected panel of analogues is essential. The following compounds are proposed for a parallel screening approach to establish a preliminary Structure-Activity Relationship (SAR).
| Compound Name | Structure | Key Feature | Rationale for Inclusion |
| Test Compound: 2',3'-Dichloro-3-(3-methylphenyl)propiophenone | [Image of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone structure] | Dichloro and methyl substitutions | The primary compound of interest. |
| Comparator 1: Propiophenone | [Image of Propiophenone structure] | Unsubstituted parent scaffold | Provides a baseline activity level for the core structure.[4] |
| Comparator 2: 3'-Methylpropiophenone | [Image of 3'-Methylpropiophenone structure] | Methyl group only | Isolates the effect of the 3-methylphenyl group in the absence of chlorine atoms.[6] |
| Comparator 3: 3',4'-Dichloro-3-(4-methylphenyl)propiophenone | [Image of 3',4'-Dichloro-3-(4-methylphenyl)propiophenone structure] | Isomeric dichlorination and methyl position | Evaluates the impact of altering the chlorine substitution pattern on the phenyl ring.[7] |
| Comparator 4: 3',5'-Dichloro-3-(3-methylphenyl)propiophenone | [Image of 3',5'-Dichloro-3-(3-methylphenyl)propiophenone structure] | Isomeric dichlorination | Assesses the importance of the 2'-chloro position by comparing it to a meta-substituted isomer.[8] |
| Comparator 5: 2',3'-Dichloro-3-(2,4-dimethylphenyl)propiophenone | [Image of 2',3'-Dichloro-3-(2,4-dimethylphenyl)propiophenone structure] | Additional methyl group | Probes for additional steric or electronic effects on the second phenyl ring.[9] |
Proposed In Vitro Testing Cascade
A tiered or cascaded approach to in vitro testing is efficient, using broad, high-throughput assays first to identify general activity, followed by more complex, specific assays to determine the mechanism of action.[10][11] This strategy ensures that resources are focused on compounds that show promising initial results.
Caption: Proposed workflow for the in vitro evaluation of propiophenone derivatives.
Phase 1 Protocol: Primary Cytotoxicity Screening
Rationale: A primary cytotoxicity assay is a fundamental first step in drug discovery to assess a compound's effect on cell viability.[12] It provides a quantitative measure of potency (the IC50 value) and can offer initial clues about potential anticancer activity or general toxicity.[13][14] The MTT assay is a widely used colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[14]
Detailed Protocol: MTT Cell Viability Assay
-
Cell Culture:
-
Culture both a cancer cell line (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., fibroblasts) in appropriate media at 37°C and 5% CO₂.[15]
-
Harvest cells at sub-confluency and perform a cell count using a hemocytometer.
-
-
Cell Seeding:
-
Seed 5,000-10,000 cells per well in 100 µL of media into a 96-well plate.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of the test compound and each comparator in DMSO.
-
Perform serial dilutions to create a range of concentrations (e.g., from 0.1 µM to 100 µM).[16]
-
Add 1 µL of each compound dilution to the respective wells (in triplicate). Include "vehicle-only" (DMSO) controls and "untreated" controls.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to a purple formazan product.[14]
-
-
Solubilization and Reading:
-
Carefully remove the media.
-
Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a "no-cell" control.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Anticipated Data Summary
| Compound | HeLa IC50 (µM) | Fibroblast IC50 (µM) | Selectivity Index (Fibroblast IC50 / HeLa IC50) |
| Test Compound | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Comparator 1 | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Comparator 2 | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Comparator 3 | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Comparator 4 | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Comparator 5 | [Experimental Value] | [Experimental Value] | [Calculated Value] |
Phase 2 Protocols: Mechanistic Elucidation
Should the primary screen reveal significant biological activity, the next logical step is to investigate the potential mechanism of action (MOA).[17] Based on the broad activities of related small molecules, enzyme inhibition and receptor binding are two highly plausible mechanisms.[10][18]
A. Enzyme Inhibition Assay
Rationale: Many drugs exert their effects by inhibiting enzymes.[19] Propiophenone derivatives have been investigated for a variety of enzyme targets.[3] A general kinetic assay can be adapted to screen the compound panel against a specific enzyme of interest (e.g., a protein kinase, monoamine oxidase). The goal is to determine if the compounds can block enzymatic activity and to characterize the nature of this inhibition.[17]
Caption: Principle of competitive enzyme inhibition.
Detailed Protocol: General Spectrophotometric Enzyme Inhibition Assay
-
Reagent Preparation:
-
Prepare a concentrated stock of the target enzyme in its appropriate assay buffer.
-
Prepare a stock solution of the enzyme's substrate.
-
Prepare the compound panel as described in the cytotoxicity assay.
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, the desired concentration of the test compound, and the enzyme solution.
-
Include a positive control (a known inhibitor of the enzyme) and a negative control (vehicle only).
-
Incubate the plate for 15-30 minutes at the optimal temperature for the enzyme to allow for compound-enzyme binding.
-
-
Initiating the Reaction:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately place the plate in a kinetic plate reader set to the appropriate wavelength for detecting the product formation (or substrate depletion).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at regular intervals for 15-60 minutes.
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percent activity against the log of inhibitor concentration to determine the IC50 value for each compound.
-
B. Receptor Binding Assay
Rationale: A significant portion of modern drugs target cellular receptors, particularly G-protein coupled receptors (GPCRs).[18] Receptor binding assays are used to measure how well a compound interacts with its target receptor.[10][20] A competitive binding assay, which measures the ability of a test compound to displace a known, labeled ligand (often radiolabeled), is a standard method for identifying and characterizing new receptor ligands.[21]
Detailed Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Use commercially available cell membranes prepared from cells overexpressing the target receptor (e.g., a specific dopamine or serotonin receptor).[22]
-
-
Assay Setup:
-
In a 96-well filter plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand (e.g., ³H-spiperone), and varying concentrations of the test compound.
-
To determine non-specific binding, include wells with a high concentration of a known, unlabeled ligand.
-
To determine total binding, include wells with only the radioligand and membranes.
-
-
Incubation and Filtration:
-
Incubate the plate for 1-2 hours at room temperature to allow the binding to reach equilibrium.
-
Rapidly filter the contents of the plate through the filter mat using a cell harvester, washing several times with ice-cold wash buffer to separate bound from unbound radioligand.
-
-
Quantification:
-
Allow the filter mat to dry, then add scintillation cocktail.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50, which can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
-
References
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A Comparative Guide to the Structural Verification of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth, comparative analysis of the primary analytical techniques for the structural verification of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone, a halogenated propiophenone derivative. We will delve into the principles, experimental protocols, and expected outcomes of each method, offering a comprehensive framework for its characterization.
Molecular Structure and Synthetic Context
2',3'-Dichloro-3-(3-methylphenyl)propiophenone belongs to the chalcone family, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] Its synthesis most likely proceeds via a Claisen-Schmidt condensation between 2,3-dichloroacetophenone and 3-methylbenzaldehyde.[1][2] Understanding this synthetic route is crucial as it informs potential isomeric impurities and byproducts that must be differentiated from the target compound.
Proposed Structure of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone:
Caption: Proposed structure of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone.
A Multi-faceted Approach to Structural Verification
A combination of spectroscopic techniques is essential for a comprehensive structural elucidation.[3][4] The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. For absolute confirmation, X-ray Crystallography is the gold standard, provided a suitable crystal can be obtained.[5][6]
Caption: General workflow for the synthesis and structural verification of an organic compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Skeletal Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] Both ¹H and ¹³C NMR are indispensable for the structural verification of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone.
A. ¹H NMR Spectroscopy: Unveiling Proton Environments
Expected ¹H NMR Spectral Features:
| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |
| Aromatic Protons (Dichloro-substituted ring) | 7.2 - 7.8 | Doublet, Triplet | 3H |
| Aromatic Protons (Methyl-substituted ring) | 6.9 - 7.3 | Singlet, Doublet, Triplet | 4H |
| Methylene Protons (-CH₂-CH₂-CO-) | 3.0 - 3.5 | Triplet | 2H |
| Methylene Protons (-CH₂-CH₂-CO-) | 2.8 - 3.2 | Triplet | 2H |
| Methyl Protons (-CH₃) | 2.3 - 2.5 | Singlet | 3H |
Causality Behind Experimental Choices:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its single, well-defined solvent peak.
-
Internal Standard: Tetramethylsilane (TMS) is added as a reference (0 ppm) due to its chemical inertness and the high-field resonance of its 12 equivalent protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of CDCl₃ containing 0.03% TMS in a clean NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. The number of scans will depend on the sample concentration.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Expected ¹³C NMR Spectral Features:
| Carbon Environment | Expected Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | 195 - 205 |
| Aromatic Carbons | 120 - 145 |
| Methylene Carbons (-CH₂-CH₂-CO-) | 35 - 45 |
| Methyl Carbon (-CH₃) | 20 - 25 |
Causality Behind Experimental Choices:
-
Proton Decoupling: To simplify the spectrum and enhance the signal-to-noise ratio, ¹³C NMR is typically run with proton decoupling, resulting in a spectrum of singlets for each unique carbon.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) are invaluable for distinguishing between CH, CH₂, and CH₃ groups.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Tune the spectrometer to the ¹³C frequency.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
DEPT Experiments (Optional but Recommended): Run DEPT-90 and DEPT-135 experiments to aid in peak assignment.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
II. Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern.[3][7] For halogenated compounds like 2',3'-Dichloro-3-(3-methylphenyl)propiophenone, MS is particularly informative due to the characteristic isotopic distribution of chlorine.[8][9]
Expected Mass Spectral Features:
-
Molecular Ion Peak (M⁺): The presence of two chlorine atoms will result in a characteristic M⁺, M+2, and M+4 isotopic pattern. The relative intensities of these peaks will depend on the natural abundances of ³⁵Cl and ³⁷Cl.[8][9]
-
Fragmentation Patterns: Expect characteristic fragmentation patterns such as α-cleavage at the carbonyl group.[10][11]
Comparison of Ionization Techniques:
| Technique | Principle | Advantages | Disadvantages |
| Electron Ionization (EI) | Hard ionization technique using high-energy electrons.[7] | Produces extensive, reproducible fragmentation patterns useful for library matching. | Molecular ion peak may be weak or absent for some compounds. |
| Chemical Ionization (CI) | Soft ionization technique using a reagent gas.[7] | Often produces a more intense molecular ion peak, aiding in molecular weight determination. | Provides less fragmentation, offering fewer structural details. |
Experimental Protocol: Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject the sample into a gas chromatograph to separate the compound from any impurities. The GC column and temperature program should be optimized for the analyte.
-
Ionization: The eluting compound enters the mass spectrometer and is ionized using either EI or CI.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, generating a mass spectrum.
III. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.[12][13] For 2',3'-Dichloro-3-(3-methylphenyl)propiophenone, the most prominent feature will be the carbonyl (C=O) stretch.
Expected IR Spectral Features:
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| Carbonyl (C=O) Stretch | 1670 - 1700 | Strong, sharp |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to weak |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C-Cl Stretch | 600 - 800 | Medium to strong |
Causality Behind Experimental Choices:
-
Sample Preparation: The choice between a KBr pellet, a Nujol mull, or a thin film depends on the physical state of the sample and the desired spectral region. For a solid, a KBr pellet is often preferred for its transparency across a wide range of the mid-IR region.
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)
-
Sample Preparation: Grind a small amount (1-2 mg) of the dry sample with approximately 100 mg of dry KBr powder in an agate mortar and pestle.
-
Pellet Formation: Place the ground mixture into a pellet press and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Background Subtraction: A background spectrum of the empty spectrometer should be acquired and subtracted from the sample spectrum.
IV. X-ray Crystallography: The Definitive Structure
Single-crystal X-ray diffraction provides the absolute, three-dimensional structure of a molecule at atomic resolution.[5][14] While it is the most definitive technique, it is contingent on the ability to grow high-quality single crystals.[15][16]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in the X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.
Comparative Summary of Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Detailed carbon-hydrogen framework, connectivity, and stereochemistry.[3] | Provides the most comprehensive structural information for soluble compounds. | Requires a relatively pure sample; less sensitive than MS. |
| Mass Spectrometry | Molecular weight and fragmentation patterns.[7] | High sensitivity; characteristic isotopic patterns for halogens.[8][9] | Isomers may have similar fragmentation patterns. |
| IR Spectroscopy | Presence of functional groups.[12][13] | Rapid, simple, and non-destructive. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Absolute 3D structure at atomic resolution.[5][14] | Unambiguous structural determination. | Requires high-quality single crystals, which can be difficult to obtain.[16] |
Conclusion
The structural verification of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the foundational skeletal information, mass spectrometry confirms the molecular weight and the presence of chlorine, and IR spectroscopy identifies key functional groups. While X-ray crystallography offers the ultimate proof of structure, its application is dependent on successful crystallization. By judiciously employing and cross-correlating the data from these methods, researchers can confidently and accurately determine the structure of this and other novel chemical entities.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount responsibilities within the laboratory setting. This guide provides a detailed, step-by-step protocol for the safe disposal of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone, a halogenated aromatic ketone. The procedures outlined herein are grounded in established safety protocols for chlorinated organic compounds to ensure the protection of laboratory personnel and the environment.
Understanding the Compound: Properties and Potential Hazards
Key Structural Features and Inferred Properties:
| Property | Inferred Characteristic | Rationale |
| Physical State | Likely a solid or high-boiling liquid at room temperature. | Similar complex organic molecules are often solids or viscous liquids. |
| Solubility | Insoluble in water, but soluble in organic solvents.[1] | The nonpolar aromatic rings and alkyl chain dominate the molecule's polarity. |
| Toxicity | Presumed to be toxic and an irritant. | Halogenated organic compounds can exhibit toxicity, and ketone groups can be irritating.[2][3] |
| Environmental Impact | Potentially persistent and harmful to aquatic life. | Chlorinated aromatic compounds are often resistant to natural degradation and can be ecotoxic.[3] |
| Reactivity | Stable under normal conditions but may decompose upon heating to release toxic fumes such as hydrogen chloride and phosgene.[4][5] | The presence of chlorine atoms suggests the potential for the formation of hazardous decomposition products. |
The primary hazards associated with this class of compounds include:
-
Toxicity: Halogenated hydrocarbons can be toxic if inhaled, ingested, or absorbed through the skin.[6]
-
Environmental Persistence: Chlorinated aromatic compounds can persist in the environment and bioaccumulate.[3]
-
Hazardous Decomposition: Thermal decomposition, such as during improper incineration, can produce highly toxic byproducts like dioxins and other hazardous gases.[4][7]
Core Disposal Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, ensuring that each step logically follows from the last to minimize risk and ensure regulatory compliance.
Step 1: Personal Protective Equipment (PPE) - The First Line of Defense
Before handling 2',3'-Dichloro-3-(3-methylphenyl)propiophenone, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable first step to prevent personal exposure.
-
Gloves: Wear nitrile or other chemically resistant gloves. Always check the glove manufacturer's compatibility chart for chlorinated solvents.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes.
-
Lab Coat: A flame-resistant lab coat should be worn to protect from spills.
-
Respiratory Protection: If handling the compound outside of a certified chemical fume hood, a respirator with an organic vapor cartridge may be necessary.
Step 2: Waste Segregation - Preventing Hazardous Reactions
Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate correct disposal by your institution's Environmental Health and Safety (EHS) department.
-
Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste."[7][8]
-
Avoid Mixing: Do not mix this waste with non-halogenated organic waste, as this will complicate and increase the cost of disposal.[7] Also, do not mix with acidic or basic waste streams to avoid potential reactions.
-
Container Compatibility: The waste container should be made of a material chemically resistant to chlorinated organic compounds, such as high-density polyethylene (HDPE) or borosilicate glass.[9][10]
Step 3: In-Lab Waste Collection - A Controlled Process
All handling and transfer of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
For Solid Waste:
-
Carefully transfer any solid residue of the compound into the designated "Halogenated Organic Waste" container using a dedicated spatula or scoop.
-
Rinse any contaminated labware (e.g., beakers, flasks) with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol) and transfer the rinsate into the same halogenated waste container.
-
-
For Liquid Waste (Solutions):
-
If the compound is in a solvent, pour the solution directly into the "Halogenated Organic Waste" container.
-
As with solid waste, rinse the original container with a small amount of a compatible organic solvent and add the rinsate to the waste container.
-
-
For Contaminated Materials:
-
Any disposable items that have come into contact with the compound, such as gloves, weighing paper, or absorbent pads, should be placed in a separate, sealed plastic bag labeled "Halogenated Contaminated Debris" and disposed of according to your institution's guidelines.
-
Step 4: Labeling and Temporary Storage - Ensuring Clarity and Safety
Accurate and detailed labeling is a cornerstone of safe laboratory practice.
-
Labeling: The "Halogenated Organic Waste" container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "2',3'-Dichloro-3-(3-methylphenyl)propiophenone" and any solvents present.
-
The approximate concentration and volume.
-
The date of accumulation.
-
The name of the principal investigator or research group.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be a secondary containment bin in a well-ventilated, cool, and dry location, away from heat sources and incompatible materials.
Step 5: Final Disposal - Professional Handling
The ultimate disposal of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone waste must be handled by trained professionals.
-
Contact EHS: Arrange for the collection of the hazardous waste with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Incineration: The most common and effective method for the final disposal of chlorinated organic compounds is high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting acidic gases (like HCl).[4]
Emergency Procedures: Spill and Exposure Management
In the event of an accidental release or exposure, immediate and correct action is crucial.
-
Minor Spill (in a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill kit for organic solvents. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
Report the spill to your laboratory supervisor.
-
-
Major Spill (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
If the compound is volatile or if there is a risk of inhalation, evacuate the entire lab and contact your institution's emergency response team.
-
Prevent the spill from entering drains.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Logical Workflow for Disposal Decision Making
The following diagram illustrates the decision-making process for the proper disposal of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone.
Caption: Decision workflow for the safe disposal of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone.
References
-
Fate and Toxicity of Chlorinated Phenols of Environmental Implications: A Review. (2019). Medicinal & Analytical Chemistry International Journal. [Link]
-
PubChem Compound Summary for CID 24726256, 2',3'-Dichloro-3-(2,3-dimethylphenyl)propiophenone. National Center for Biotechnology Information. [Link]
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Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. (2018). International Journal of Environmental Research and Public Health. [Link]
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Disposal of chemical wastes. RiskAssess. [Link]
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Disposal of Waste Solvents. NUS Department of Chemistry. [Link]
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Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. (2013). Chemistry Central Journal. [Link]
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Guidance on Storage and Handling of Chlorinated Solvents. Eurochlor. [Link]
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Chemical Compatibility of Container Resin. CP Lab Safety. [Link]
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A Proactive Defense: Essential Personal Protective Equipment and Handling Protocols for 2',3'-Dichloro-3-(3-methylphenyl)propiophenone
In the landscape of drug development and chemical research, the introduction of novel compounds like 2',3'-Dichloro-3-(3-methylphenyl)propiophenone presents both exciting opportunities and critical safety challenges. As a substituted propiophenone, this molecule's specific toxicological profile is not yet extensively documented. This guide, therefore, is built upon a foundational principle of laboratory safety: in the absence of comprehensive data, we treat new chemical entities with a high degree of caution, assuming potential hazards based on their structural analogues.[1]
This document provides a robust framework for the safe handling, use, and disposal of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone. Our approach is to build a self-validating system of protocols, where the causality behind each recommendation is explained, ensuring that researchers are not just following steps, but understanding the principles of containment and protection.
Hazard Assessment: An Extrapolative & Precautionary Approach
Given the lack of a specific Safety Data Sheet (SDS) for 2',3'-Dichloro-3-(3-methylphenyl)propiophenone, our risk assessment is derived from the known profiles of propiophenone and other chlorinated aromatic ketones.
-
Propiophenone: The parent molecule is known to cause skin and eye irritation.[2] Inhalation of its vapors or mist should be avoided.[3][4]
-
Chlorinated Aromatic Compounds: This class of chemicals can present various hazards, including potential toxicity and persistence in the environment. Permeation through standard glove materials is a significant concern.[5]
-
Unknown Toxicity: For any new compound, we must assume it is hazardous until proven otherwise.[1] This includes potential for skin sensitization, respiratory irritation, and unknown systemic effects upon absorption or ingestion.
Based on this analysis, we will operate under the assumption that 2',3'-Dichloro-3-(3-methylphenyl)propiophenone is, at a minimum, a skin and eye irritant, harmful if inhaled or absorbed through the skin, and potentially toxic to aquatic life.[6]
The First Line of Defense: Required Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a critical barrier designed to mitigate the specific, anticipated risks of exposure.[7][8] All PPE must be inspected for integrity before each use.[4]
| PPE Component | Specification | Rationale & Causality |
| Hand Protection | Heavy-duty Nitrile or Viton™ gloves. Double-gloving recommended. | The dual chlorine and phenyl groups increase the likelihood of permeation. Standard thin nitrile gloves may offer insufficient protection against chlorinated aromatic compounds, with breakthrough times potentially less than an hour.[5] Double-gloving provides an additional protective layer and a protocol for safely doffing the contaminated outer layer. |
| Eye & Face Protection | Chemical splash goggles and a full-face shield. | Goggles provide a seal around the eyes to protect against splashes and vapors.[9][10] A face shield is mandatory when handling larger quantities (>50 mL) or during procedures with a high splash potential, protecting the entire face from direct contact.[9][10] |
| Body Protection | Chemical-resistant lab coat (fully buttoned) and a chemical-resistant apron. | A lab coat protects the skin and personal clothing from incidental contact and minor spills.[7][8][11] For tasks involving significant quantities or transfer operations, a chemical-resistant apron provides an additional, impermeable barrier.[12] |
| Respiratory Protection | Use within a certified chemical fume hood is the primary control. For emergencies (e.g., large spills), a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is necessary. | The primary method to prevent inhalation of vapors or aerosols is to use engineering controls.[3] A respirator is a secondary, emergency-use measure, as its effectiveness is highly dependent on fit and cartridge saturation. |
| Footwear | Closed-toe, liquid-resistant shoes. | Protects feet from spills. Open-toed shoes are never permissible in a laboratory setting.[8][11] |
Operational Plan: From Receipt to Disposal
Safe handling is a workflow, not a single action. The following protocols provide a step-by-step guide to minimize exposure at every stage.
Chemical Handling Protocol
-
Preparation: Before handling the compound, ensure a chemical fume hood is operational and the sash is at the appropriate working height. Clear the workspace of any unnecessary items. Designate a specific area for the handling of this compound.
-
PPE Donning: Don PPE in the following order: lab coat, inner gloves, outer gloves, and finally, safety goggles and face shield.
-
Weighing & Transfer: Conduct all manipulations, including weighing and dilutions, inside the chemical fume hood.[3] Use the smallest amounts necessary for the experiment to minimize waste and potential exposure.[13]
-
During the Experiment: Keep all containers with the compound sealed when not in immediate use. If heating the compound, ensure the apparatus is secure and monitored.
-
Post-Handling: After completing the work, decontaminate any surfaces with an appropriate solvent and then a soap and water solution.
-
PPE Doffing: Remove PPE carefully to avoid cross-contamination. First, remove the outer gloves. Then, remove the face shield and goggles. Remove the lab coat, followed by the inner gloves, using a technique that avoids touching the outer surface of the gloves.[4] Wash hands thoroughly with soap and water immediately after.[2][4]
Spill Management Protocol
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the chemical fume hood is running.
-
Protect: If trained and safe to do so, don appropriate emergency PPE, including respiratory protection.
-
Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels as the primary absorbent.
-
Collect & Dispose: Carefully scoop the absorbed material into a labeled, sealed hazardous waste container.[3][4]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is critical to protect both personnel and the environment.[6]
-
Chemical Waste: All solutions and neat material of 2',3'-Dichloro-3-(3-methylphenyl)propiophenone must be collected in a dedicated, labeled hazardous waste container. The container should specify "Halogenated Organic Waste." Never pour this chemical down the drain.[3][4]
-
Contaminated Solids: All disposables that have come into contact with the compound (e.g., gloves, absorbent pads, pipette tips) are considered hazardous waste. They must be collected in a separate, clearly labeled, sealed container for solid hazardous waste.[4]
-
Empty Containers: "Empty" containers that held the neat material must be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected as liquid hazardous waste.
The workflow for handling and disposal is a critical safety loop, designed to contain the chemical from the moment it is handled until its final disposal.
Caption: Safe Handling & Disposal Workflow.
References
- Propiophenone-2',3',4',5',6' - Safety D
- PROPIOPHENONE CAS NO 93-55-0 MATERIAL SAFETY D
- SAFETY DATA SHEET - Propiophenone. Fisher Scientific.
- SAFETY DATA SHEET - Propiophenone (Revision D
- 2',3'-Dichloro-3-(2,3-dimethylphenyl)propiophenone.
- 2',3'-Dichloro-3-(4-thiomethylphenyl)propiophenone.
- OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
- Lab Safety Rules and Guidelines. LabManager.
- Proper Handling of Propofol Waste: Disposal in Anesthesia Setting. Rx Destroyer.
- SAFETY DATA SHEET - Propiophenone. Sigma-Aldrich.
- Chemical Safety Best Practices in The Lab. Green World Group.
- PROPIOPHENONE Material Safety D
- Safe Lab Practices. Environmental Health & Safety, University of Colorado Boulder.
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Life-Changing Safety Tips for Handling Labor
- How to Choose PPE for Chemical Work.
- TOXICOLOGICAL PROFILES FOR THREE ORGANIC ACIDS. Nevada Division of Environmental Protection.
- Essential Chemical PPE. Trimaco.
- 3-Chloro-2-methylpropene.
- Essential PPE for Protection Against Liquid Chemicals. SafetyCulture.
- Toxicological Profile for Dichloropropene.
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- 4. cdhfinechemical.com [cdhfinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
